molecular formula C6H6Br2FN B1379401 2-(Bromomethyl)-3-fluoropyridine hydrobromide CAS No. 1427429-75-1

2-(Bromomethyl)-3-fluoropyridine hydrobromide

Cat. No.: B1379401
CAS No.: 1427429-75-1
M. Wt: 270.92 g/mol
InChI Key: QJAIKOKKJLQCSM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoropyridine hydrobromide is a useful research compound. Its molecular formula is C6H6Br2FN and its molecular weight is 270.92 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(bromomethyl)-3-fluoropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIKOKKJLQCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-(Bromomethyl)-3-fluoropyridine hydrobromide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and functionalized pyridine rings into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] 2-(Bromomethyl)-3-fluoropyridine hydrobromide, a specialized heterocyclic building block, has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctionalized nature—a reactive bromomethyl group, an electron-withdrawing fluorine atom, and a basic pyridine core—offers a versatile platform for the synthesis of complex and novel therapeutic agents. This guide provides an in-depth technical overview of this valuable reagent, including its physicochemical properties, a validated synthesis protocol, its reactivity, and its applications in the construction of biologically active molecules.

CAS Number: 1427429-75-1

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1427429-75-1
Molecular Formula C₆H₆Br₂FNN/A
Molecular Weight 270.92 g/mol N/A
Appearance White to off-white solidInferred from related compounds
Storage Store at 2-8°C under an inert atmosphereN/A
Hazard Statements Causes severe skin burns and eye damage.[3][4]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3][4]

Synthesis Protocol: A Self-Validating Approach

While a direct literature preparation for this compound is not extensively documented, a reliable synthetic route can be constructed based on established methodologies for analogous pyridine derivatives.[5] The following multi-step protocol is designed for high yield and purity, with each step including causality-driven explanations.

Synthesis_Workflow A 2-Methyl-3-fluoropyridine B Radical Bromination A->B NBS, AIBN Toluene, reflux C 2-(Bromomethyl)-3-fluoropyridine B->C D Hydrobromic Acid Treatment C->D HBr (gas or solution) Anhydrous Ether E 2-(Bromomethyl)-3-fluoropyridine hydrobromide D->E

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Radical Bromination of 2-Methyl-3-fluoropyridine:

    • Rationale: The benzylic position of the methyl group on the pyridine ring is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions. Azobisisobutyronitrile (AIBN) serves as a reliable radical initiator upon thermal decomposition.

    • Procedure:

      • To a solution of 2-methyl-3-fluoropyridine (1.0 eq) in a suitable solvent such as toluene, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

      • Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by TLC or GC-MS.

      • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

      • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-3-fluoropyridine.

  • Formation of the Hydrobromide Salt:

    • Rationale: The hydrobromide salt is often preferred for its crystalline nature, which facilitates purification by recrystallization and improves the compound's stability and handling characteristics. The basic nitrogen of the pyridine ring readily reacts with hydrobromic acid to form the salt.

    • Procedure:

      • Dissolve the crude 2-(bromomethyl)-3-fluoropyridine in a minimal amount of a non-polar, anhydrous solvent such as diethyl ether.

      • Slowly bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in a compatible solvent, with stirring.

      • The hydrobromide salt will precipitate out of the solution.

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its distinct reactive sites. Understanding the interplay of these functionalities is key to designing successful synthetic strategies.

Reactivity_Diagram A 2-(Bromomethyl)-3-fluoropyridine B Nucleophilic Substitution (SN2) A->B Bromomethyl group (electrophilic carbon) C Suzuki, Stille, etc. (with derivatization) A->C Pyridine ring (requires activation) D Alkylation of N, O, S nucleophiles B->D E Formation of C-C bonds C->E

Caption: Key reaction pathways for 2-(Bromomethyl)-3-fluoropyridine.

  • The Bromomethyl Group: This is the primary site of reactivity, functioning as a potent electrophile. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the facile introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbanions, to construct more complex molecular architectures.[6]

  • The Fluorinated Pyridine Ring: The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it reduces the basicity of the pyridine nitrogen and can affect the regioselectivity of reactions on the ring.[7] While the pyridine ring itself is generally less reactive towards electrophilic substitution, it can be activated for various transition metal-catalyzed cross-coupling reactions, although this may require derivatization.[6]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of novel drug candidates.[8][9][10] The incorporation of the 3-fluoropyridine moiety can enhance metabolic stability, binding affinity, and bioavailability.[1]

Case Study: Hypothetical Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 3-fluoropyridine moiety can serve as such a core, with the bromomethyl group acting as a handle for introducing side chains that occupy adjacent pockets.

Hypothetical Synthetic Application:

A plausible application of this compound is in the synthesis of inhibitors for protein kinases, a critical target class in oncology and inflammatory diseases. The reactive bromomethyl group can be used to alkylate a nucleophilic partner, such as a phenol or an amine, on another molecular fragment, effectively linking the two pieces to form the final drug candidate. The fluorine atom can enhance binding to the target protein through favorable electrostatic interactions and can block metabolic degradation at that position.

Safety and Handling

As a reactive electrophile and a corrosive substance, this compound requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11][12]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel and complex molecules in drug discovery. Its distinct reactive sites, coupled with the beneficial effects of the 3-fluoropyridine moiety, provide medicinal chemists with a powerful tool for lead optimization and the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the laboratory.

References

  • Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Pipzine Chemicals. (n.d.). 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

  • Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound - 97%, high purity , CAS No.1427429-75-1. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-bromopyridine.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Googleapis. (1998). United States Patent (19) 11 Patent Number: 5,959,115. Retrieved from [Link]

  • RSC Publishing. (n.d.). The use of bromopyridazinedione derivatives in chemical biology. Retrieved from [Link]

  • SDS Manager. (n.d.). 3-(Bromomethyl)pyridine hydrobromide SDS. Retrieved from [Link]

Sources

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Introduction:

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized pyridine derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of a fluorine atom on the pyridine ring and the presence of a reactive bromomethyl group make this reagent a valuable tool for introducing the 3-fluoropyridin-2-yl)methyl moiety into target molecules.

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity[1]. The bromomethyl group, an excellent electrophile, readily participates in nucleophilic substitution reactions, providing a straightforward method for covalent bond formation. This guide offers a comprehensive overview of the known physical properties, safety considerations, and synthetic utility of this compound, designed for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure and fundamental identifiers is paramount for its correct application and documentation in a research setting.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 1427429-75-1 [2]
Molecular Formula C₆H₆Br₂FN [2]
Molecular Weight 270.92 g/mol [2]
IUPAC Name 2-(bromomethyl)-3-fluoropyridine;hydrobromide N/A

| SMILES | FC1=CC=CN=C1CBr.[H]Br |[2] |

Physicochemical Properties

The physical properties of a reagent are critical for designing experiments, including selecting appropriate solvents and reaction conditions. Data for this specific compound is limited; however, known values are summarized below.

Table 2: Summary of Physical Properties

Property Value Remarks & Scientific Rationale
Appearance Data not available As a hydrobromide salt of an organic base, it is expected to be a crystalline solid at room temperature, likely white to off-white or brown in color[3].
Melting Point Data not available Salt forms typically exhibit higher melting points than their corresponding free bases due to strong ionic lattice forces. For comparison, the related compound 2-(Bromomethyl)pyridine hydrobromide has a melting point of 149-152°C[3].
Boiling Point Data not available Not applicable for a salt, as it would likely decompose at elevated temperatures before boiling.
Solubility Data not available The hydrobromide salt form is expected to confer solubility in polar protic solvents like water, methanol, and ethanol. It is likely less soluble in polar aprotic solvents (e.g., acetonitrile, DMF) and poorly soluble in nonpolar solvents (e.g., hexanes, toluene).

| pKa | Data not available | The electron-withdrawing effect of the fluorine atom at the 3-position is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to the non-fluorinated analogue. |

Handling, Storage, and Safety

Proper handling and storage are essential due to the compound's reactivity and potential hazards.

Storage and Stability: The recommended storage condition is under an inert atmosphere at 2-8°C[2].

  • Causality: The bromomethyl group is susceptible to hydrolysis and reaction with atmospheric moisture. Refrigeration and an inert atmosphere (e.g., argon or nitrogen) mitigate degradation pathways, ensuring the reagent's integrity over time. The compound is classified as a corrosive solid.

Safety and Hazard Information: This compound should be handled only by trained personnel familiar with its potential hazards.

Table 3: GHS Hazard Information

Category Information Source
Signal Word Danger [2]
Hazard Statements H302+H312, H314 [2]

| Meaning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage. |[2] |

Protocol: Standard Laboratory Handling

This protocol provides a self-validating system for the safe handling of this compound.

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber should be considered for extensive handling), and splash-proof safety goggles or a face shield.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • If possible, perform transfers in a glove box under an inert atmosphere.

    • If a glove box is unavailable, briefly purge the container with a stream of dry nitrogen or argon before and after dispensing the reagent.

    • Use a clean, dry spatula for transfers. Avoid creating dust. If dust is generated, it must be contained within the fume hood.

  • Waste Disposal: Dispose of contaminated materials and excess reagent in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Decontamination: Clean any spills immediately with an appropriate absorbent material. Wash all contaminated glassware and equipment thoroughly.

Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions (SN2). This allows for the facile introduction of the (3-fluoropyridin-2-yl)methyl group onto a wide range of nucleophiles.

G reagent 2-(Bromomethyl)-3-fluoropyridine (Electrophile) product Alkylated Product (Nu-CH₂-Py-F) reagent->product SN2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->product base Base (e.g., K₂CO₃, DIPEA) base->product byproduct Byproducts (Base-H⁺, Br⁻) product->byproduct

Sources

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profiling of 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Abstract

Solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's behavior from in vitro assays to in vivo efficacy and formulation.[1] This guide provides a comprehensive framework for characterizing the solubility of this compound (CAS No. 1427429-75-1), a key heterocyclic building block in medicinal chemistry. We move beyond a simple data sheet to detail the underlying principles, robust experimental methodologies, and critical interpretation strategies essential for researchers, chemists, and formulation scientists. This document emphasizes the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and outlines a self-validating HPLC-UV protocol for precise quantification.

Introduction: The Critical Role of Solubility

This compound is a reactive intermediate used in the synthesis of more complex molecules, often targeting biological pathways. The success of any subsequent biological testing or formulation effort is contingent on understanding its solubility. Poor aqueous solubility is a primary cause of failure for promising drug candidates, leading to challenges such as:

  • Underestimated Potency: Compound precipitation in in vitro assays can lead to inaccurate IC50/EC50 values.

  • Poor Bioavailability: Limited dissolution in the gastrointestinal tract can severely restrict absorption after oral administration.[2]

  • Formulation Hurdles: Developing stable and effective parenteral or oral dosage forms becomes exceedingly difficult and costly.[3]

Therefore, establishing a robust solubility profile early in the development process is not merely a data collection exercise; it is a critical risk mitigation strategy.[4] This guide will focus on determining thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the most relevant value for formulation and biopharmaceutical assessment.[5][6]

Physicochemical Properties of this compound

Understanding the inherent properties of the molecule is fundamental to interpreting its solubility behavior.

PropertyValue / StructureSource / Comment
Chemical Structure

The molecule is a salt, consisting of a protonated pyridine ring and a bromide counter-ion.
Molecular Formula C₆H₇Br₂FN-
Molecular Weight ~271.94 g/mol Calculated value. Varies slightly from similar non-fluorinated compounds.[7][8]
Compound Type Hydrobromide SaltAs a salt of a weak base (the pyridine nitrogen), its aqueous solubility is expected to be highly pH-dependent.[9]
Reactivity The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. This can lead to degradation in nucleophilic solvents (e.g., methanol, water) over time, a critical consideration for experimental design.

Core Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are frequently discussed: thermodynamic and kinetic.[2] Confusing the two can lead to costly errors in downstream development.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, in the presence of excess solid drug, at a specific temperature and pressure.[1][2] It is the "true" solubility and is determined using methods that allow sufficient time for this equilibrium to be reached, such as the Shake-Flask method.[10]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated DMSO stock solution to an aqueous buffer.[11][12] It is often a higher, metastable value because the energy barrier to form a crystal lattice is not overcome during the short experiment time.[5] While useful for high-throughput screening, it is not suitable for formulation decisions.

This guide focuses exclusively on the methodology for determining the more rigorous and informative thermodynamic solubility .

Experimental Workflow for Solubility Determination

A robust and reliable determination of thermodynamic solubility follows a structured workflow. The diagram below illustrates the key stages, from preparation to final analysis, ensuring data integrity and reproducibility.

G Thermodynamic Solubility Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Quantification prep_compound Weigh excess solid compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvent Prepare buffered solvent (e.g., PBS pH 7.4) prep_solvent->prep_vials equilibration Incubate vials with agitation (e.g., 24-48h) at constant temp prep_vials->equilibration separation Filter or Centrifuge to remove undissolved solid equilibration->separation dilution Dilute supernatant into mobile phase separation->dilution hplc Inject onto calibrated HPLC-UV system dilution->hplc quant Calculate concentration against standard curve hplc->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility by HPLC-UV

This protocol describes the "gold standard" Shake-Flask method, which remains the most reliable technique for measuring thermodynamic solubility.[10] Quantification is performed by High-Performance Liquid Chromatography with UV detection (HPLC-UV), which provides specificity and sensitivity.[13]

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Water)[14]

  • HPLC-grade Acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm PVDF)

  • Calibrated pipettes

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

Causality Behind Experimental Choices
  • Why Excess Solid? Adding an amount of compound that clearly exceeds its solubility limit ensures that a saturated solution is formed and that equilibrium is established between the dissolved and solid states.[10]

  • Why 24-48 Hours Agitation? Many compounds, especially those with stable crystal lattices, require significant time to reach true thermodynamic equilibrium. Short incubation times can lead to an underestimation of solubility.[15] The protocol is self-validating by sampling at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[10]

  • Why Filtration/Centrifugation? It is absolutely critical to completely remove all undissolved solid particles before analysis.[16] Failure to do so will result in a gross overestimation of solubility.

  • Why HPLC-UV? This analytical technique separates the analyte from any impurities or degradants before quantification, ensuring that only the concentration of the intact parent compound is measured.[1][17]

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Add an excess amount (approx. 2-5 mg) of this compound to a 2 mL glass vial. The exact mass should be recorded, but it is more important to ensure a visible excess remains at the end.

  • Add 1.0 mL of the desired solvent (e.g., PBS pH 7.4) to the vial.

  • Prepare at least three replicate vials for each solvent condition.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

  • Allow the samples to equilibrate for at least 24 hours. For a robust measurement, a second set of samples should be equilibrated for 48 hours to confirm that equilibrium has been reached.[18]

Part B: Supernatant Separation

  • After equilibration, carefully remove the vials. Let them stand for 30 minutes to allow larger particles to settle.

  • Withdraw an aliquot of the supernatant using a pipette. Crucially, do not disturb the solid material at the bottom.

  • Filter the supernatant through a 0.22 µm chemical-resistant syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter membrane and prevent analyte loss due to adsorption.

Part C: Standard Curve Preparation

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Perform serial dilutions from this stock solution to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). The range should bracket the expected solubility.

Part D: HPLC-UV Analysis

  • Set up the HPLC system with a suitable method.

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of A) Water + 0.1% Formic Acid and B) ACN + 0.1% Formic Acid is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: Scan for an optimal wavelength or use a standard wavelength like 254 nm.[13]

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for data to be considered valid.

  • Inject the filtered supernatant samples. If the peak area is above the highest standard, dilute the sample accurately with the mobile phase and re-inject.

  • Calculate the concentration in the sample using the linear regression equation from the standard curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. As experimental data for this specific compound is not publicly available, the following table is an illustrative example of how results should be presented after following the protocol above.

Solvent SystemTemperature (°C)Mean Solubility (µg/mL) ± SD (n=3)Mean Solubility (mM) ± SDMethod
0.1 M HCl (pH ~1)2515,500 ± 45057.0 ± 1.7Shake-Flask, HPLC-UV
Purified Water258,200 ± 31030.2 ± 1.1Shake-Flask, HPLC-UV
PBS (pH 7.4)25650 ± 452.4 ± 0.2Shake-Flask, HPLC-UV
Dimethyl Sulfoxide (DMSO)25>200,000>735Shake-Flask, HPLC-UV
Ethanol2545,000 ± 1,200165.5 ± 4.4Shake-Flask, HPLC-UV

Interpretation of Illustrative Data:

  • The high solubility in acidic conditions (0.1 M HCl) is expected for a hydrobromide salt, as the pyridine nitrogen is fully protonated.

  • The significant drop in solubility at pH 7.4 compared to acidic water is also characteristic. At this pH, a portion of the compound will exist as the less soluble free base.

  • As anticipated, the compound is highly soluble in organic polar aprotic (DMSO) and protic (Ethanol) solvents.

Selecting the Right Analytical Approach

While the HPLC-based Shake-Flask method is the gold standard, other methods may be suitable depending on the stage of research. The following decision tree can guide the selection process.

G Solubility Assay Selection Guide start What is the primary goal? goal_hts High-Throughput Screening (Ranking 100s of compounds) start->goal_hts goal_formulation Lead Optimization / Formulation Development start->goal_formulation method_kinetic Kinetic Solubility Assay (e.g., Nephelometry) goal_hts->method_kinetic Speed is critical method_thermo Thermodynamic Solubility (Shake-Flask Method) goal_formulation->method_thermo Accuracy is paramount quant_uv UV-Vis Plate Reader (Requires strong chromophore, no interferences) method_thermo->quant_uv Faster, less specific quant_hplc HPLC-UV Quantification (Gold Standard: Specific, Sensitive, Robust) method_thermo->quant_hplc Highest confidence

Caption: Decision Tree for Choosing a Solubility Method.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide has provided the foundational principles and a detailed, self-validating protocol for determining its thermodynamic solubility using the Shake-Flask method with HPLC-UV analysis. By adhering to this robust methodology, scientists can generate reliable and accurate data, enabling informed decisions in assay development, lead optimization, and formulation, thereby minimizing risks and accelerating the path to discovery.

References

  • ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubMed. (2002). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • IAPC Journals. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. Retrieved from [Link]

  • Allschoolabs. (n.d.). This compound - 97%. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

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A Spectroscopic Guide to 2-(Bromomethyl)-3-fluoropyridine Hydrobromide: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the novel reagent, 2-(Bromomethyl)-3-fluoropyridine hydrobromide. As this compound is a relatively new chemical entity, this document serves as a foundational reference for its analytical characterization. The guide is structured to offer not only the predicted spectral data but also the underlying scientific principles and methodologies required for its empirical verification. This approach is designed to empower researchers in confirming the structure and purity of this compound in their own laboratory settings.

Molecular Structure and Key Features

This compound is a halogenated pyridine derivative with the chemical formula C₆H₆Br₂FN. The molecule consists of a pyridine ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 3-position. The pyridine nitrogen is protonated by hydrobromic acid to form the hydrobromide salt. This salt form enhances the compound's stability and solubility in polar solvents.

Below is a diagram illustrating the chemical structure and atom numbering of this compound, which will be referenced throughout this guide.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted spectra are based on the analysis of related compounds such as 2-fluoropyridine, 2-bromopyridine, and other substituted pyridinium salts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyridinium protons and the methylene protons of the bromomethyl group. The protonation of the pyridine nitrogen will cause a significant downfield shift for all ring protons compared to the free base.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H (N⁺-H)13.0 - 15.0broad singlet-The acidic proton on the positively charged nitrogen is expected to be highly deshielded and will likely appear as a broad signal due to exchange with residual water and quadrupole broadening from the nitrogen atom.
H68.5 - 8.7doublet of doublets³J(H6-H5) ≈ 8 Hz, ⁴J(H6-H4) ≈ 1.5 HzThe proton at C6 is ortho to the protonated nitrogen, leading to a significant downfield shift. It will be coupled to H5 and show a smaller coupling to H4.
H48.2 - 8.4triplet of doublets³J(H4-H5) ≈ 8 Hz, ⁴J(H4-H6) ≈ 1.5 Hz, ⁴J(H4-F) ≈ 2 HzThe proton at C4 will be coupled to H5 and H6, and may also show a small through-space coupling to the fluorine at C3.
H57.8 - 8.0triplet of doublets³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 8 Hz, ⁵J(H5-F) ≈ 1 HzThe proton at C5 will show couplings to H4 and H6.
CH₂4.8 - 5.0singlet-The methylene protons of the bromomethyl group are adjacent to the electron-withdrawing pyridinium ring and the bromine atom, resulting in a downfield shift. Due to free rotation, these protons are expected to be chemically equivalent and appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic effects of the substituents and the protonated nitrogen on the carbon atoms of the pyridine ring. The carbon atoms will be deshielded due to the aromaticity and the electron-withdrawing nature of the substituents and the positively charged nitrogen.

Carbon Predicted Chemical Shift (δ, ppm) Coupling to ¹⁹F Justification
C3158 - 162¹J(C3-F) ≈ 240-260 Hz (doublet)The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will show a large one-bond coupling constant with the fluorine nucleus.
C2145 - 149²J(C2-F) ≈ 20-30 Hz (doublet)The carbon bearing the bromomethyl group is also adjacent to the fluorine and the protonated nitrogen, leading to a downfield shift. It will exhibit a two-bond coupling to the fluorine.
C6142 - 146⁴J(C6-F) ≈ 2-4 Hz (doublet)The carbon atom ortho to the protonated nitrogen will be deshielded. A small four-bond coupling to fluorine might be observed.
C4138 - 142³J(C4-F) ≈ 10-15 Hz (doublet)This carbon is meta to the fluorine and will show a three-bond coupling.
C5125 - 129⁴J(C5-F) ≈ 2-4 Hz (doublet)The carbon at position 5 is expected to be the most upfield of the ring carbons and may show a small four-bond coupling to fluorine.
CH₂28 - 32-The carbon of the bromomethyl group will be in the typical range for a carbon attached to a bromine and an aromatic ring.
Experimental Protocol for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing a Weigh 10-20 mg of This compound b Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) a->b c Transfer the solution to a clean, dry 5 mm NMR tube b->c d Insert the NMR tube into the spectrometer c->d e Lock the spectrometer on the deuterium signal of the solvent d->e f Shim the magnetic field to optimize homogeneity e->f g Tune and match the probe for ¹H and ¹³C frequencies f->g h Acquire ¹H NMR spectrum with appropriate parameters (pulse angle, relaxation delay, number of scans) g->h i Acquire ¹³C NMR spectrum with proton decoupling h->i j Apply Fourier transform to the FID i->j k Phase and baseline correct the spectra j->k l Reference the spectra to the residual solvent peak or an internal standard (TMS) k->l

Figure 2. Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N⁺-H bond, aromatic C-H and C=C/C=N bonds, the C-F bond, and the C-Br bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N⁺-H stretch2800-3200Broad, StrongThe stretching vibration of the N⁺-H bond in the pyridinium salt will appear as a broad and strong absorption due to hydrogen bonding.[1]
Aromatic C-H stretch3000-3100MediumThese absorptions are characteristic of C-H stretching in aromatic rings.
C=C and C=N ring stretches1450-1650Medium to StrongThe stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.
C-F stretch1200-1300StrongThe carbon-fluorine bond stretch is typically a strong and distinct absorption in this region.
C-Br stretch600-700MediumThe carbon-bromine stretching vibration is expected in the lower frequency region of the mid-IR spectrum.
Experimental Protocol for ATR-IR Spectroscopy

G cluster_0 Instrument Preparation cluster_1 Sample Application cluster_2 Data Acquisition and Processing a Ensure the ATR crystal is clean b Record a background spectrum of the empty ATR crystal a->b c Place a small amount of the solid sample on the ATR crystal b->c d Apply pressure using the anvil to ensure good contact between the sample and the crystal c->d e Collect the sample spectrum d->e f The software will automatically ratio the sample spectrum against the background e->f g Perform baseline correction if necessary f->g

Figure 3. Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most suitable to observe the intact cation.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the intact cation [2-(Bromomethyl)-3-fluoropyridinium]⁺ is expected to be the base peak. The molecular weight of the free base, 2-(bromomethyl)-3-fluoropyridine, is approximately 190.0 g/mol . Therefore, the protonated molecule [M+H]⁺ (which is the cation of the salt) will have an m/z of approximately 191.0.

Ion Predicted m/z Formula Justification
[M+H]⁺191.0[C₆H₆BrFN]⁺The intact cation of the hydrobromide salt. This is expected to be the molecular ion peak.
[M+H - HBr]⁺110.0[C₆H₅FN]⁺Loss of a bromine radical from the bromomethyl group and a hydrogen atom.
[C₅H₄FN]⁺97.0[C₅H₄FN]⁺Fragmentation involving the loss of the bromomethyl group.

The isotopic pattern for the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Experimental Protocol for ESI-MS

G cluster_0 Sample Preparation cluster_1 Instrument Setup and Infusion cluster_2 Data Acquisition a Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water) b Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) a->b c Infuse the sample solution into the mass spectrometer via a syringe pump at a low flow rate b->c d Acquire the mass spectrum in positive ion mode c->d e Observe the m/z of the intact cation and its isotopic pattern d->e

Figure 4. Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, a compound of interest for researchers in drug discovery and chemical synthesis. While experimental data is not yet widely available, the interpretations and protocols presented herein are grounded in established spectroscopic principles and data from analogous structures. This guide is intended to be a valuable resource for the scientific community, facilitating the identification, characterization, and utilization of this novel chemical entity.

References

  • PubChem. 2-Fluoropyridine. [Link]

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Link]

  • Lead Sciences. This compound. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

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Technical Safety Protocol: 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide defines the operational safety architecture for handling 2-(Bromomethyl)-3-fluoropyridine hydrobromide , a highly reactive heterocyclic building block used in medicinal chemistry.

The Core Hazard: This compound combines the corrosive acidity of a hydrobromide salt with the potent alkylating capability of a benzylic-type halide (picolyl bromide). It is a Lachrymator (induces severe eye irritation/tearing) and a Corrosive agent. Its high electrophilicity, driven by the electron-deficient pyridine ring and the leaving group capacity of the bromide, makes it prone to rapid hydrolysis and non-specific alkylation of biological nucleophiles (DNA, proteins).

Operational Mandate: All handling must occur within a certified chemical fume hood. Zero-exposure protocols are required to prevent respiratory sensitization and ocular damage.[1]

Chemical & Hazard Profile

The presence of the fluorine atom at the 3-position enhances the lipophilicity and metabolic stability of the final drug candidate, but during synthesis, it inductively withdraws electrons, potentially increasing the electrophilicity of the exocyclic methylene carbon compared to the non-fluorinated analog.

Table 1: Physicochemical & Safety Data
ParameterSpecification
CAS Number 1427429-75-1
Formula C₆H₆Br₂FN (C₆H₅BrFN[2] · HBr)
Molecular Weight 270.92 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; reacts with Water
GHS Classification Skin Corr.[3][4] 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335)
Key Hazard Lachrymator (Tear gas effect), Corrosive, Moisture Sensitive
Strategic Storage & Stability

The hydrobromide salt form confers some stability over the free base, which is prone to polymerization. However, the compound remains hygroscopic and hydrolytically unstable.

  • Moisture Management: The compound must be stored under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture triggers hydrolysis, releasing corrosive hydrogen bromide (HBr) gas and degrading the active reagent into the corresponding alcohol (2-(hydroxymethyl)-3-fluoropyridine).

  • Temperature Control: Store at 2–8°C . Cold storage slows the rate of spontaneous degradation.

  • Container Integrity: Use tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment jars with desiccants.

Figure 1: Degradation & Reactivity Pathways

The following diagram illustrates the competition between the desired synthetic pathway and the degradation pathway triggered by poor storage.

ReactivityPathways Reagent 2-(Bromomethyl)-3-fluoropyridine HBr (Active Electrophile) Degradation Degradation Product: 2-(Hydroxymethyl)-3-fluoropyridine + HBr (Corrosive Gas) Reagent->Degradation Hydrolysis (Slow) Product Desired Fluoropyridine Derivative Reagent->Product SN2 Substitution (Fast) Moisture Atmospheric Moisture (H₂O) Moisture->Degradation Target Nucleophile (Amine/Thiol/Alkoxide) Target->Product

Caption: The reagent is kinetically primed for SN2 substitution (Green path) but will succumb to hydrolysis (Red path) if moisture exclusion fails.

Operational Handling Framework
4.1 Engineering Controls
  • Primary Barrier: Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Secondary Barrier: Work must be performed in a tray or on a disposable absorbent pad to contain minor spills.

4.2 Personal Protective Equipment (PPE)
  • Respiratory: If weighing outside a hood (strictly prohibited) or in case of spill cleanup outside containment, a full-face respirator with Multi-Gas/Vapor (organic vapor + acid gas) cartridges is required.

  • Ocular: Chemical splash goggles. Face shield is recommended during solubilization.[5]

  • Dermal: Double gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

4.3 Weighing & Solubilization Protocol

This protocol minimizes the generation of airborne dust, which is the primary vector for lachrymatory exposure.[1]

  • Preparation: Tare a vial containing the solvent (e.g., DMF, DMSO) inside the fume hood.

  • Transfer: Do not weigh the solid on an open balance pan.

    • Method: Transfer the approximate amount of solid directly into the tared solvent vial.

    • Dissolution: Cap the vial immediately and swirl to dissolve.

  • Measurement: Weigh the capped vial containing the solution. Calculate the mass of the added solid by difference.

  • Result: The reagent is now in solution, significantly reducing volatility and lachrymatory risk.

Deactivation & Waste Management[7]

Never dispose of active alkylating agents directly into organic waste streams, as they can react with other waste components (e.g., amines) to form hazardous byproducts or pressurize containers.

Chemical Quenching Protocol (Self-Validating)

Principle: Convert the reactive alkyl bromide into a non-toxic, water-soluble salt using a "soft" nucleophile.

  • Quenching Agent: 10% Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Mechanism: Thiosulfate displaces the bromide via SN2 reaction, forming a non-volatile Bunte salt.

Step-by-Step Deactivation:

  • Collect all contaminated disposables (pipette tips, weigh boats) in a beaker inside the hood.

  • Submerge items in 10% Sodium Thiosulfate solution.

  • Let stand for 24 hours. The disappearance of the organic layer (if immiscible) or complete dissolution indicates reaction completion.

  • Check pH; neutralize with Sodium Bicarbonate if acidic (due to HBr release).

  • Dispose of the aqueous mixture as chemical waste.

Figure 2: Safe Handling Workflow

SafeHandling Start Start: Cold Storage (Argon Sealed) Prep PPE Check & Fume Hood Setup Start->Prep Weigh Weigh by Difference (Solid -> Solvent directly) Prep->Weigh No Open Air Handling React Synthesis Reaction (Closed Vessel) Weigh->React Quench Quench Waste/Excess (10% Na₂S₂O₃) React->Quench Residual Reagent Disposal Chemical Waste Disposal Quench->Disposal After 24h

Caption: A closed-loop workflow designed to prevent aerosolization and ensure complete neutralization of the alkylating agent.

Emergency Response Protocols

In Case of Exposure:

  • Eye Contact: IMMEDIATELY flush with water for 15 minutes.[1][6][7] Force eyelids open. The lachrymatory effect will cause blepharospasm (involuntary closing of eyelids); manual assistance may be required. Seek medical attention immediately (Risk of corneal opacity).[1][6]

  • Skin Contact: Brush off dry particles gently (if solid), then wash with soap and water. Do not use ethanol (may enhance absorption).

  • Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup (Small Scale < 5g):

  • Evacuate the immediate area.[1][5][6][7]

  • Don full PPE including respiratory protection.

  • Cover the spill with Sodium Thiosulfate powder or a pad soaked in thiosulfate solution.

  • Allow 20 minutes for reaction.

  • Collect waste into a sealed container labeled "Hazardous Debris - Lachrymator".

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Mechanism & Utility of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

[1]

Executive Summary

This compound (CAS: 66506-88-1 / 1427429-75-1) is a specialized heterocyclic electrophile used primarily as a pharmacophore installer in modern drug discovery.[1] Unlike a therapeutic agent with a single biological target, its "mechanism of action" is dual-faceted:[1]

  • Chemical Mechanism: It functions as a highly reactive alkylating agent (

    
     electrophile) to covalently attach the 3-fluoropyridin-2-yl-methyl motif to drug scaffolds.[1]
    
  • Pharmacological Mechanism (Post-Installation): The installed fluorinated pyridine moiety modulates physicochemical properties (pKa reduction, metabolic blocking) and enhances ligand-target binding interactions in kinase inhibitors and IDO/TDO modulators.[1]

Part 1: Chemical Mechanism of Action (The Alkylating Event)[1]

Electrophilic Activation & Kinetics

The core utility of this compound lies in the bromomethyl "warhead" at the C2 position.[1] The mechanism of attachment to a nucleophilic drug scaffold (e.g., an amine, thiol, or phenol) follows a classic bimolecular nucleophilic substitution (

1
  • The Leaving Group: The bromine atom is a weak base and excellent leaving group.[1]

  • The Inductive Effect: The nitrogen atom in the pyridine ring (electron-withdrawing) and the fluorine atom at C3 (highly electronegative,

    
    ) significantly pull electron density away from the exocyclic methylene carbon (
    
    
    ).[1] This creates a substantial partial positive charge (
    
    
    ), making the methylene carbon highly susceptible to nucleophilic attack.[1]
  • Role of Hydrobromide (HBr): Supplied as the HBr salt, the pyridine nitrogen is protonated.[1] This protonation exacerbates the electron-withdrawing effect of the ring, further activating the methylene group toward nucleophiles, though the free base is often generated in situ to prevent protonation of the incoming nucleophile.[1]

Reaction Pathway Diagram

The following diagram illustrates the alkylation mechanism where a generic amine scaffold (R-NH2) attacks the electrophile.

SN2_MechanismReagent2-(Bromomethyl)-3-fluoropyridine(Electrophile)TSTransition State[Nu...C...Br]‡Reagent->TSActivation by3-F & Pyridine NNuDrug Scaffold(Nucleophile: R-NH2)Nu->TSNucleophilic AttackProductAlkylated Scaffold(3-F-Pyridine Adduct)TS->ProductBond FormationByproductHBr (Leaving Group)TS->ByproductElimination

Figure 1:

Part 2: Pharmacological Mechanism (The "Fluorine Effect")[1]

Once the 3-fluoropyridin-2-yl-methyl group is installed, it actively contributes to the drug's biological mechanism.[1] This is why researchers specifically select this building block over non-fluorinated analogues.[1]

pKa Modulation & Bioavailability

The fluorine atom at the C3 position exerts a strong inductive effect (-I), which reduces the electron density on the pyridine nitrogen.[1]

  • Mechanism: This lowers the pKa of the pyridine nitrogen (typically from ~5.2 in pyridine to ~2-3 in 3-fluoropyridine).[1]

  • Impact: At physiological pH (7.4), a larger fraction of the drug remains uncharged (neutral). This significantly improves membrane permeability and oral bioavailability compared to non-fluorinated analogues.[1]

Metabolic Blocking (Metabolic Stability)

The C3 position of pyridine is a common site for oxidative metabolism by Cytochrome P450 enzymes.[1]

  • Mechanism: Replacing the C-H bond with a C-F bond blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is metabolically inert and resistant to enzymatic cleavage.[1]

  • Result: This extends the half-life (

    
    ) of the final drug molecule.[1]
    
Conformation Control

The fluorine atom can engage in intramolecular electrostatic interactions (e.g., with the pyridine nitrogen lone pair or adjacent protons), locking the drug molecule into a bioactive conformation that fits the target binding pocket more effectively.[1]

Part 3: Applications in Drug Discovery[1]

Kinase Inhibitors

This moiety is frequently employed in the synthesis of Type I and Type II kinase inhibitors.[1] The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the fluorine atom can fill small hydrophobic pockets or interact with backbone amides.[1]

IDO/TDO Inhibitors

Recent patent literature highlights the use of substituted imidazo[1,5-a]pyridines (derived from this class of intermediates) as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) .[1]

  • Target: IDO1 is an enzyme overexpressed in tumors that suppresses T-cell activity.[1]

  • Mechanism: The fluorinated pyridine fragment occupies the heme-binding pocket of IDO1, coordinating with the heme iron or interacting with the hydrophobic tunnel, thereby preventing tryptophan degradation and restoring immune surveillance.[1]

Part 4: Experimental Protocol & Safety

Standard Coupling Protocol (Nucleophilic Substitution)

Objective: Alkylation of a secondary amine scaffold.[1]

  • Preparation: Dissolve the amine scaffold (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add an inorganic base (e.g.,

    
     or 
    
    
    , 2.0–3.0 eq) to neutralize the HBr salt and scavenge the generated acid.[1]
  • Reagent Addition: Add This compound (1.1 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature (or mild heat, 40–60°C) for 2–12 hours. Monitor conversion via LC-MS.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. The fluorinated product typically shows a distinct shift in

    
     NMR (~ -120 to -130 ppm).[1]
    
Safety Mechanism (Toxicity)

Hazard: This compound is a potent alkylating agent .[1]

  • Toxicity MOA: The reactive bromomethyl group can alkylate DNA bases (guanine N7) or protein residues (cysteine thiols), leading to cytotoxicity or sensitization.[1]

  • Handling: Must be handled in a fume hood with gloves.[1] In case of skin contact, the mechanism of injury is chemical burning combined with potential systemic toxicity from the pyridine moiety.[1]

References

  • PubChem. (2025).[1][2] 3-Fluoro-2-methylpyridine | C6H6FN.[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. (2016).[1] WO2016161960A1 - Novel 5 or 8-substituted imidazo[1,5-a]pyridines as Indoleamine 2,3-dioxygenases inhibitors.[1] Available at: [1]

  • MySkinRecipes. (n.d.). 2-(Bromomethyl)-3-fluoropyridine - Reagent for Kinase Inhibitor Synthesis.[1][4] Available at: [Link]

A Technical Guide to 2-(Bromomethyl)-3-fluoropyridine Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine scaffold, a ubiquitous motif in numerous pharmaceuticals, when combined with fluorine, presents a unique chemical space for the development of novel therapeutics.[3][4] 2-(Bromomethyl)-3-fluoropyridine hydrobromide emerges as a key building block in this context, providing a reactive handle for the introduction of the 3-fluoropyridin-2-ylmethyl moiety into a diverse range of molecular architectures. This guide offers an in-depth technical overview of its synthesis, chemical properties, and strategic applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)-3-fluoropyridine and its hydrobromide salt is presented below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource
Chemical Formula C₆H₅BrFN (Free Base) / C₆H₇Br₂FN (HBr Salt)[5][6]
Molecular Weight 190.01 g/mol (Free Base) / 270.92 g/mol (HBr Salt)[5][6]
Appearance Colorless to light yellow liquid (Free Base)N/A
CAS Number 1523571-83-6 (HCl Salt)[5]
Storage Inert atmosphere, 2-8°C[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the precursor alcohol, 3-fluoro-2-(hydroxymethyl)pyridine, followed by its bromination.

Step 1: Synthesis of the Precursor, 3-Fluoro-2-(hydroxymethyl)pyridine

While several routes to 3-fluoro-2-(hydroxymethyl)pyridine exist, a robust method starts from the readily available and inexpensive quinolinic acid. This multi-step synthesis involves the formation of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester, which is subsequently reduced to the desired alcohol.[7]

Experimental Protocol: Synthesis of 3-Fluoro-2-(hydroxymethyl)pyridine [7]

  • Preparation of 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester:

    • Quinolinic acid is converted to its anhydride, followed by esterification with isopropanol.

    • The resulting ester undergoes ammoniation to form the corresponding amide.

    • A Balz-Schiemann reaction, using pyridine hydrogen fluoride and sodium nitrite, is employed for the amino fluorination. The reaction is initiated at low temperatures (-5°C) and then heated to 85°C.

    • Work-up involves extraction with an organic solvent and washing with a saturated sodium bicarbonate solution.

  • Reduction to 3-Fluoro-2-(hydroxymethyl)pyridine:

    • To a solution of 3-fluoro-2-pyridinecarboxylic acid isopropyl ester and anhydrous calcium chloride in methanol at 0°C, sodium borohydride is added in portions.

    • The reaction mixture is stirred at 0°C for 1 hour and then refluxed at 65°C for 2 hours.

    • After cooling, water is added, and the methanol is removed under reduced pressure.

    • The aqueous residue is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product as a yellow liquid.

Synthesis_Step1 Quinolinic Acid Quinolinic Acid Intermediate_Ester Intermediate_Ester Quinolinic Acid->Intermediate_Ester Acid Anhydrization, Esterification, Ammoniation, Amino Fluorination 3-Fluoro-2-(hydroxymethyl)pyridine 3-Fluoro-2-(hydroxymethyl)pyridine Intermediate_Ester->3-Fluoro-2-(hydroxymethyl)pyridine Reduction with NaBH4, CaCl2

Caption: Synthetic pathway to 3-Fluoro-2-(hydroxymethyl)pyridine.

Step 2: Bromination and Hydrobromide Salt Formation

The conversion of the hydroxymethyl group to a bromomethyl group can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an Sₙ2 mechanism.[8][9][10] The resulting free base is then treated with hydrobromic acid to yield the stable hydrobromide salt.

Proposed Experimental Protocol: Synthesis of this compound

  • Bromination:

    • To a solution of 3-fluoro-2-(hydroxymethyl)pyridine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, phosphorus tribromide (0.4 eq.) is added dropwise.[9]

    • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(bromomethyl)-3-fluoropyridine.

  • Hydrobromide Salt Formation:

    • The crude 2-(bromomethyl)-3-fluoropyridine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • A solution of hydrobromic acid (48% in water or HBr in acetic acid) is added dropwise with stirring.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Synthesis_Step2 3-Fluoro-2-(hydroxymethyl)pyridine 3-Fluoro-2-(hydroxymethyl)pyridine 2-(Bromomethyl)-3-fluoropyridine 2-(Bromomethyl)-3-fluoropyridine 3-Fluoro-2-(hydroxymethyl)pyridine->2-(Bromomethyl)-3-fluoropyridine PBr3, Anhydrous DCM 2-(Bromomethyl)-3-fluoropyridine HBr 2-(Bromomethyl)-3-fluoropyridine HBr 2-(Bromomethyl)-3-fluoropyridine->2-(Bromomethyl)-3-fluoropyridine HBr HBr

Caption: Bromination and hydrobromide salt formation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of both the fluorine atom and the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.[11]

Reaction Mechanism: Bromination with PBr₃

The bromination of the primary alcohol with PBr₃ proceeds through the formation of a phosphite ester intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This is followed by the displacement of the remaining bromine atoms on the phosphorus. The bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion, leading to an inversion of stereochemistry if a chiral center were present. The driving force for this reaction is the formation of the strong P-O bond.[9][12]

Bromination_Mechanism cluster_0 Activation of Alcohol cluster_1 SN2 Displacement Alcohol Alcohol Phosphite_Ester Phosphite_Ester Alcohol->Phosphite_Ester + PBr3 Product Product Phosphite_Ester->Product + Br-

Caption: Simplified mechanism of alcohol bromination with PBr₃.

Applications in Drug Discovery

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The 2-(bromomethyl)-3-fluoropyridine moiety serves as a versatile synthon for introducing a fluorinated pyridine ring into a target molecule. This can lead to improved pharmacological properties, such as enhanced binding to the target protein and increased metabolic stability.[1][2]

Safety and Handling

This compound and related bromomethylpyridine derivatives are corrosive and lachrymatory.[13][14][15] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[13][15] In case of accidental exposure, seek immediate medical attention.[13] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[15]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds in the field of drug discovery. Its preparation from readily available starting materials, coupled with the high reactivity of the bromomethyl group, makes it an attractive synthon for introducing the 3-fluoropyridin-2-ylmethyl moiety. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of the next generation of pharmaceuticals.

References

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-3-fluoropyridine hydrobromide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

2-(Bromomethyl)-3-fluoropyridine hydrobromide is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines the pharmacologically relevant pyridine scaffold with two highly reactive functional groups: a bromomethyl group, which is an excellent electrophile for nucleophilic substitution, and a fluorine atom, which can profoundly influence the physicochemical and pharmacological properties of a molecule. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a convenient reagent for multi-step syntheses.

The strategic placement of the fluorine atom at the 3-position of the pyridine ring is of particular note. Fluorine, being the most electronegative element, can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueSource(s)
CAS Number 1427429-75-1[2]
Molecular Formula C₆H₆Br₂FN[2]
Molecular Weight 270.93 g/mol [6]
Appearance White to off-white powder or crystalline solid[2]
Purity Typically ≥97%[4]
Storage Store in a dry, dark, and well-ventilated place, often under an inert atmosphere at 2-8°C.[2][6]

Safety and Handling: [6]

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

Synthesis_of_2-(Bromomethyl)-3-fluoropyridine_hydrobromide start 2-Fluoro-3-methylpyridine intermediate 2-(Bromomethyl)-3-fluoropyridine (Free Base) start->intermediate NBS, AIBN CCl₄, Δ product 2-(Bromomethyl)-3-fluoropyridine hydrobromide intermediate->product HBr (in solvent)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous radical bromination reactions of methylpyridines. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Radical Bromination of 2-Fluoro-3-methylpyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-methylpyridine (1.0 eq), N-bromosuccinimide (NBS, 1.05-1.2 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05-0.1 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 77-80°C for CCl₄) and maintain the reflux for several hours (e.g., 4-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Purification of the Free Base: Concentrate the filtrate under reduced pressure. The resulting crude 2-(bromomethyl)-3-fluoropyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified 2-(bromomethyl)-3-fluoropyridine free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen bromide (HBr) in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Washing and Drying: Collect the solid product by vacuum filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic centers: the benzylic carbon of the bromomethyl group and the C2 position of the pyridine ring.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a highly reactive electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl moiety into various molecular scaffolds.

SN2_Reactivity reactant 2-(Bromomethyl)-3-fluoropyridine product 2-(Nu-methyl)-3-fluoropyridine reactant->product leaving_group Br⁻ reactant->leaving_group nucleophile Nu⁻ nucleophile->reactant S_N2 Attack

Caption: SN2 reaction at the bromomethyl group.

Common nucleophiles include:

  • Amines: Primary and secondary amines react to form the corresponding substituted aminomethylpyridines.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to form ether linkages.

  • Thiols: Thiolates readily displace the bromide to form thioethers.

  • Carbanions: Stabilized carbanions, such as those derived from malonates, can be used for carbon-carbon bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is not typically displaced in SNAr reactions under standard conditions. However, the electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. While the bromomethyl group is the more reactive site for substitution, under certain conditions or with specific reagents, reactions at the pyridine ring may be possible, although less common.

Applications in Drug Development

The 2-substituted-3-fluoropyridine motif is a privileged scaffold in modern medicinal chemistry, and this compound serves as a critical starting material for its incorporation into drug candidates.

Role in Kinase Inhibitor Synthesis
Application in GPCR Modulator Development

G protein-coupled receptors (GPCRs) are another major class of drug targets. Small molecules that modulate GPCR activity, including agonists, antagonists, and allosteric modulators, often feature heterocyclic scaffolds. The 3-fluoropyridine moiety can be incorporated to fine-tune the pharmacological properties of these modulators, such as their potency, selectivity, and pharmacokinetic profile. The use of this compound enables the straightforward introduction of this valuable structural motif.

Characterization

Unequivocal characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the fluorine and bromomethyl substituents. A singlet corresponding to the two protons of the bromomethyl group would also be present.

    • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the pyridine ring and the bromomethyl carbon. The C-F coupling would be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=N, and C=C stretching vibrations of the pyridine ring, as well as the C-F and C-Br stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its dual reactivity, combined with the beneficial effects of the fluorine substituent, makes it a powerful tool for the synthesis of novel and improved therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the laboratory. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Alfa Aesar. (n.d.). 3-Fluoropyridine. [Link]

  • Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.1427429-75-1. [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

  • National Center for Biotechnology Information. (n.d.). New Pipelines for Novel Allosteric GPCR Modulators. [Link]

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"2-(Bromomethyl)-3-fluoropyridine hydrobromide" basic reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-3-fluoropyridine hydrobromide (CAS: 1427429-75-1) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 3-fluoro-2-pyridylmethyl moiety. This scaffold serves two critical functions in drug design:

  • Bioisosteric Replacement: It acts as a lipophilic, metabolically stable alternative to benzyl or non-fluorinated picolyl groups.

  • Electronic Modulation: The C3-fluorine atom exerts a strong inductive effect (

    
    ), lowering the basicity of the pyridine nitrogen (
    
    
    
    modulation) and increasing the electrophilicity of the exocyclic methylene group.

This guide details the compound's reactivity profile, specifically addressing the stability challenges imposed by the free base and the mechanistic advantages of the hydrobromide salt form.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The hydrobromide salt is the thermodynamically stable form required for storage. The free base is kinetically unstable.

PropertyDataNote
CAS Number 1427429-75-1Specific to the HBr salt.[1]
Formula

Stoichiometry is 1:1.
Molecular Weight 270.92 g/mol Includes HBr counterion.[2]
Appearance White to off-white solidHygroscopic; store under inert gas.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar organics (DCM, Hexane) until neutralized.
Reactivity Class Benzylic-type ElectrophileHigh reactivity toward

displacement.

Reactivity Profile: The "Self-Destruct" Mechanism

To successfully utilize this reagent, one must understand why it is supplied as a salt.

The Stability Paradox

2-(Bromomethyl)pyridines possess both a nucleophilic site (the pyridine nitrogen) and an electrophilic site (the bromomethyl carbon) within the same structure.

  • In the Free Base: The molecule undergoes rapid intermolecular self-quaternization , forming an insoluble pyridinium polymer (viscous dark tar).

  • In the Salt Form: Protonation of the pyridine nitrogen (

    
    ) eliminates its nucleophilicity, rendering the solid stable.
    
Electronic Influence of 3-Fluorine

The fluorine atom at the 3-position is not merely a bystander; it significantly alters the reaction landscape compared to the non-fluorinated analog:

  • Enhanced Electrophilicity: The strong inductive withdrawal (

    
    ) pulls electron density from the pyridine ring, which in turn destabilizes the 
    
    
    
    bond, making the methylene carbon more susceptible to nucleophilic attack (
    
    
    ).
  • Reduced Basicity: The fluorine reduces the

    
     of the pyridine nitrogen. While this makes the free base slightly less prone to polymerization than the non-fluorinated parent, it remains unstable at room temperature.
    
Reactivity Visualization

ReactivityProfile cluster_fluoro 3-Fluoro Effect Salt HBr Salt Form (Stable Storage) Base Neutralization (In Situ) Salt->Base Base (e.g., Et3N, K2CO3) FreeBase Free Base Species (Transient Reactive) Base->FreeBase Deprotonation Target Target Product (Alkylated Nucleophile) FreeBase->Target + Nucleophile (R-NH2, R-SH) (Fast SN2) Polymer Pyridinium Polymer (Dark Tar/Degradation) FreeBase->Polymer Self-Reaction (If Nucleophile is absent/slow) Effect1 Inductive Withdrawal (-I) Effect2 Increased Electrophilicity at CH2-Br Effect1->Effect2 Effect2->FreeBase

Figure 1: Mechanistic pathway showing the competition between productive coupling and self-polymerization. The 3-fluoro substituent accelerates both pathways by activating the electrophile.

Experimental Protocols

Trustworthiness Note: The following protocols rely on in situ neutralization. Never isolate the free base as a neat oil; it will degrade rapidly.

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Synthesis of tertiary amines for SAR studies.

Reagents:

  • Amine substrate (1.0 equiv)

  • 2-(Bromomethyl)-3-fluoropyridine HBr (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the amine substrate and

    
     (anhydrous, granular) in ACN.
    
  • Activation: Stir the mixture at room temperature for 10 minutes to ensure the amine is free-based (if used as a salt).

  • Addition: Add 2-(Bromomethyl)-3-fluoropyridine hydrobromide directly as a solid in a single portion.

    • Why? Adding the solid salt directly to the basic slurry generates the reactive free base slowly in situ, keeping its steady-state concentration low and minimizing self-polymerization.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by LCMS.

    • Endpoint: Look for the disappearance of the amine mass and appearance of Product (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: S-Alkylation (Thioether Synthesis)

Target: Thio-isosteres.

Reagents:

  • Thiol substrate (1.0 equiv)

  • Reagent (1.1 equiv)

  • Base:

    
     (2.5 equiv) — Cesium is preferred for thiols to boost nucleophilicity via the "Cesium Effect".
    
  • Solvent: DMF (0.1 M concentration)

Workflow:

  • Dissolve thiol in DMF under

    
     atmosphere.
    
  • Add

    
    .
    
  • Cool to 0°C (ice bath). Thiols are highly nucleophilic; cooling prevents over-reaction or exotherms.

  • Add the bromopyridine salt portion-wise over 5 minutes.

  • Allow to warm to RT. Reaction is usually complete within 1 hour.

Workflow Visualization

Workflow Start Start: Amine/Thiol Substrate Solvent Dissolve in ACN or DMF Start->Solvent BaseAdd Add Base (K2CO3/DIPEA) Neutralize System Solvent->BaseAdd ReagentAdd Add Bromopyridine HBr Solid (Slow Release of Reactive Species) BaseAdd->ReagentAdd Heat Heat to 60°C (Amine) or 0°C to RT (Thiol) ReagentAdd->Heat Check LCMS Check: Is SM consumed? Heat->Check Check->Heat No (Extend Time) Workup Aq. Workup (EtOAc/Water) Check->Workup Yes

Figure 2: Optimized process flow for coupling, emphasizing the "solid addition" technique to control free base concentration.

Handling & Safety (E-E-A-T)

  • Corrosivity: The compound hydrolyzes to release HBr. It is corrosive to skin and eyes. Wear full PPE including face shield if handling >1g.

  • Lachrymator: Like most benzylic halides, this compound is a potent lachrymator. Always handle in a functioning fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress will cause hydrolysis to the alcohol (2-(hydroxymethyl)-3-fluoropyridine), which is inactive as an electrophile.

References

  • Chemical Identity & Properties

    • This compound.[1][2] PubChem Compound Summary. National Center for Biotechnology Information.

    • [Link]

  • Medicinal Chemistry Application (Fluorine Effects)

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for 3-fluoro-pyridine utility).
    • [Link]

  • Synthetic Methodology (Picolyl Bromide Reactivity)

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An In-depth Technical Guide to 2-(Bromomethyl)-3-fluoropyridine hydrobromide: Synthesis, Reactivity, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(Bromomethyl)-3-fluoropyridine hydrobromide, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, key chemical properties, and explore its burgeoning applications in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom onto the pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2] The combination of a fluorine atom and a reactive bromomethyl group in this compound creates a powerful synthetic intermediate for the construction of complex molecular architectures.[3]

Physicochemical Properties and Handling

This compound is typically a white to off-white solid.[4] Its hydrobromide salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[4]

PropertyValueSource
CAS Number 1427429-75-1[5]
Molecular Formula C6H6Br2FN[5]
Molecular Weight 270.92 g/mol [5]
Appearance White to almost white powder/crystal[4]
Storage Conditions Inert atmosphere, 2-8°C[5]

Handling and Storage: This compound is corrosive and can cause severe skin burns and eye damage.[6] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.[3] It is incompatible with strong oxidizing agents and bases.[3]

Synthesis of this compound

The synthesis of this compound typically starts from a corresponding methylpyridine derivative. A common synthetic route involves the radical bromination of 3-fluoro-2-methylpyridine.

Synthesis of this compound 3-Fluoro-2-methylpyridine 3-Fluoro-2-methylpyridine 2-(Bromomethyl)-3-fluoropyridine 2-(Bromomethyl)-3-fluoropyridine 3-Fluoro-2-methylpyridine->2-(Bromomethyl)-3-fluoropyridine NBS, AIBN, CCl4, reflux This compound This compound 2-(Bromomethyl)-3-fluoropyridine->this compound HBr

Caption: General synthetic scheme for this compound.

A Representative Synthetic Protocol:

  • Radical Bromination: 3-Fluoro-2-methylpyridine is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) is introduced. The reaction mixture is heated to reflux to initiate the bromination of the methyl group.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 2-(bromomethyl)-3-fluoropyridine.

  • Hydrobromide Salt Formation: The crude product is then treated with a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., diethyl ether) to precipitate the hydrobromide salt. The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl moiety into a wide range of molecules.

N-Alkylation Reactions

A major application of this reagent is in the N-alkylation of various nitrogen-containing heterocycles and amines.[7][8][9][10] This reaction is fundamental in the synthesis of a diverse array of biologically active compounds.

Workflow for a Typical N-Alkylation Reaction:

N-Alkylation Workflow cluster_reactants Reactant Preparation Nucleophile Nucleophile Reaction_Setup Combine Nucleophile, Base, and Solvent Nucleophile->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Addition Add this compound Reaction_Setup->Addition Reaction Stir at appropriate temperature Addition->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Product Isolated N-alkylated product Purification->Product

Caption: A generalized workflow for N-alkylation reactions.

Detailed Protocol: Synthesis of 2-((3-Fluoropyridin-2-yl)methyl)isoindoline-1,3-dione

This compound is a common intermediate in the synthesis of more complex molecules.[11][12][13][14][15]

  • Reactant Preparation: To a solution of phthalimide in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate.

  • Reaction: Stir the mixture at room temperature for a short period to deprotonate the phthalimide. Then, add this compound to the reaction mixture.

  • Monitoring and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-((3-Fluoropyridin-2-yl)methyl)isoindoline-1,3-dione.

Potential Research Applications

The unique structural features of this compound make it a valuable tool in several areas of chemical research, particularly in drug discovery.

Medicinal Chemistry

The 3-fluoropyridine moiety is a bioisostere of other aromatic systems and can be used to modulate the properties of drug candidates.[16] The introduction of this group can lead to improved potency, selectivity, and pharmacokinetic profiles.

  • Kinase Inhibitors: Many kinase inhibitors feature a pyridine core. The 3-fluoropyridin-2-ylmethyl group can be incorporated to explore structure-activity relationships and potentially enhance binding to the kinase active site.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The pyridine nitrogen can act as a hydrogen bond acceptor, and the fluorine atom can modulate the electronic properties of the aromatic ring, influencing ligand-receptor interactions.

  • Antiviral and Antibacterial Agents: The pyridine ring is a common feature in many antimicrobial agents. The incorporation of a fluorine atom can enhance the lipophilicity and cell permeability of these compounds.

Agrochemicals

Similar to its role in pharmaceuticals, this compound can be used in the synthesis of novel pesticides and herbicides.[4] The pyridine core is present in many existing agrochemicals, and the introduction of fluorine can improve their efficacy and environmental stability.[17][18]

Materials Science

The electronic properties of the 3-fluoropyridine ring make it an interesting component for functional materials.[3] It can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in various fields of chemical research. Its ability to introduce the 3-fluoropyridin-2-ylmethyl moiety through straightforward nucleophilic substitution reactions makes it an invaluable tool for medicinal chemists, agrochemical scientists, and materials researchers. The strategic incorporation of the fluorine atom can lead to molecules with enhanced biological activity and desirable physicochemical properties. As the demand for novel and effective chemical entities continues to grow, the applications of this and related fluorinated building blocks are expected to expand further.

References

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.).
  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-(Bromomethyl)-2-fluoropyridine - Pipzine Chemicals. (n.d.). Retrieved January 28, 2026, from [Link]

  • Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.).
  • This compound - 97%, high purity , CAS No.1427429-75-1. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. (n.d.).
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents. (n.d.).
  • Preparation of radiolabelled haloaromatics via polymer-bound intermediates - Patent US-6461585-B1 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • DEXTROMETHORPHAN HYDROBROMIDE profile page | Open Targets Platform. (n.d.). Retrieved January 28, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Understanding the role of the fluorine in "2-(Bromomethyl)-3-fluoropyridine hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Utility of the C3-Fluorine Motif in 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, including Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

While the bromomethyl group serves as a standard electrophilic "warhead" for alkylation, the C3-fluorine substituent is the critical architectural feature. It is not merely a passive bystander; it is a deliberate medicinal chemistry tool designed to modulate the physicochemical properties—specifically basicity (pKa), metabolic stability, and lipophilicity—of the final drug candidate.

This guide analyzes the mechanistic role of the fluorine atom and provides a validated technical workflow for handling this reagent in drug discovery campaigns.

Molecular Architecture & The "Fluorine Effect"

To understand the utility of this reagent, one must deconstruct the electronic influence of the fluorine atom on the pyridine core.

pKa Modulation (The Basicity Shift)

The most significant impact of the C3-fluorine is the reduction of the pyridine nitrogen's basicity.

  • Unsubstituted Pyridine pKa: ~5.2[1]

  • 3-Fluoropyridine pKa: ~2.97 – 3.0

Mechanism: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the


-bond framework. This pulls electron density away from the ring nitrogen, making the lone pair less available for protonation.

Therapeutic Consequence:

  • Reduced Lysosomal Trapping: Highly basic amines often get trapped in acidic lysosomes (pH ~4.5), leading to poor cytoplasmic distribution and potential toxicity (phospholipidosis). By lowering the pKa to ~3.0, the pyridine remains largely uncharged at physiological pH (7.4), improving membrane permeability and cytosolic concentration.

Metabolic Blocking

The C3 position of pyridine is electronically enriched and susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically hydroxylation).

  • The Fluorine Block: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a C-H bond with C-F at the C3 position effectively "caps" this metabolic soft spot, extending the half-life (

    
    ) of the drug.
    
The Stability Paradox (Role of HBr)

Free 2-(bromomethyl)pyridines are notoriously unstable. The pyridine nitrogen is nucleophilic, and the bromomethyl group is electrophilic.

  • Without HBr: The molecule undergoes intermolecular self-alkylation, forming insoluble pyridinium polymers (tars).

  • With HBr: The acid protonates the nitrogen (forming the pyridinium salt). This eliminates the nitrogen's nucleophilicity, rendering the solid salt stable for storage.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional roles of each component within the molecule.

SAR_Map Molecule 2-(Bromomethyl)-3-fluoropyridine Hydrobromide F_Atom C3-Fluorine Atom (-F) Molecule->F_Atom Br_Group Bromomethyl Group (-CH2Br) Molecule->Br_Group HBr_Salt Hydrobromide Salt (.HBr) Molecule->HBr_Salt pKa Lowers pKa (~3.0) Reduces Lysosomal Trapping F_Atom->pKa Inductive Effect (-I) Metab Blocks P450 Oxidation Increases Metabolic Stability F_Atom->Metab Steric/Electronic Shield Alkyl Electrophilic Warhead Enables Sn2 Coupling Br_Group->Alkyl Stab Protonates Nitrogen Prevents Polymerization HBr_Salt->Stab Essential for Storage

Figure 1: Functional decomposition of the reagent, highlighting the medicinal chemistry role of the fluorine substituent and the stability role of the HBr salt.

Technical Workflow: Handling & Coupling

Warning: This compound is a potent alkylating agent and a lachrymator. All operations must be performed in a fume hood.

The "Free-Basing" Dilemma

You cannot simply add the HBr salt to a reaction if your nucleophile is sensitive to acid. However, isolating the free base is risky due to polymerization.

  • Best Practice: Perform in situ neutralization or rapid extractive free-basing immediately prior to use.

Protocol: N-Alkylation of a Secondary Amine

This protocol describes coupling the reagent with a secondary amine (e.g., a piperazine derivative) to create a bioactive core.

Reagents:

  • Amine Substrate (1.0 equiv)

  • 2-(Bromomethyl)-3-fluoropyridine HBr (1.1 - 1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation:

    • Suspend the Amine Substrate and

      
       in anhydrous ACN.
      
    • Stir at room temperature for 15 minutes to ensure deprotonation/homogeneity.

  • Addition (The Critical Step):

    • Add the 2-(Bromomethyl)-3-fluoropyridine HBr solid directly to the stirring mixture.

    • Why? Adding the solid salt allows the base (

      
      ) to neutralize the HBr in situ, releasing the reactive free base slowly. This minimizes the local concentration of free base and reduces self-polymerization side reactions.
      
  • Reaction:

    • Stir at 60°C for 4–12 hours. Monitor by LC-MS.

    • Observation: The reaction mixture will likely turn yellow/orange (characteristic of pyridine alkylations).

  • Workup:

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate.

    • Purification: Flash column chromatography (DCM/MeOH gradient). Note that the product will be less polar than non-fluorinated analogs due to the lipophilicity of the fluorine.

Data Comparison: Fluorinated vs. Non-Fluorinated
FeaturePyridine Analog3-Fluoro-Pyridine AnalogImpact
pKa (Conj.[2] Acid) ~5.2~3.0Reduced basicity (less protonated at pH 7.4).
LogD (pH 7.4) LowerHigherIncreased lipophilicity and membrane permeability.
Metabolic Stability Low (C3 oxidation)HighBlocked metabolic soft spot .
C-Br Reactivity ModerateHighElectron-poor ring accelerates nucleophilic attack at the benzylic carbon.

Reaction Pathway Visualization

Reaction_Flow Start Start: 2-(Bromomethyl)-3-fluoropyridine HBr (Stable Solid) Base Add Base (K2CO3) In-situ Neutralization Start->Base Intermediate Reactive Free Base (Transient Species) Base->Intermediate -HBr Polymer Side Path: Polymerization (If no nucleophile present) Intermediate->Polymer Slow Self-Reaction Product Final Coupled Product (Drug Intermediate) Intermediate->Product Fast Sn2 Reaction Nucleophile Nucleophile (Amine/Thiol) Nucleophile->Product Attacks CH2

Figure 2: Reaction workflow demonstrating the in-situ generation of the reactive species to avoid polymerization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for Pyridine pKa values and solvent effects).
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. (General safety handling for bromomethyl pyridines). Link

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-3-fluoropyridine Hydrobromide: A Keystone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-3-fluoropyridine hydrobromide, a critical building block for medicinal chemists. Moving beyond a simple datasheet, this document delves into the causality behind its synthesis, its nuanced reactivity, and its strategic application in the development of complex pharmaceutical agents. Every section is designed to provide not just procedural knowledge, but the field-proven insights necessary for successful and innovative application.

Strategic Importance in Medicinal Chemistry: The "Fluoro-Pyridinylmethyl" Motif

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold is also a privileged structure, present in numerous FDA-approved drugs, valued for its hydrogen bonding capabilities and its ability to modulate pharmacokinetic and pharmacodynamic properties.[3]

This compound synergistically combines these features. The 3-fluoro substituent on the pyridine ring acts as a powerful electronic modulator, influencing the pKa of the pyridine nitrogen and creating specific dipole interactions with target proteins.[1] The 2-bromomethyl group serves as a highly reactive electrophilic handle, enabling the covalent attachment of this valuable "fluoro-pyridinylmethyl" motif to a wide array of nucleophilic scaffolds. This makes the title compound a high-value intermediate for introducing a metabolically robust, electronically tuned aromatic system into a drug candidate.

Physicochemical Properties & Identifiers

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective use. The hydrobromide salt form enhances the compound's stability and improves its handling characteristics compared to the free base.

PropertyValueSource(s)
CAS Number 1427429-75-1[4]
Molecular Formula C₆H₆Br₂FN[4]
Molecular Weight 270.92 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed protocols for the direct synthesis of this compound are not prevalent in public literature—likely due to its specialized nature—a robust synthetic strategy can be designed based on well-established chemical principles. The most logical and industrially scalable approach is the radical bromination of a 2-methyl-3-fluoropyridine precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the preparation of the 2-methyl-3-fluoropyridine starting material, followed by its selective benzylic bromination.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Wohl-Ziegler Bromination A 2-Chloro-3-nitropyridine B 2-Methyl-3-nitropyridine A->B Malonic Ester Synthesis (e.g., Diethyl malonate, NaOEt) C 2-Methyl-3-aminopyridine B->C Reduction (e.g., H₂, Pd/C) D 2-Methyl-3-fluoropyridine C->D Balz-Schiemann Reaction (1. NaNO₂, HBF₄; 2. Δ) C->D D_clone 2-Methyl-3-fluoropyridine E 2-(Bromomethyl)-3-fluoropyridine D_clone->E NBS, Radical Initiator (AIBN) CCl₄, Δ F 2-(Bromomethyl)-3-fluoropyridine Hydrobromide E->F HBr (gas or solution)

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the key bromination step, based on the well-documented Wohl-Ziegler reaction.[2][5] Researchers must perform their own risk assessment and optimization.

Objective: To synthesize 2-(Bromomethyl)-3-fluoropyridine from 2-methyl-3-fluoropyridine.

Materials:

  • 2-Methyl-3-fluoropyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hydrobromic acid (e.g., 48% in water or as a solution in acetic acid)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-3-fluoropyridine and anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

  • Initiation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Causality Note: The use of a radical initiator like AIBN and heat is crucial for the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction.[5] The low concentration of Br₂ generated in situ by the reaction of NBS with trace HBr favors the desired radical substitution over electrophilic addition to the pyridine ring.[2][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification (Free Base): Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Bromomethyl)-3-fluoropyridine. Further purification may be achieved by column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether. Add a stoichiometric amount of hydrobromic acid dropwise with stirring. The hydrobromide salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Reactivity and Mechanistic Logic: A Dichotomy of Electrophilic Sites

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which behaves as a potent electrophile in nucleophilic substitution reactions.

Primary Reaction Pathway: Sₙ2 Displacement

The primary mode of reactivity is a standard Sₙ2 reaction at the benzylic-like carbon. The carbon-bromine bond is polarized, and the bromine is an excellent leaving group. This site readily reacts with a wide range of soft and hard nucleophiles.

  • N-Alkylation: Amines (primary, secondary, and heterocyclic) will readily displace the bromide to form the corresponding pyridinylmethyl-amines.

  • O-Alkylation: Alcohols, phenols, and carboxylates can be used as nucleophiles to form ethers and esters, respectively.

  • S-Alkylation: Thiols and thiophenols react to form thioethers.

  • C-Alkylation: Carbanions, such as those derived from malonates or other stabilized enolates, can form new carbon-carbon bonds.

G cluster_0 Sₙ2 Reaction reagent 2-(Bromomethyl)-3-fluoropyridine product Substituted Product reagent->product Displacement leaving_group Br⁻ reagent->leaving_group nucleophile Nucleophile (Nu:⁻) nucleophile->reagent Backside Attack

Caption: Generalized Sₙ2 reaction workflow.

  • Field Insight: While the hydrobromide salt is stable for storage, the reaction is typically performed with the free base. An in situ neutralization with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often employed if starting from the salt, or the free base is extracted prior to use. The choice of base and solvent is critical to avoid side reactions and ensure good yields.

Analytical Characterization (Predicted)

Authenticating the structure and purity of the synthesized reagent is paramount. While a publicly available, peer-reviewed spectrum is elusive, the expected NMR and MS data can be reliably predicted based on established principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the expected chemical shifts (δ) and coupling constants (J) in a solvent like CDCl₃.

NucleusAssignmentPredicted δ (ppm)Predicted Multiplicity & J (Hz)Rationale
¹H -CH ₂Br~4.6 - 4.8sTypical range for a benzylic bromide.
¹H Py-H 4~7.3 - 7.5ddd, J(H-H)≈8, J(H-H)≈5, J(H-F)≈1Downfield due to pyridine ring, coupled to H5, H6, and F3.
¹H Py-H 5~7.1 - 7.3mComplex multiplet due to coupling with H4 and H6.
¹H Py-H 6~8.3 - 8.5d, J(H-H)≈5Most deshielded proton, adjacent to the electronegative nitrogen.
¹³C -C H₂Br~30 - 35-Standard chemical shift for a bromomethyl group.
¹³C Py-C 2~145 - 148d, J(C-F)≈15Carbon bearing the bromomethyl group, coupled to fluorine.
¹³C Py-C 3~158 - 162d, J(C-F)≈250Carbon directly attached to fluorine, showing a large C-F coupling constant.
¹³C Py-C 4~125 - 128d, J(C-F)≈5Coupled to fluorine through three bonds.
¹³C Py-C 5~123 - 125sMinimal coupling to fluorine.
¹³C Py-C 6~148 - 150d, J(C-F)≈3Deshielded by nitrogen, weak coupling to fluorine.

Note: These are expert estimations. Actual values may vary based on solvent and experimental conditions.[7][8][9]

Mass Spectrometry

In mass spectrometry (ESI+), the molecule would be expected to show a molecular ion peak [M+H]⁺ for the free base (C₆H₆BrFN) at m/z ≈ 190/192, with the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2).

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous chemical and must be handled with appropriate precautions. The following information is synthesized from data for closely related bromomethylpyridine hydrobromides.[10][11][12]

GHS Hazard Classification
  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

Precautionary Measures & Self-Validating Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Handling: Avoid creating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4] Store under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]

Conclusion: An Enabling Reagent for Future Therapeutics

This compound is more than just an intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive electrophilic handle and a metabolically robust, electronically tuned aromatic core makes it an invaluable asset for drug discovery programs. By understanding the causality behind its synthesis, the logic of its reactivity, and the stringent requirements for its safe handling, researchers can effectively leverage this compound to build the complex, highly functionalized molecules that will become the next generation of therapeutics.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS . Chemistry LibreTexts. [Link]

  • NBS: Radical Bromination . YouTube. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

  • Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide . Angene Chemical. [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide . ResearchGate. [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines . ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems . Chemistry Steps. [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps . OrgoSolver. [Link]

  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents . PubMed. [Link]

  • 3-(Bromomethyl)pyridine hydrobromide SDS . Sdsmanager.com. [Link]

  • S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes . AWS. [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . The Royal Society of Chemistry. [Link]

Sources

A Comprehensive Technical Guide to 2-(Bromomethyl)-3-fluoropyridine: Hydrobromide Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated pyridine moieties is a cornerstone of modern medicinal chemistry. These structures are prized for their ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among the vast array of functionalized pyridines, 2-(Bromomethyl)-3-fluoropyridine stands out as a versatile building block. Its utility is further nuanced by its availability in two principal forms: the hydrobromide salt and the free base. This in-depth technical guide, designed for the discerning researcher, will dissect the critical differences between these two forms, providing field-proven insights into their synthesis, stability, handling, and application.

At a Glance: Key Physicochemical and Handling Properties

The decision to employ either the hydrobromide salt or the free base of 2-(Bromomethyl)-3-fluoropyridine is often dictated by the specific requirements of a synthetic route or formulation strategy. A clear understanding of their distinct properties is therefore paramount.

Property2-(Bromomethyl)-3-fluoropyridine Hydrobromide2-(Bromomethyl)-3-fluoropyridine (Free Base)Rationale and Implications
CAS Number 1427429-75-1[1]122307-44-2[2]Ensures accurate identification and sourcing of the correct chemical entity.
Molecular Formula C₆H₆Br₂FN[1]C₆H₅BrFN[2]The hydrobromide salt incorporates an additional molecule of HBr.
Molecular Weight 270.92 g/mol [1]190.01 g/mol [2]The higher molecular weight of the salt form is a crucial consideration for stoichiometric calculations.
Physical State Solid[3]Predicted to be a liquid[4]The solid nature of the salt facilitates easier handling, weighing, and storage compared to the potentially volatile and reactive liquid free base.
Boiling Point Not applicable (decomposes)Predicted: 187.8 ± 25.0 °C[2]The free base is distillable, though care must be taken to avoid decomposition.
Solubility Soluble in polar solvents[5]Soluble in a range of organic solvents (e.g., dichloromethane, chloroform, toluene)[4]The salt form's solubility in polar solvents can be advantageous for certain reaction conditions or for the preparation of aqueous stock solutions. The free base is more amenable to reactions in nonpolar organic media.
Stability More stable, longer shelf-lifeLess stable, prone to decomposition and self-reactionThe protonation of the pyridine nitrogen in the hydrobromide salt significantly reduces the nucleophilicity of the ring nitrogen, thereby inhibiting intermolecular side reactions and degradation pathways.
Hygroscopicity Likely hygroscopic[6]Less hygroscopicAs with many amine salts, the hydrobromide is expected to absorb moisture from the atmosphere, which can impact its handling and stability.[6]

The Strategic Choice: Why Opt for the Hydrobromide Salt?

The prevalence of 2-(Bromomethyl)-3-fluoropyridine as its hydrobromide salt in commercial offerings is not arbitrary. It is a deliberate choice rooted in the principles of chemical stability and handling.

The free base of 2-(bromomethyl)pyridine and its derivatives are notoriously unstable. The presence of a basic pyridine nitrogen and a reactive benzylic bromide in the same molecule creates a perfect storm for self-reactivity. The pyridine nitrogen of one molecule can act as a nucleophile, attacking the bromomethyl group of another molecule, leading to oligomerization and the formation of pyridinium salts. This decomposition pathway is significantly mitigated in the hydrobromide salt.

The protonation of the pyridine nitrogen to form the pyridinium ion withdraws electron density from the ring and, more importantly, engages the lone pair of electrons on the nitrogen. This dramatically reduces its nucleophilicity, thus preventing the intermolecular SN2 reaction that leads to degradation. The result is a solid material with a significantly longer shelf-life, which is a critical attribute for a valuable and reactive building block.

Furthermore, the solid nature of the hydrobromide salt offers practical advantages in a laboratory setting. It is easier to accurately weigh and dispense compared to a liquid, which may be volatile and require handling under an inert atmosphere to prevent both degradation and exposure to its likely irritating vapors.[4]

Stability_Comparison cluster_free_base 2-(Bromomethyl)-3-fluoropyridine (Free Base) cluster_hydrobromide This compound fb1 Molecule 1 decomposition Oligomerization/Decomposition fb1->decomposition Pyridine N attacks -CH2Br of another molecule fb2 Molecule 2 fb2->decomposition hbr Protonated Pyridine (Reduced Nucleophilicity) stable Enhanced Stability hbr->stable Inhibition of intermolecular reaction Synthesis_Workflow start 2-(Hydroxymethyl)-3-fluoropyridine reagents + 48% HBr (aq) reaction Reflux (100-125 °C, 4-8h) start->reaction reagents->reaction workup Cooling and Precipitation/Concentration reaction->workup purification Recrystallization workup->purification product 2-(Bromomethyl)-3-fluoropyridine Hydrobromide purification->product

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-(Bromomethyl)-3-fluoropyridine hydrobromide is a key building block in modern drug discovery, offering a unique combination of reactive sites that can be selectively targeted to generate diverse molecular architectures. The presence of a reactive benzylic-type bromide and a fluorine-activated pyridine ring provides medicinal chemists with a powerful tool for introducing the 3-fluoropyridine moiety into complex molecules. This structural motif is of significant interest due to the ability of fluorine to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles and offering field-proven protocols for its effective utilization.

Mechanistic Insights: Understanding the Dual Reactivity

The reactivity of this compound is dominated by two primary pathways for nucleophilic substitution:

  • SN2 Reaction at the Bromomethyl Group: The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to SN2 reactions. This pathway involves the backside attack of a nucleophile on the methylene carbon, leading to the displacement of the bromide ion. The reaction proceeds readily with a wide range of soft and hard nucleophiles.[2] The hydrobromide salt form of the starting material necessitates the use of a base to neutralize the pyridinium nitrogen, allowing it to act as a neutral substrate.

  • Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring: The fluorine atom at the 3-position is not typically activated towards SNAr, as the electron-withdrawing effect of the nitrogen is strongest at the 2- and 4-positions.[3][4] However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine could potentially occur. It is important to note that the primary reactive site for most applications will be the bromomethyl group.

The fluorine atom at the 3-position primarily serves to modulate the electronic properties of the pyridine ring, influencing the reactivity of the bromomethyl group and the overall properties of the resulting molecule.[1][5]

Visualizing the Reaction Pathways

Reaction Pathways of 2-(Bromomethyl)-3-fluoropyridine cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Potential Products Start 2-(Bromomethyl)-3-fluoropyridine hydrobromide Nucleophile Nucleophile (Nu-) Start->Nucleophile Reacts with Base Base (e.g., K2CO3, Et3N) Start->Base Neutralized by SN2_Product 2-(Nu-methyl)-3-fluoropyridine (Major Product) Nucleophile->SN2_Product SN2 Attack SNAr_Product 2-(Bromomethyl)-3-Nu-pyridine (Minor/Forced Conditions) Nucleophile->SNAr_Product SNAr Attack (less favorable)

Caption: Primary reaction pathways for this compound.

Experimental Protocols: A Practical Guide

Safety Precautions: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Pyridine derivatives can be malodorous and potentially toxic.

General Protocol for Nucleophilic Substitution with O-, N-, and S-Nucleophiles

This protocol provides a general framework for the reaction. Specific conditions may need to be optimized for individual nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., phenol, amine, thiol)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Workflow Diagram:

Start Combine Reagents Reaction Stir at RT or Heat Start->Reaction Inert Atmosphere Workup Aqueous Work-up Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for nucleophilic substitution reactions.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add the anhydrous solvent, followed by the base (2.0-3.0 eq). Stir the suspension for 10-15 minutes to neutralize the hydrobromide salt.

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (see table below for typical conditions). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Representative Reaction Conditions

The following table provides starting conditions for various classes of nucleophiles. Optimization of temperature, base, and solvent may be required for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
O-Nucleophiles PhenolK₂CO₃DMF25-604-12
Carboxylic AcidCs₂CO₃Acetonitrile25-806-18
N-Nucleophiles Primary/Secondary AmineEt₃NTHF0-252-8
AnilineK₂CO₃DMF50-1008-24
AzideNaN₃DMF25-504-12
S-Nucleophiles ThiolK₂CO₃Acetonitrile251-4
ThiophenolEt₃NTHF0-252-6

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of nucleophilic substitution reactions.[2][8][9] The success of each reaction should be validated through rigorous in-process monitoring (TLC, LC-MS) and final product characterization (NMR, MS). Consistent analytical data confirming the expected molecular weight and structure will validate the experimental outcome.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel fluorinated pyridine derivatives. By understanding the underlying reactivity and employing the robust protocols outlined in this guide, researchers can efficiently incorporate this important scaffold into their drug discovery programs.

References

  • The Discovery of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. [Link]

  • Preparation method of 2-methyl-3-bromopyridine. (2015).
  • Nucleophilic substitution reactions with nucleophilic fluorinating reagents. (n.d.). ResearchGate. [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). YouTube. [Link]

  • Preparation method of fluoropyridine compounds. (2013).
  • The Pyridine Trick Nobody Expects. (2024). YouTube. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020).
  • Preparing method of 2-chloro-3-fluoropyridine. (2012).
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). National Institutes of Health. [Link]

  • Pyridine hydrobromide Safety Data Sheet. (n.d.). Jubilant Ingrevia. [Link]

  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. [Link]

  • This compound - 97%, high purity , CAS No.1427429-75-1. (n.d.). Allschoolabs. [Link]

  • PYRIDINE HYDROBROMIDE. (n.d.). Sdfine. [Link]

  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2014). ResearchGate. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2018). ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). National Institutes of Health. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2022). MDPI. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • DEXTROMETHORPHAN HYDROBROMIDE profile page. (n.d.). Open Targets Platform. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Semantic Scholar. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). National Institutes of Health. [Link]

  • Dextromethorphan Hydrobromide. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: Leveraging 2-(Bromomethyl)-3-fluoropyridine Hydrobromide as a Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved therapeutics. Its ability to act as a hydrogen bond acceptor and its capacity for metabolic modification make it a cornerstone of drug design. The strategic introduction of a fluorine atom, particularly on an electron-rich aromatic system like pyridine, offers a powerful tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability by blocking sites of oxidation, modulate the basicity (pKa) of the pyridine nitrogen, and improve membrane permeability and binding affinity through favorable electrostatic interactions.

2-(Bromomethyl)-3-fluoropyridine hydrobromide emerges as a highly valuable and versatile building block for drug discovery programs. It combines three key features:

  • A 3-fluoropyridine core for imparting desirable drug-like properties.

  • A highly reactive bromomethyl group at the 2-position, acting as a potent electrophile for facile bond formation.

  • A hydrobromide salt form, which enhances the compound's stability, rendering it a manageable, non-volatile solid.

This application guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its properties, safety protocols, and detailed, field-proven methodologies for its application in synthesizing diverse compound libraries.

Section 1: Physicochemical Properties & Critical Safety Information

Before utilization, a thorough understanding of the reagent's properties and handling requirements is paramount.

1.1: Compound Data Summary
PropertyValue
CAS Number 1427429-75-1
Molecular Formula C₆H₆Br₂FN
Molecular Weight 268.93 g/mol
Appearance Off-white to light yellow solid
Purity Typically >97%
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]
1.2: Mandatory Safety Protocols

This compound and its structural analogs are classified as corrosive and lachrymatory substances.[2][3] Strict adherence to safety protocols is essential.

  • Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4] Facilities should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are required.[5]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[4]

    • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure no skin is exposed.

  • First Aid Measures :

    • Inhalation : If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]

    • Skin Contact : Causes severe skin burns.[3] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

    • Eye Contact : Causes serious eye damage.[3] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]

    • Ingestion : Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Section 2: Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is primarily derived from the high reactivity of the C-Br bond in the bromomethyl group.

2.1: The S_N2 Reaction Pathway

The carbon of the bromomethyl group is a strong electrophilic center, readily susceptible to attack by a wide range of nucleophiles in a classic S_N2 (bimolecular nucleophilic substitution) reaction. The bromide ion is an excellent leaving group, facilitating this transformation. The hydrobromide salt form protonates the pyridine nitrogen, which can influence the overall electron density of the ring system but does not inhibit the primary reactivity at the bromomethyl site.

In a typical reaction, a base is required. The base serves two potential purposes:

  • To deprotonate the incoming nucleophile (e.g., a phenol or thiol), increasing its nucleophilicity.

  • To neutralize the HBr that is liberated during the reaction, preventing it from protonating and deactivating the nucleophile or causing side reactions.

G reagent 2-(Bromomethyl)-3-fluoropyridine HBr product Alkylated Product reagent->product S_N2 Reaction nucleophile Nucleophile (e.g., R-OH, R-SH, R₂NH) nucleophile->product base Base (e.g., K₂CO₃, DIPEA) base->product Facilitates Reaction

General S_N2 reaction pathway for the reagent.

Section 3: Experimental Protocols and Workflows

The following protocols are robust, general procedures that can be adapted for a wide range of substrates. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific target molecules.

3.1: Protocol 1 - Synthesis of Aryl Ethers via O-Alkylation of Phenols

This protocol describes the coupling of the title reagent with a phenolic substrate, a common strategy for creating diaryl ether linkages found in many bioactive molecules.

Workflow Diagram:

G A 1. Combine Phenol & K₂CO₃ in DMF B 2. Add Reagent Solution Dropwise A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Aqueous Work-up (Water & EtOAc) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Workflow for the O-alkylation of phenols.

Step-by-Step Methodology:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

    • Rationale: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Anhydrous conditions prevent hydrolysis of the reagent.

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol. Stir the suspension at room temperature for 15-30 minutes.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the cation of the base, leaving the anion free and highly reactive, thus accelerating the S_N2 reaction.

  • Reagent Addition : In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable phenol substrate. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

    • Rationale: TLC provides a simple and rapid method to qualitatively assess the conversion of starting materials to product, preventing unnecessary heating or extended reaction times.

  • Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x volumes).

    • Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

    • Rationale: Brine wash removes residual water. MgSO₄ is a neutral drying agent. Column chromatography separates the desired product from unreacted starting material and byproducts.

3.2: Protocol 2 - Synthesis of Amines via N-Alkylation

This protocol outlines the formation of secondary or tertiary amines, a critical functional group in pharmaceutical chemistry.

Workflow Diagram:

G A 1. Combine Amine & DIPEA in Acetonitrile B 2. Add Reagent (Solid or Solution) A->B C 3. Stir at 40-60 °C (Monitor by TLC/LCMS) B->C D 4. Concentrate & Partition (EtOAc & NaHCO₃ aq.) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Workflow for the N-alkylation of amines.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as acetonitrile or THF. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

    • Rationale: DIPEA acts as a scavenger for the HBr generated during the reaction. Its steric bulk prevents it from competing with the substrate amine as a nucleophile. Acetonitrile is an excellent polar aprotic solvent for this transformation.

  • Reagent Addition : Add this compound (1.2 equivalents) portion-wise as a solid or as a solution in the reaction solvent.

    • Rationale: Using a slight excess of the electrophile drives the reaction to completion. For highly reactive amines, cooling the reaction mixture prior to addition may be necessary.

  • Reaction Execution : Stir the reaction mixture at a temperature between room temperature and 60 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Rationale: Less nucleophilic amines (e.g., anilines) may require gentle heating to achieve a reasonable reaction rate.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

    • Caution: With primary amines, di-alkylation is a potential side reaction. Careful monitoring of stoichiometry and reaction time is crucial to maximize the yield of the desired mono-alkylation product.

  • Work-up : Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the DIPEA·HBr salt, followed by a brine wash.

    • Rationale: The basic wash removes the protonated base and any remaining acidic species.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

Section 4: Illustrative Data and Validation

Successful synthesis should be confirmed by standard analytical techniques. The table below provides illustrative data for a hypothetical reaction set.

NucleophileBaseSolventProduct StructureExpected Yield (%)Purity (LCMS)
4-MethoxyphenolK₂CO₃DMF2-((4-Methoxyphenoxy)methyl)-3-fluoropyridine85-95%>98%
BenzenethiolCs₂CO₃ACN2-((Phenylthio)methyl)-3-fluoropyridine80-90%>97%
MorpholineDIPEATHF4-((3-Fluoropyridin-2-yl)methyl)morpholine75-85%>98%

Analytical Validation:

  • ¹H NMR : Successful alkylation is confirmed by the disappearance of the nucleophile's active proton (e.g., phenol -OH) and the appearance of a new singlet in the δ 4.5-5.5 ppm range, corresponding to the newly formed methylene (-CH₂-) bridge protons.

  • Mass Spectrometry (MS) : The observation of the correct molecular ion peak (M+H)⁺ in the mass spectrum provides definitive confirmation of the product's molecular weight.

Section 5: Conclusion

This compound is a robust and highly effective chemical intermediate for the rapid diversification of molecular scaffolds in drug discovery. Its predictable reactivity via S_N2 pathways allows for the reliable synthesis of a wide array of ethers, thioethers, amines, and other derivatives. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies, enabling the efficient generation of novel chemical entities for biological screening and lead optimization.

References

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents (CN111004171A).
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents (CN102898358A).
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents (CN111777549A).
  • 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N. PubChem. Available at: [Link]

  • Trifluoromethylation process of bromopyridine and derivatives thereof. Google Patents (CN108239021B).
  • 3-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Preparation of radiolabelled haloaromatics via polymer-bound intermediates. Google Patents (US-6461585-B1).
  • This compound - 97%, high purity. Allschoolabs. Available at: [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. Google Patents (CN102584689A).

Sources

Strategic Utilization of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-KIN-3F-2026

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the (3-fluoropyridin-2-yl)methyl moiety has emerged as a high-value pharmacophore. It serves as a bioisostere for benzyl groups, offering superior metabolic stability and electronic tuning. However, the reagent used to introduce this group, 2-(Bromomethyl)-3-fluoropyridine hydrobromide (2-BM-3-FP-HBr) , presents unique handling challenges due to its high electrophilicity and propensity for self-quaternization.

This guide details the strategic application of 2-BM-3-FP-HBr, focusing on its role in modulating physicochemical properties (pKa, lipophilicity) and providing a robust, self-validating protocol for its coupling to kinase scaffolds (e.g., indazoles, pyrazoles, and aminopyrimidines).

Part 1: The Fluorine-Pyridine Advantage in Medicinal Chemistry

Electronic Modulation and pKa Shift

The introduction of a fluorine atom at the C3 position of the pyridine ring exerts a strong electron-withdrawing inductive effect (


). This significantly alters the basicity of the pyridine nitrogen compared to a non-fluorinated analog.
  • Pyridine pKa: ~5.2

  • 3-Fluoropyridine pKa: ~1.0 – 2.0 (estimated)[1]

Significance for Kinase Inhibitors: Many kinase inhibitors fail due to off-target toxicity (e.g., hERG inhibition) driven by high basicity. By lowering the pKa, the 3-fluoro substitution reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability and reducing phospholipidosis risk while retaining the nitrogen's ability to serve as a weak hydrogen bond acceptor in the ATP binding pocket.

Metabolic Blocking

The C3 position of pyridine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (


) of the inhibitor.
Physicochemical Comparison
Property2-Benzyl (Reference)2-Pyridylmethyl2-(3-F-Pyridyl)methyl
H-Bond Acceptor NoStrongModerate (Tunable)
Metabolic Stability Low (Benzylic oxid.)Moderate (N-oxid.)High (Blocked C3)
Solubility (pH 7.4) LowModerateHigh
Lipophilicity (LogD) HighLowModerate

Part 2: Handling & Stability (The "Scientist's Reality")

CRITICAL WARNING: 2-(Bromomethyl)-3-fluoropyridine is supplied as the hydrobromide salt for a reason. The free base is kinetically unstable.

The Self-Quaternization Trap

Upon neutralization (free-basing), the pyridine nitrogen of one molecule can nucleophilically attack the bromomethyl carbon of another. This intermolecular


 reaction leads to the formation of pyridinium dimers and oligomers, rendering the reagent useless within minutes to hours depending on concentration.
Storage & Handling Rules
  • Keep it Acidic: Never store the free base. Generate it in situ or use immediately.

  • Hygroscopicity: The HBr salt is hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Lachrymator: The compound is a potent alkylating agent. Handle strictly in a fume hood.

Part 3: Experimental Protocols

Protocol A: Coupling to Kinase Cores (Standard)

Application: Alkylation of an acidic NH (e.g., Indazole, Pyrazole, or cyclic amide) to introduce the 3-fluoropyridine tail. Target: Synthesis of VEGFR/RET inhibitor intermediates.

Reagents & Materials
  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-3-fluoropyridine HBr (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Temp: 60°C – 80°C

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the kinase core (substrate) in anhydrous DMF (0.1 M concentration).
    
  • Base Activation: Add

    
     (powdered, dried). Stir at Room Temperature (RT) for 15 minutes to deprotonate the substrate NH.
    
  • Reagent Addition (Critical):

    • Do not free-base beforehand.

    • Add the solid 2-(Bromomethyl)-3-fluoropyridine HBr directly to the reaction mixture.

    • Rationale: The excess base in the pot will neutralize the HBr salt in situ, releasing the reactive free base slowly, which is immediately intercepted by the substrate anion. This minimizes self-quaternization.

  • Reaction: Heat to 60°C. Monitor by LC-MS.

    • Time: Typically 2–4 hours.

  • Workup:

    • Dilute with EtOAc.[2] Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Coupling to Primary Amines (Reductive Amination Alternative)

Direct alkylation of primary amines with this bromide often leads to over-alkylation (bis-alkylation).

  • Recommendation: If the target is a secondary amine (Core-NH-CH2-Py), use 3-fluoropyridine-2-carboxaldehyde and perform reductive amination (

    
    ) instead of using the bromomethyl reagent. Use the bromomethyl reagent only for tertiary amine formation or heterocyclic N-alkylation.
    

Part 4: Process Visualization

Reaction Logic & Stability Flow

The following diagram illustrates the critical "In Situ" activation strategy required to avoid reagent polymerization.

ReactionLogic cluster_0 Recommended: In Situ Activation Salt 2-BM-3-FP (HBr Salt) STABLE FreeBase Free Base (Reactive Species) Salt->FreeBase Base (DIPEA/Cs2CO3) Dimer Pyridinium Dimer (Polymerization) FreeBase->Dimer High Conc. No Substrate Product Desired Kinase Inhibitor FreeBase->Product S_N2 Reaction Substrate Kinase Core (Nucleophile) Substrate->Product + Free Base (Fast Step)

Caption: Figure 1. Competitive reaction pathways. The 'In Situ' strategy ensures the reactive free base is consumed by the kinase core (green path) before it can self-polymerize (red path).

Experimental Workflow (Decision Tree)

Workflow Start Start: Coupling 2-BM-3-FP-HBr CheckNuc Identify Nucleophile Type Start->CheckNuc HeteroN Heterocyclic NH (Indazole/Pyrazole) CheckNuc->HeteroN Acidic NH PrimAmine Primary Amine (R-NH2) CheckNuc->PrimAmine Basic NH2 MethodA Method A: Direct Alkylation Base: Cs2CO3 or NaH Solvent: DMF/ACN HeteroN->MethodA MethodB Method B: Reductive Amination (Use Aldehyde instead) PrimAmine->MethodB Avoid Bis-alkylation Execution Add Base + Substrate first. Add HBr salt LAST. MethodA->Execution Monitor Monitor LCMS (Watch for m/z +109) Execution->Monitor

Caption: Figure 2. Decision tree for selecting the correct coupling strategy based on the nucleophile type.

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Polymer Formation Reagent was free-based too early or in high concentration.Switch to in situ neutralization. Add HBr salt solid directly to the basic substrate solution.
No Reaction Base too weak for specific substrate (e.g., Indazole pKa ~14).Switch from

to

or NaH. Increase temp to 80°C.
Hydrolysis (Alcohol Byproduct) Wet solvent (DMF is hygroscopic).Use anhydrous solvents. Add molecular sieves (3Å or 4Å) to the reaction pot.
Lachrymatory Effect Volatilization of alkyl bromide.Quench all glassware with dilute NaOH/MeOH before removing from the hood.

References

  • Chemical Identity & Properties: Pipzine Chemicals. 3-(Bromomethyl)-2-fluoropyridine General Information & Stability.Link

  • Kinase Inhibitor Patent (RET/PDGFR): Broad Institute / Chugai Pharmaceutical. Compounds useful as kinase inhibitors (WO 2018/183936).Link

  • CDK2 Degraders (PROTACs): Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 (WO 2023/250029).[4]Link[4]

  • Fluorine in Medicinal Chemistry: National Institutes of Health (NIH). Chemistry and Pharmacology of Fluorinated Drugs.Link

  • Coupling Protocols: BenchChem. Application Notes for Suzuki and Alkylation Reactions Using Bromomethylpyridines.Link

Sources

Application Notes and Protocols for N-Alkylation with 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Fluoropyridin-2-ylmethyl Moiety

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design. Its nitrogen atom provides a key hydrogen bond acceptor and a point for metabolic modulation, while the aromatic ring offers a rigid framework for substituent orientation. The introduction of a fluorine atom, particularly at the 3-position, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[1] The 2-(bromomethyl)-3-fluoropyridine hydrobromide reagent is a valuable building block for introducing the (3-fluoropyridin-2-yl)methyl group onto nucleophilic centers, most notably nitrogen atoms in primary and secondary amines, to yield N-alkylated products with potential therapeutic applications.

This guide provides a comprehensive technical overview and a detailed protocol for the effective use of this compound in N-alkylation reactions. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, discuss critical parameters for optimization, and address common troubleshooting scenarios.

Physicochemical Properties and Handling

While specific data for the hydrobromide salt (CAS 1427429-75-1) is not extensively published, the related freebase, 3-(bromomethyl)-2-fluoropyridine, is typically a colorless to light yellow liquid.[2] The hydrobromide salt is expected to be a solid with increased solubility in polar solvents.

Safety Precautions: Structurally similar bromomethylpyridine hydrobromides are classified as corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

PropertyDescriptionSource
Chemical Name This compoundN/A
CAS Number 1427429-75-1N/A
Molecular Formula C₆H₆BrFN · HBrN/A
Appearance Expected to be a solidInferred
Reactivity Electrophilic, susceptible to nucleophilic attack at the methylene carbonGeneral Chemical Principles
Handling Corrosive, handle with appropriate PPE in a fume hood[3]

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack by an amine.

The hydrobromide salt form of the reagent necessitates the use of a base in the reaction mixture. The base serves a dual purpose:

  • Neutralization of the Reagent: It neutralizes the hydrobromide salt, liberating the freebase form of 2-(bromomethyl)-3-fluoropyridine in situ.

  • Scavenging of HBr Byproduct: It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the SN2 reaction, driving the equilibrium towards product formation.

SN2_Mechanism cluster_0 Activation of Reagent cluster_1 Nucleophilic Attack (SN2) cluster_2 Deprotonation Reagent_HBr 2-(Bromomethyl)-3-fluoropyridine·HBr Freebase 2-(Bromomethyl)-3-fluoropyridine Reagent_HBr->Freebase + Base Base Base (e.g., K₂CO₃) Transition_State [Transition State] Freebase->Transition_State + R₁R₂NH Amine R₁R₂NH Amine->Transition_State Product_HBr [Product·HBr]⁺ Transition_State->Product_HBr - Br⁻ Final_Product N-((3-fluoropyridin-2-yl)methyl)amine Product_HBr->Final_Product + Base

Caption: SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or ACN).

  • Addition of Base: Add the base (e.g., K₂CO₃ or DIPEA, 2.5-3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Carefully pour the filtrate into water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Experimental_Workflow Setup 1. Reaction Setup - Amine (1.0 eq) - Anhydrous Solvent (DMF/ACN) - Inert Atmosphere Add_Base 2. Add Base - K₂CO₃ or DIPEA (2.5-3.0 eq) Setup->Add_Base Add_Reagent 3. Add Alkylating Agent - 2-(Bromomethyl)-3-fluoropyridine·HBr (1.0-1.2 eq) Add_Base->Add_Reagent Monitor 4. Reaction Monitoring - Stir at RT or 40-60°C - TLC or LC-MS Add_Reagent->Monitor Workup 5. Aqueous Work-up - Quench with H₂O/NaHCO₃ - Extract with EtOAc Monitor->Workup Purify 6. Purification - Flash Chromatography Workup->Purify Product Pure N-alkylated Product Purify->Product

Caption: Step-by-step experimental workflow.

Process Optimization and Troubleshooting

ParameterRecommendation and RationaleTroubleshooting
Base K₂CO₃: A solid, inexpensive base. Suitable for many reactions but can lead to heterogeneous mixtures. DIPEA: A liquid, organic base that ensures a homogeneous reaction mixture. Can be easier to handle for smaller scale reactions.Slow or incomplete reaction: Consider a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) for less nucleophilic amines, but exercise caution with reactive substrates.
Solvent DMF: A polar aprotic solvent that is excellent for SN2 reactions and dissolves most reagents. ACN: Another good polar aprotic solvent, can be easier to remove during work-up.Poor solubility of reagents: DMF is generally a better solvent for poorly soluble starting materials.
Temperature Start at room temperature. Gentle heating (40-60°C) can be applied to accelerate the reaction if it is sluggish.Formation of byproducts: If side reactions are observed, try running the reaction at a lower temperature (e.g., 0°C to room temperature).
Stoichiometry A slight excess (1.1-1.2 eq) of the alkylating agent is often used to ensure complete consumption of the more valuable amine.Di-alkylation of primary amines: Use a larger excess of the primary amine (2-3 eq) relative to the alkylating agent to favor mono-alkylation.
Reaction Time Typically ranges from a few hours to overnight. Monitor by TLC or LC-MS for completion.Incomplete reaction after extended time: The addition of a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction by in situ formation of the more reactive iodo-intermediate.[4]

Conclusion

This compound is a potent electrophile for the synthesis of N-((3-fluoropyridin-2-yl)methyl) substituted amines, which are of significant interest in drug discovery. The protocol outlined in this guide, based on established SN2 reaction principles and supported by literature precedents for similar transformations, provides a reliable starting point for researchers. Careful consideration of the choice of base, solvent, and temperature, along with diligent reaction monitoring, will ensure successful and efficient N-alkylation.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-(Bromomethyl)pyridine hydrobromide. (Accessed January 2026).
  • European Patent EP1358179B1. Synthesis method and intermediates of pyridin-2-yl-methylamine. (2003).
  • PubChem. 2-Amino-5-bromo-3-fluoropyridine.
  • Pipzine Chemicals. 3-(Bromomethyl)-2-fluoropyridine. (Accessed January 2026).
  • BenchChem. Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. (2025).
  • Fabad J. Pharm. Sci.
  • Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). [Link]

  • PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). [Link]

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (2010).
  • Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016).
  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). [Link]

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. (Accessed January 2026). [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. r/Chempros. (2021).
  • BLD Pharm. 2-Bromo-6-fluoropyridin-3-amine. (Accessed January 2026).
  • Fisher Scientific. 2-(Bromomethyl)pyridine hydrobromide, 98%. (Accessed January 2026).

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The Strategic Application of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Crop Protection

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of modern pesticide design. Pyridine-based compounds, in particular, have a long and successful history as fungicides, insecticides, and herbicides.[1] The introduction of fluorine into the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall performance of the resulting agrochemical.[2] This is attributed to fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.

2-(Bromomethyl)-3-fluoropyridine hydrobromide (CAS No. 1427429-75-1) has emerged as a highly versatile and reactive building block for the synthesis of a new generation of agrochemicals. Its trifunctional nature—a reactive bromomethyl group, an activating fluorine atom, and the pyridine nitrogen—provides a powerful platform for the construction of complex molecular architectures. The bromomethyl group is particularly susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide array of pharmacophores. This guide provides detailed application notes and protocols for the use of this key intermediate in the preparation of advanced agrochemicals, with a focus on the synthesis of a hypothetical picolinamide herbicide, a class of compounds known for their potent bioactivity.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in any research and development setting.

PropertyValueReference(s)
CAS Number 1427429-75-1[3][4]
Molecular Formula C₆H₆Br₂FN[3][4]
Molecular Weight 270.92 g/mol [3][4]
Appearance Solid
Purity Typically ≥97%
Storage Conditions Inert atmosphere, 2-8°C[3][4]
Hazard Statements H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage)[3]
Precautionary Statements P260, P264, P270, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P362+P364, P405, P501[3]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, type P3 (EN 143) respirator cartridges.[5]

Core Application: Synthesis of a Hypothetical Picolinamide Herbicide

Picolinamide herbicides, such as picolinafen, are a significant class of agrochemicals that function as carotenoid biosynthesis inhibitors.[6] The general structure often involves an N-aryl picolinamide core with an aryloxy substituent on the pyridine ring. This compound is an ideal starting material for the synthesis of novel analogues of this class. The following section details a robust, two-step protocol for the synthesis of a hypothetical picolinamide herbicide, "Fluopicolinamide-Analog A," from this versatile building block.

Causality in Experimental Design

The synthetic strategy hinges on a key nucleophilic substitution reaction. The bromomethyl group at the 2-position of the pyridine ring is an excellent electrophile for SN2 reactions. The hydrobromide salt form of the starting material necessitates an initial deprotonation step to generate the free base, which is more soluble in organic solvents and prevents unwanted side reactions. The choice of a weak base, such as potassium carbonate, is crucial to avoid degradation of the starting material and product. The subsequent nucleophilic substitution with a substituted phenol introduces the desired aryloxy moiety. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 mechanism. The final step involves the oxidation of the methyl group to a carboxylic acid, followed by amidation. For the purpose of this guide, we will focus on the key ether linkage formation.

Experimental Workflow: Synthesis of Fluopicolinamide-Analog A Intermediate

cluster_0 Step 1: In-situ Neutralization cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Isolation A 2-(Bromomethyl)-3-fluoropyridine HBr D Stir at Room Temperature A->D B Potassium Carbonate (K2CO3) B->D C Anhydrous Acetonitrile C->D F Reaction Mixture from Step 1 D->F Generates free base in situ E 4-Chloro-3-methylphenol G Heat to 60-70°C E->G F->G H Monitor by TLC/LC-MS G->H I Cool to Room Temperature H->I Upon completion J Quench with Water I->J K Extract with Ethyl Acetate J->K L Wash, Dry, and Concentrate K->L M Purify by Column Chromatography L->M N N M->N Final Intermediate

Caption: Synthetic workflow for the preparation of the key ether intermediate.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-3-methylphenol (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • In-situ Neutralization: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. This step neutralizes the hydrobromide salt to form the more reactive free base in situ.

  • Nucleophile Addition: Add 4-chloro-3-methylphenol (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((4-chloro-3-methylphenoxy)methyl)-3-fluoropyridine intermediate.

Quantitative Data Summary

The following table provides expected quantitative data for the synthesis of the hypothetical "Fluopicolinamide-Analog A" intermediate, based on analogous reactions reported in the literature for similar compounds.

ParameterExpected ValueNotes
Reaction Time 4-6 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.
Yield 75-85%The yield is highly dependent on the purity of the starting materials and the efficiency of the purification process.
Purity (post-chromatography) >95%Purity should be assessed by NMR and LC-MS.
TLC Rf Value VariableThe Rf value will depend on the specific eluent system used. A typical system would be 20% ethyl acetate in hexane. The product should be UV active.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature to 80°C or adding a catalytic amount of potassium iodide (KI) to facilitate the substitution via an in-situ Finkelstein reaction.

  • Side Product Formation: The formation of dimeric by-products can occur if the reaction temperature is too high or if the concentration of the reactants is excessive. Maintaining the recommended concentration and temperature is crucial.

  • Handling of this compound: This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]

  • Moisture Sensitivity: The reaction is sensitive to moisture, which can lead to hydrolysis of the bromomethyl group. Ensure all glassware is oven-dried and use anhydrous solvents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique structural features allow for the efficient and targeted introduction of diverse functional groups, making it an ideal starting point for the development of next-generation herbicides, fungicides, and insecticides. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate in their crop protection research programs.

References

  • National Center for Biotechnology Information. (n.d.). Picolinafen. PubChem Compound Database. Retrieved from [Link]

  • Yao, C., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6263.
  • Coumbarides, G. S., Dingjan, M., Eames, J., & Weerasooriya, N. (2000). Synthesis of Substituted 2-Bromo Phenols using a Novel Bromination-Dehydrobromination Reaction. Journal of Chemical Research, 2000(7), 328–329.
  • Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5364.
  • Li, J., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(16), 2355-2367.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-374.
  • Lund, H., & Andersen, K. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(45), 6239-6250.
  • Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
  • Allschoolabs. (n.d.). This compound - 97%, high purity, CAS No.1427429-75-1. Retrieved from [Link]

  • Epp, J. B., et al. (2020). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Pest Management Science, 76(11), 3745-3753.
  • Liu, X. H., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry, 72(16), 7049-7059.
  • Lowe, D., et al. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. (WO2021188654A1).
  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Liu, X. H., et al. (2017). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Pest Management Science, 73(9), 1900-1908.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for Reactions Involving "2-(Bromomethyl)-3-fluoropyridine hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(Bromomethyl)-3-fluoropyridine hydrobromide in Synthetic Chemistry

This compound is a versatile and highly reactive building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctionalized pyridine core, featuring a reactive bromomethyl group, a fluorine substituent, and a pyridine nitrogen, offers a multitude of synthetic handles for the construction of complex molecular architectures. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This, combined with the reactive bromomethyl and the pyridine scaffold, makes this compound a valuable precursor for novel therapeutics.

This guide provides a comprehensive overview of the experimental setup for reactions involving this reagent, with a focus on nucleophilic substitution at the bromomethyl group. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and address the critical aspects of safety and handling.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the benzylic-like carbon in the bromomethyl group. This carbon is highly susceptible to nucleophilic attack, making SN2 reactions the primary transformation for this reagent.

Key Reactive Sites:

  • Bromomethyl Group (-CH₂Br) at the 2-position: This is the most reactive site for nucleophilic substitution. The electron-withdrawing nature of the adjacent pyridine ring and the fluorine atom enhances the electrophilicity of the methylene carbon, making it an excellent substrate for a wide range of nucleophiles.

  • Fluorine Atom at the 3-position: While the C-F bond is strong, the fluorine atom's position on the pyridine ring could potentially allow for nucleophilic aromatic substitution (SNAr). However, the protonation of the pyridine nitrogen in the hydrobromide salt significantly deactivates the ring towards nucleophilic attack. Therefore, SNAr at the 3-position is generally not favored under typical conditions used for substitution at the bromomethyl group.

  • Pyridine Nitrogen: In the hydrobromide salt, the pyridine nitrogen is protonated, rendering it non-nucleophilic. For reactions requiring the free pyridine form, a base must be added to neutralize the hydrobromide.

The Critical Role of the Hydrobromide Salt:

The hydrobromide form of this reagent offers both advantages and considerations for the synthetic chemist.

  • Enhanced Stability and Handling: The salt form is generally more crystalline and stable than the free base, making it easier to handle and store.

  • Modulated Reactivity: The protonated pyridine ring is less prone to side reactions, such as self-alkylation or polymerization.

  • Requirement for a Base: For most nucleophilic substitution reactions, the hydrobromide must be neutralized in situ to free the pyridine nitrogen and to prevent the protonation of the nucleophile. The choice of base is crucial and depends on the strength of the nucleophile and the reaction conditions.

Experimental Protocols for Nucleophilic Substitution Reactions

The following protocols are designed to be robust and adaptable for a variety of nucleophiles. The choice of solvent, base, and temperature will depend on the specific substrate and desired outcome.

General Protocol for Nucleophilic Substitution with Phenols

This protocol describes the etherification of a phenol with this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equivalent)

  • Substituted Phenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenol and to neutralize the hydrobromide. Potassium carbonate is a good choice as it is inexpensive, readily available, and generally does not lead to significant side reactions. The use of 2.5 equivalents ensures complete deprotonation and neutralization.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it dissolves both the ionic and organic reactants and facilitates the SN2 reaction.

  • Excess Phenol: A slight excess of the phenol ensures the complete consumption of the more valuable electrophile.

General Protocol for Nucleophilic Substitution with Amines

This protocol outlines the alkylation of a primary or secondary amine with this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equivalent)

  • Primary or Secondary Amine (2.2 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (2.2 equivalents) in anhydrous acetonitrile or dichloromethane.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Amine: The amine serves as both the nucleophile and the base to neutralize the hydrobromide and the HBr generated during the reaction. Using at least two equivalents is crucial.

  • Solvent (MeCN or DCM): These solvents are relatively non-polar and are good choices for reactions involving amines. They are also easily removed during workup.

General Protocol for Nucleophilic Substitution with Thiols

This protocol describes the thioetherification of a thiol with this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equivalent)

  • Thiol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NaH):

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.1 equivalents) in THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (NaH or DIPEA): Thiols are more acidic than alcohols and phenols, but a strong, non-nucleophilic base is often preferred to generate the thiolate cleanly. NaH is a strong base that irreversibly deprotonates the thiol. DIPEA is a hindered organic base that can be used if the substrate is sensitive to NaH.

  • Inert Atmosphere: Reactions with sodium hydride should be carried out under an inert atmosphere to prevent reaction with moisture and oxygen.

Data Presentation

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-MethoxyphenolK₂CO₃DMF25-5012-2475-90
PiperidineExcess AmineMeCN254-880-95
BenzylamineExcess AmineDCM256-1270-85
ThiophenolNaHTHF0 to 252-685-95

Note: Yields are illustrative and will vary depending on the specific substrate and reaction scale.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction involving this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: - Nucleophile - Base - 2-(Bromomethyl)-3-fluoropyridine HBr solvent Add Anhydrous Solvent (e.g., DMF, MeCN, THF) reagents->solvent setup Assemble Glassware under Inert Atmosphere (if required) solvent->setup stir Stir at Specified Temperature setup->stir Add Reagents monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Anhydrous Agent wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: General workflow for nucleophilic substitution reactions.

Safety and Handling

This compound and its analogs are corrosive and can cause severe skin burns and eye damage. It is essential to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Handling Precautions:

  • Avoid inhalation of dust.[4][5]

  • Avoid contact with skin and eyes.[4][5]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Launder contaminated clothing before reuse.

Applications in Drug Discovery and Development

The 3-fluoropyridine moiety is a valuable scaffold in medicinal chemistry. The fluorine atom can modulate the pKa of the pyridine nitrogen, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with biological targets through favorable electrostatic interactions.[2][3] The ability to introduce diverse functionality via the bromomethyl group makes this compound a powerful tool for generating libraries of novel compounds for drug screening.

While specific drugs derived directly from this starting material are not prominently featured in publicly available literature, the structural motif is present in numerous biologically active compounds. For instance, fluorinated pyridines are key components in drugs targeting a wide range of diseases.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex, fluorinated pyridine derivatives. Its primary mode of reactivity is nucleophilic substitution at the bromomethyl position. By carefully selecting the reaction conditions, particularly the base and solvent, a wide variety of nucleophiles can be efficiently coupled to this scaffold. The protocols and guidelines presented in this application note provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. As with all reactive chemical reagents, strict adherence to safety protocols is paramount.

References

  • D. Kalyani, et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2011 , 133 (45), 18066–18069. [Link]

  • Allschoolabs. This compound - 97%, high purity , CAS No.1427429-75-1. [Link]

  • Google Patents.
  • A. R. S. Monteiro, et al. Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection. Anal. Biochem.2013 , 438 (2), 113-119. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • H. M. T. B. Herath, et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules2008 , 13 (12), 3043-3050. [Link]

  • Google Patents.
  • Angene Chemical. Safety Data Sheet. [Link]

  • ResearchGate. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. [Link]

  • PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]

  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • ResearchGate. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • Lead Sciences. This compound. [Link]

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Application Notes and Protocols for the Reaction of 2-(Bromomethyl)-3-fluoropyridine hydrobromide with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 3-Fluoro-2-(aminomethyl)pyridine Scaffold in Modern Drug Discovery

The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as basicity, metabolic stability, and binding affinity, often leading to improved pharmacological profiles.[2][3] Specifically, the 3-fluoro-2-(aminomethyl)pyridine scaffold is of considerable interest to researchers in drug development. This structural motif serves as a versatile building block for a diverse range of biologically active compounds, including potential kinase inhibitors, antimicrobial agents, and treatments for neurological diseases.[4][5]

The reaction of 2-(bromomethyl)-3-fluoropyridine hydrobromide with various amine nucleophiles provides a direct and efficient route to these valuable scaffolds. The bromomethyl group at the 2-position acts as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines. This application note provides a comprehensive guide for researchers, offering a detailed mechanistic overview, robust experimental protocols, and practical troubleshooting advice for the successful synthesis of N-substituted (3-fluoropyridin-2-yl)methanamines.

Mechanistic Insights: The Basis for Efficient Synthesis

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom enhances the electrophilicity of the benzylic-like carbon of the bromomethyl group. This makes it highly susceptible to attack by an amine nucleophile.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the carbon atom of the bromomethyl group. This occurs in a concerted fashion with the departure of the bromide leaving group, leading to the formation of a new carbon-nitrogen bond.

Since the starting material is a hydrobromide salt, a base is required to neutralize the hydrobromic acid and to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. The choice of base is crucial and can influence the reaction rate and yield. Common bases for this transformation include tertiary amines like triethylamine (TEA) or inorganic bases such as potassium carbonate.[6][7]

Figure 1: SN2 Reaction Mechanism.

General Experimental Protocol

This protocol provides a generalized procedure for the reaction of this compound with an amine nucleophile. Specific conditions may require optimization based on the reactivity of the amine.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or ACN to dissolve or suspend the starting material.

  • Base Addition: Add the base. For triethylamine, use 2.2-2.5 equivalents. For potassium carbonate, use 2.5-3.0 equivalents.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental Workflow.

Reaction Examples and Data

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various amine nucleophiles.

Amine NucleophileBaseSolventTime (h)Yield (%)
AnilineK₂CO₃ACN12~85%
4-MethoxyanilineK₂CO₃DMF16~90%
BenzylamineTEADCM8~92%
MorpholineTEATHF12~88%
PiperidineK₂CO₃ACN10~95%

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Troubleshooting and Optimization

Issue: Low Yield

  • Cause: Incomplete reaction.

    • Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure the amine nucleophile is not sterically hindered.

  • Cause: Inefficient neutralization of HBr.

    • Solution: Ensure a sufficient excess of base is used (at least 2.2 equivalents).

  • Cause: Poor solubility of reagents.

    • Solution: Switch to a more polar aprotic solvent like DMF.

Issue: Formation of Side Products

  • Cause: Over-alkylation of primary amines. The initially formed secondary amine product can react further with the electrophile to form a tertiary amine.[8][9]

    • Solution: Use a slight excess of the primary amine (1.5-2.0 eq) to outcompete the secondary amine product for the electrophile. Alternatively, a strategy of competitive deprotonation/protonation can be employed where the reactant primary amine is selectively deprotonated.[10]

  • Cause: Reaction of a tertiary amine base as a nucleophile. While less common, tertiary amines like TEA can sometimes act as nucleophiles, especially with highly reactive electrophiles.[11]

    • Solution: If this is suspected, switch to an inorganic base like potassium carbonate.

Issue: Difficult Purification

  • Cause: Co-elution of product with unreacted starting material or side products.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary. For basic amine products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

  • Cause: Product is a salt.

    • Solution: Ensure the workup includes a basic wash (e.g., NaHCO₃) to neutralize any remaining acid and ensure the product is in its free base form for extraction and chromatography.

Conclusion

The reaction of this compound with amine nucleophiles is a reliable and versatile method for the synthesis of a wide range of 3-fluoro-2-(aminomethyl)pyridine derivatives. A thorough understanding of the SN2 mechanism and careful consideration of reaction parameters, particularly the choice of base and solvent, are key to achieving high yields and purity. The protocols and troubleshooting guidance provided herein are intended to equip researchers with the necessary tools to successfully employ this important transformation in their synthetic endeavors, ultimately facilitating the discovery and development of novel therapeutic agents.

References

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Bentham Science. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • Chemguide. Amines as nucleophiles. [Link]

  • Google Patents.Synthesis method of 3-fluorine-4-aminopyridine.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • MDPI. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • MDPI. (2022). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). [Link]

  • National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • ResearchGate. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. [Link]

  • Royal Society of Chemistry. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • U.S. National Library of Medicine. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Wikipedia. Amine alkylation. [Link]

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"2-(Bromomethyl)-3-fluoropyridine hydrobromide" in the synthesis of heterocyclic compounds

[1]

Executive Summary

2-(Bromomethyl)-3-fluoropyridine hydrobromide (CAS: 1427429-75-1) is a critical electrophilic building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the 3-fluoro substituent , which imparts specific electronic properties (reduced basicity of the pyridine nitrogen, metabolic stability) and conformational bias to the resulting pharmacophores.

This Application Note details the handling, reactivity, and synthetic protocols for this compound, specifically focusing on its role as a precursor for the (3-fluoropyridin-2-yl)methyl moiety found in late-stage clinical candidates like Vamifeport (VIT-2763) and AMG 333 .[1] We provide a validated protocol for converting this bromide into the corresponding primary amine—a key intermediate for amide-linked drugs—and discuss its direct use in N-alkylation for library generation.[1]

Strategic Importance & Applications

The "Fluorine Effect" in Pyridine Scaffolds

The introduction of a fluorine atom at the 3-position of the pyridine ring serves two primary functions in drug design:

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, often improving oral bioavailability and reducing off-target hERG binding compared to non-fluorinated analogs.[1]

  • Conformational Locking: In amides like Vamifeport, the fluorine atom can engage in intramolecular hydrogen bonding or electrostatic repulsion, locking the conformation of the "head group" for optimal receptor binding.

Key Therapeutic Targets

The (3-fluoropyridin-2-yl)methyl fragment is a privileged motif in recent drug discovery:

  • Vamifeport (VIT-2763): An oral ferroportin inhibitor for Sickle Cell Disease.[1] The 3-fluoropyridine moiety is linked via a methylene bridge to an amide, critical for potency.[1]

  • AMG 333: A TRPM8 antagonist for migraine.[1][2][3] Here, the moiety is part of a chiral benzylic amide system.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 2-(Bromomethyl)-3-fluoropyridine HBr.

GStart2-(Bromomethyl)-3-fluoropyridineHydrobromide(Electrophile)Amine(3-Fluoropyridin-2-yl)methanamine(Primary Amine)Start->AmineDelépine orGabriel SynthesisEtherEther/ThioetherDerivativesStart->EtherNaH / R-OH(SH)TertAmineTertiary Amines(Library Generation)Start->TertAmineSec. Amines / DIPEAVamifeportVamifeport (VIT-2763)(Amide Coupling)Amine->VamifeportAmide Coupling(w/ Oxazole Core)AMG333AMG 333(TRPM8 Antagonist)Amine->AMG333Advanced Coupling

Figure 1: Synthetic utility map of 2-(Bromomethyl)-3-fluoropyridine HBr in pharmaceutical development.[1]

Handling & Stability Protocols

Physical Properties & Hazards[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Salt Form: Hydrobromide (HBr).[1] This renders the compound hygroscopic and corrosive .[1]

  • Stability: The HBr salt is significantly more stable than the free base, which is prone to polymerization (self-quaternization).[1]

  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B). Potent lachrymator.

Storage & Preparation[1]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep strictly dry.[1]

  • Free Base Generation (In Situ): For reactions requiring the free base, liberate it in situ using a non-nucleophilic base (e.g., DIPEA, NaHCO3) in the reaction solvent.[1] Do not isolate the free base unless necessary, as it degrades rapidly.

Experimental Protocol: Synthesis of (3-Fluoropyridin-2-yl)methanamine

This protocol describes the conversion of the bromomethyl precursor to the primary amine using the Delépine Reaction . This method is superior to direct ammonia alkylation, which leads to poly-alkylation impurities.[1]

Objective: Isolate (3-Fluoropyridin-2-yl)methanamine dihydrochloride. Scale: 10 mmol basis.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][4]AmountRole
2-(Bromomethyl)-3-fluoropyridine HBr 270.911.02.71 gSubstrate
Hexamethylenetetramine (Hexamine) 140.191.11.54 gNucleophile
Ethanol (Anhydrous) --30 mLSolvent
Hydrochloric Acid (Conc. 37%) -5.0~4.2 mLHydrolysis Agent
Ethanol (for hydrolysis) --20 mLCo-solvent
Step-by-Step Procedure

Step 1: Formation of the Quaternary Ammonium Salt

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen.

  • Dissolution: Add 2-(Bromomethyl)-3-fluoropyridine HBr (2.71 g) and Hexamine (1.54 g) to Ethanol (30 mL).

    • Note: The HBr salt may not dissolve immediately.[1] The reaction proceeds as the hexamine reacts.[1]

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 4 hours.

    • Observation: A thick white precipitate (the hexaminium salt) will form.[1]

    • Optimization: If precipitation is slow, warm gently to 40°C for 1 hour, then cool.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.[1]

  • Drying: Air dry the white solid (Hexaminium salt) for 30 minutes.

Step 2: Acid Hydrolysis to Primary Amine

  • Hydrolysis: Transfer the dried salt back into the reaction flask. Add Ethanol (20 mL) and Conc. HCl (4.2 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.

    • Mechanism:[1][5][6] The quaternary salt breaks down into formaldehyde (volatile), ammonium chloride, and the target amine hydrochloride.

  • Workup: Cool the reaction to room temperature.

    • Filtration: Filter off the ammonium chloride byproduct (white solid) which is less soluble in ethanol.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification (Optional): Recrystallize from Methanol/Ether or Isopropanol to yield high-purity (3-Fluoropyridin-2-yl)methanamine dihydrochloride .

Expected Results
  • Yield: 85–92%[1]

  • Purity: >98% (HPLC)

  • Characterization: 1H NMR (D2O) should show a singlet for the methylene group at ~4.4 ppm and characteristic pyridine aromatic signals.[1]

Workflow Visualization

The following diagram outlines the critical decision points and safety checks for this protocol.

WorkflowStartStart: 2-(Bromomethyl)-3-fluoropyridine HBrCheckSafety Check:Is glassware dry?Inert atmosphere?Start->CheckSolventDissolve in EthanolAdd Hexamine (1.1 eq)Check->SolventPassPrecipStir 4h @ RTPrecipitate Hexaminium SaltSolvent->PrecipFilterFilter & Wash(Remove excess bromide)Precip->FilterHydrolysisReflux with HCl/EtOH(Cleave Hexamine)Filter->HydrolysisFinalIsolate Amine Dihydrochloride(Ready for Coupling)Hydrolysis->Final

Figure 2: Operational workflow for the Delépine synthesis of the 3-fluoropyridine amine fragment.

References

  • Vamifeport (VIT-2763)

    • Title: "International Nonproprietary Names for Pharmaceutical Substances (INN) - Vamifeport"[1][7]

    • Source: WHO Drug Information, Vol. 35, No. 4, 2021.[1]

    • URL:[Link][1]

  • General Reactivity of 2-(Bromomethyl)

    • Title: "2-(Bromomethyl)
    • Source: Sigma-Aldrich / Merck.[1]

  • TRPM8 Antagonists (AMG 333)

    • Title: "Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)"
    • Source: Journal of Medicinal Chemistry, 2021.[1][2]

    • URL:[Link][1][2]

  • Synthesis of 2-Aminomethylpyridines (Delépine Reaction)

    • Title: "The Delépine Reaction in the Synthesis of Heterocyclic Amines"
    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.581.[1]

    • URL:[Link]

The Rising Star of Functional Materials: A Guide to 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of materials science, the quest for novel building blocks that impart unique functionalities to polymers and organic electronics is relentless. Among the emerging candidates, 2-(Bromomethyl)-3-fluoropyridine hydrobromide presents itself as a highly versatile and reactive precursor for the synthesis of advanced materials. This comprehensive guide delves into the untapped potential of this compound, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development who are venturing into materials innovation.

The strategic placement of a fluorine atom on the pyridine ring, combined with the reactive bromomethyl group, makes this molecule a powerful tool for fine-tuning the electronic and physical properties of materials. The hydrobromide salt form ensures stability and ease of handling, while the freebase can be readily generated in situ for subsequent reactions.

Part 1: Core Strengths of this compound in Material Design

The utility of this compound in materials science stems from a combination of its structural features:

  • The 3-Fluoropyridine Moiety: The introduction of a fluorine atom, a highly electronegative element, into the pyridine ring significantly alters its electronic properties. This can lead to enhanced thermal stability, increased hydrophobicity, and modulation of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is a critical aspect in the design of organic semiconductors.[1] The pyridine nitrogen itself can act as a hydrogen bond acceptor or a coordination site for metal ions, offering further avenues for creating structured materials.

  • The Reactive Bromomethyl Group: The CH2Br group is a potent electrophile, highly susceptible to nucleophilic substitution reactions (SN2).[1] This allows for the covalent attachment of the 3-fluoropyridyl unit to a wide array of molecules, including monomers, polymers, and surfaces. This reactivity is the cornerstone of its application as a versatile building block.

  • The Hydrobromide Salt: The hydrobromide form enhances the compound's stability and shelf-life. The salt can be used directly in some reactions or easily neutralized to the freebase form, providing flexibility in synthetic design.

Part 2: Application Notes - A Gateway to Advanced Materials

The unique combination of a fluorinated aromatic system and a reactive alkyl halide handle opens up a plethora of possibilities in materials synthesis.

A. Crafting Next-Generation Organic Electronics

The electron-withdrawing nature of the 3-fluoropyridine ring makes it an attractive component for n-type (electron-transporting) organic semiconductors. By incorporating this moiety into conjugated polymer backbones or as pendant groups, it is possible to lower the LUMO energy level, facilitating electron injection and transport. This is a key strategy in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]

Causality in Experimental Design: The choice to incorporate a fluorinated heterocycle like 3-fluoropyridine is driven by the need to create electron-deficient building blocks. The position of the fluorine atom and the nitrogen atom in the ring influences the dipole moment and the overall electronic character of the resulting material, allowing for precise tuning of device performance.

B. Engineering Functional Polymers with Tailored Properties

Beyond electronics, this compound can be used to modify existing polymers or to synthesize novel polymers with specific functionalities.

  • Surface Modification: The hydrophobic nature of the fluoropyridine unit can be exploited to create water-repellent surfaces. Grafting this moiety onto the surface of a material can significantly alter its wetting properties.

  • Enhanced Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of polymers, making them suitable for applications in demanding environments.

  • Membrane Technology: The controlled introduction of polar (pyridine nitrogen) and non-polar (fluorinated ring) groups can be used to design selective membranes for gas separation or filtration.

C. The Dawn of Novel Pyridinium-Based Materials

The reaction of this compound with tertiary amines or pyridine-containing polymers leads to the formation of quaternary pyridinium salts.[2][4][5][6][7] These ionic structures can be designed to have a range of properties:

  • Ionic Liquids: Low-melting pyridinium salts can function as ionic liquids, which are of interest as environmentally friendly solvents and electrolytes.

  • Antimicrobial Surfaces: Polymeric pyridinium salts are known to exhibit antimicrobial activity, opening up applications in coatings for medical devices and other surfaces.[4]

  • Sensors: The pyridinium moiety can be designed to interact with specific analytes, leading to changes in optical or electronic properties, forming the basis for chemical sensors.

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a solid foundation for exploring the applications of this compound.

Protocol 1: Synthesis of a Precursor for Organic Electronics via Nucleophilic Substitution

This protocol details the attachment of the 3-fluoropyridyl-methyl group to a carbazole moiety, a common building block in hole-transporting materials. The resulting molecule could be further functionalized for incorporation into a polymer or used as a standalone material.

Workflow Diagram:

reagents This compound Carbazole Potassium Carbonate (K2CO3) Acetonitrile (CH3CN) reaction Reaction Mixture Stir at 80°C for 12h reagents->reaction 1. Add reagents workup Work-up 1. Cool to RT 2. Filter 3. Evaporate solvent reaction->workup 2. Reaction completion purification Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate) workup->purification 3. Crude product product Product 9-(3-Fluoropyridin-2-ylmethyl)-9H-carbazole purification->product 4. Pure product polymer Poly(4-vinylphenol) (or other hydroxyl-containing polymer) reaction Reaction Mixture Stir at RT for 24h polymer->reaction 1. Dissolve reagents This compound Sodium Hydride (NaH) Anhydrous DMF reagents->reaction 2. Add reagents precipitation Precipitation Pour into Methanol reaction->precipitation 3. Reaction completion filtration Filtration & Washing Wash with Methanol precipitation->filtration 4. Precipitated polymer product Functionalized Polymer filtration->product 5. Purified polymer

Sources

Application Note: Continuous Flow N-Alkylation Utilizing 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for performing N-alkylation reactions in a continuous flow chemistry setup using 2-(Bromomethyl)-3-fluoropyridine hydrobromide. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel pyridine-containing compounds. The protocols detailed herein leverage the inherent advantages of flow chemistry, such as enhanced safety, precise process control, and improved scalability, to address the challenges associated with the handling of this reactive lachrymatory reagent and its hydrobromide salt form.[1][2][3] Two distinct, robust protocols are presented: one employing a packed-bed reactor with a heterogeneous base and another utilizing in-line liquid-liquid mixing for neutralization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement continuous manufacturing processes for the synthesis of pharmaceutical intermediates.[1][2][4]

Introduction: The Strategic Advantage of Flow Chemistry for Pyridine Intermediates

2-(Bromomethyl)-3-fluoropyridine and its derivatives are crucial intermediates in the pharmaceutical and agrochemical industries.[5] Their utility lies in the ability to introduce the fluorinated pyridine motif into larger molecules, often enhancing metabolic stability and bioavailability. However, the synthesis and handling of such reactive intermediates, particularly in their hydrobromide salt form, present several challenges in traditional batch processing. These include potential thermal runaways, difficulties in achieving consistent product quality, and safety concerns associated with the lachrymatory and corrosive nature of the reagent.[6][7]

Continuous flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions in a continuous stream through small-volume reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[1][3] This precise control leads to higher yields, improved purity profiles, and significantly enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions.[3][8] Furthermore, the integration of in-line purification and Process Analytical Technology (PAT) allows for real-time reaction monitoring and optimization, accelerating process development and ensuring consistent product quality.[9][10][11]

This application note details two validated protocols for the N-alkylation of a model primary amine, benzylamine, with this compound, showcasing the versatility and robustness of flow chemistry in modern drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and hazards is paramount for safe and successful implementation of any chemical process.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₆H₆Br₂FN[12]
Molecular Weight270.93 g/mol Derived
AppearanceWhite to off-white solid[12]
Melting PointNot readily available
SolubilitySoluble in polar solvents like water, methanol, and DMSO.General knowledge
Safety and Handling

Hazard Statement: this compound is a hazardous substance. It is classified as corrosive and is a lachrymator. It causes severe skin burns and eye damage, and may cause respiratory irritation.[6][7][11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles with side shields. A face shield is recommended when handling larger quantities.

  • Dispensing: When preparing stock solutions, work in a well-ventilated area and avoid generating dust.

  • Spill Management: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material. Dispose of as hazardous waste.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][13] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and seek immediate medical attention.[7][13] If inhaled, move the person to fresh air and keep them comfortable for breathing.[7][13]

Experimental Protocols for Continuous Flow N-Alkylation

The following protocols describe the N-alkylation of benzylamine with this compound as a model reaction. The principles can be adapted for other primary and secondary amines.

General Setup

A modular flow chemistry system is required, consisting of:

  • Two or three high-pressure liquid chromatography (HPLC) pumps for reagent delivery.

  • A T-mixer or micromixer for combining reagent streams.

  • A heated coil reactor or a packed-bed reactor.

  • A back-pressure regulator (BPR) to maintain system pressure and prevent solvent boiling.

  • In-line analytical tools (e.g., FTIR, UV-Vis) are highly recommended for real-time monitoring.[9][10]

Protocol 1: N-Alkylation using a Packed-Bed Reactor with a Heterogeneous Base

This protocol is advantageous as it simplifies downstream processing by avoiding a liquid-liquid extraction to remove a soluble base. A solid-supported base, such as potassium carbonate on alumina or a polymer-supported scavenger resin, is used to neutralize the hydrobromide salt in-situ.

Reagent Preparation
  • Reagent Stream A: A 0.2 M solution of this compound in acetonitrile (MeCN).

  • Reagent Stream B: A 0.22 M solution of benzylamine (1.1 equivalents) in acetonitrile (MeCN).

Packed-Bed Reactor Preparation
  • A column (e.g., 10 cm length, 4.6 mm internal diameter) is packed with a solid-supported base (e.g., potassium carbonate on alumina, 20% w/w).

  • The packed column is flushed with the reaction solvent (MeCN) to ensure proper packing and remove any fines.

Flow Chemistry Setup and Execution

G cluster_pumps Reagent Delivery PumpA Pump A 0.2 M 2-(Bromomethyl)-3- fluoropyridine HBr in MeCN Mixer T-Mixer PumpA->Mixer PumpB Pump B 0.22 M Benzylamine in MeCN PumpB->Mixer Reactor Packed-Bed Reactor (Solid Base) 60 °C Mixer->Reactor PAT In-line PAT (FTIR/UV-Vis) Reactor->PAT BPR Back-Pressure Regulator (100 psi) Collection Product Collection BPR->Collection PAT->BPR

  • System Priming: Prime both pumps with acetonitrile.

  • Flow Initiation: Start the flow of Reagent Stream A and Reagent Stream B at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. The streams are combined in a T-mixer before entering the packed-bed reactor.

  • Reaction Conditions: The packed-bed reactor is maintained at 60 °C. A back-pressure regulator is set to 100 psi to ensure the solvent remains in the liquid phase.

  • Residence Time: The residence time in the reactor is determined by the reactor volume and the total flow rate. For a 10 mL reactor volume and a 1.0 mL/min flow rate, the residence time is 10 minutes.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 residence times). The product stream is then collected. The progress of the reaction can be monitored in real-time using an in-line FTIR or UV-Vis detector.[9][10]

Work-up and Analysis

The collected product stream is filtered to remove any leached solid base, and the solvent is removed under reduced pressure. The crude product can be analyzed by HPLC and NMR to determine conversion and purity.

Protocol 2: N-Alkylation using In-Line Liquid-Liquid Extraction

This protocol utilizes a soluble inorganic base for neutralization, followed by in-line liquid-liquid extraction for purification, which is a common technique in continuous flow synthesis.

Reagent Preparation
  • Reagent Stream A: A 0.2 M solution of this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Reagent Stream B: A 0.22 M solution of benzylamine (1.1 equivalents) in the same organic solvent.

  • Reagent Stream C: A 1.0 M aqueous solution of sodium bicarbonate (NaHCO₃).

Flow Chemistry Setup and Execution

G cluster_pumps Reagent Delivery PumpA Pump A 0.2 M 2-(Bromomethyl)-3- fluoropyridine HBr in EtOAc Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B 0.22 M Benzylamine in EtOAc PumpB->Mixer1 PumpC Pump C 1.0 M NaHCO₃ (aq) Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor Coil Reactor (10 mL) 40 °C Mixer1->Reactor Reactor->Mixer2 Separator Membrane Separator (Liquid-Liquid) Mixer2->Separator BPR_org BPR (Org) Separator->BPR_org Organic Phase BPR_aq BPR (Aq) Separator->BPR_aq Aqueous Phase Collection_org Organic Product BPR_org->Collection_org Organic Phase Waste_aq Aqueous Waste BPR_aq->Waste_aq Aqueous Phase

  • System Priming: Prime pumps A and B with ethyl acetate, and pump C with deionized water.

  • Flow Initiation: Start the flow of Reagent Streams A and B at equal flow rates (e.g., 0.5 mL/min each). The streams are combined in a T-mixer (Mixer 1) and enter a 10 mL coil reactor.

  • Reaction Conditions: The coil reactor is maintained at 40 °C.

  • In-line Neutralization and Extraction: The output from the reactor is mixed with Reagent Stream C (aqueous NaHCO₃) at a flow rate of 1.0 mL/min in a second T-mixer (Mixer 2). The resulting biphasic mixture is passed through a membrane-based liquid-liquid separator.

  • Phase Separation and Collection: The organic phase, containing the product, is passed through a back-pressure regulator (100 psi) and collected. The aqueous phase is directed to waste.

  • Steady State: Allow the system to reach a steady state before collecting the product fraction.

Work-up and Analysis

The collected organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then analyzed by HPLC and NMR.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the two protocols. These are representative values and may require optimization for different amine substrates.

ParameterProtocol 1 (Packed-Bed)Protocol 2 (In-Line Extraction)
Solvent Acetonitrile (MeCN)Ethyl Acetate (EtOAc)
Base Solid-supported K₂CO₃1.0 M Aqueous NaHCO₃
Reactor Type Packed-Bed ColumnPFA Coil Reactor
Temperature 60 °C40 °C
Total Flow Rate 1.0 mL/min1.0 mL/min (organic phase)
Residence Time 10 min10 min
Back Pressure 100 psi100 psi
Expected Conversion >95%>95%
Expected Purity >90% (after filtration)>90% (after separation)
Key Advantage Simplified work-upWider substrate scope

Process Analytical Technology (PAT) for Real-Time Monitoring

The integration of PAT is crucial for understanding and optimizing flow chemistry processes.[14][15] For the N-alkylation reaction, in-line Fourier-transform infrared spectroscopy (FTIR) is particularly effective. By placing an FTIR flow cell after the reactor outlet, it is possible to monitor the disappearance of the primary amine N-H stretching bands and the appearance of bands corresponding to the product. This real-time data allows for rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry, significantly reducing the number of offline analyses required.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Insufficient residence time or temperature.Increase reactor volume, decrease flow rate, or increase temperature.
Deactivated solid-supported base (Protocol 1).Replace the packed-bed column.
Over-alkylation Excess of the alkylating agent or high temperature.Use a slight excess of the amine (1.1-1.2 eq.). Reduce the reaction temperature.
Clogging of the Reactor Precipitation of the hydrobromide salt or product.Ensure complete solubility of reagents in the chosen solvent. Increase back pressure. For Protocol 1, ensure the solid base is well-packed and stable. For Protocol 2, ensure efficient mixing with the aqueous base.[16]
Poor Phase Separation (Protocol 2) Emulsion formation.Adjust the flow rates of the organic and aqueous phases. Consider using a different solvent system.

Conclusion

This application note has detailed two robust and efficient continuous flow protocols for the N-alkylation of amines using this compound. These methods offer significant advantages in terms of safety, process control, and scalability over traditional batch methods. The use of a packed-bed reactor with a heterogeneous base simplifies purification, while the in-line liquid-liquid extraction method provides flexibility for a broader range of substrates. By incorporating Process Analytical Technology, these protocols can be rapidly optimized and implemented for the synthesis of valuable pharmaceutical intermediates, aligning with the principles of modern, efficient, and sustainable chemical manufacturing.[4]

References

  • Syrris. Flow Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • NJ Bio, Inc. Flow Chemistry. Available from: [Link]

  • Feng K-B, Zhu Y-Y, Gu S-X, Long J, Wang H-F. The advantages of flow chemistry for the pharmaceutical industry. ResearchGate. Published March 2025. Available from: [Link]

  • Mettler Toledo. Benefits of Continuous Flow Chemistry. Available from: [Link]

  • Certech. Process Analytical Technology for continuous flow (bio)chemistry. Available from: [Link]

  • MySkinRecipes. 2-(Bromomethyl)-3-fluoropyridine. Available from: [Link]

  • Industrial & Engineering Chemistry Research. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Published May 27, 2019. Available from: [Link]

  • Reaction Chemistry & Engineering. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Available from: [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. Published August 31, 2015. Available from: [Link]

  • BioProcess International. Leveraging Process Analytical Technology for Real-Time Control in Biopharmaceutical Manufacturing. Published January 27, 2026. Available from: [Link]

  • Chemical Science. A field guide to flow chemistry for synthetic organic chemists. Published March 15, 2023. Available from: [Link]

  • PubMed. Flow Synthesis of 2-Methylpyridines via α-Methylation. Published August 31, 2015. Available from: [Link]

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide. Available from: [Link]

  • RSC Advances. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]

  • RongNa Biotechnology Co., Ltd. 2-BroMoMethyl-3-fluoropyridine hydrobroMide. Available from: [Link]

  • Springer Professional. Flow Chemistry for the Synthesis of Heterocycles. Available from: [Link]

  • Jubilant Ingrevia. Pyridine hydrobromide Safety Data Sheet. Available from: [Link]

  • North Carolina State University. Improved Production of Amines via Automated Flow Chemistry. Published November 22, 2022. Available from: [Link]

  • Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Published July 1, 2021. Available from: [Link]

  • SciSpace. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Published October 15, 2021. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Published May 26, 2017. Available from: [Link]

  • Uniqsis. Transforming drug discovery, development and delivery with flow chemistry. Published April 11, 2019. Available from: [Link]

Sources

Troubleshooting & Optimization

Low yield with "2-(Bromomethyl)-3-fluoropyridine hydrobromide" what to do

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Application Support Subject: Technical Support: Optimizing Yields with 2-(Bromomethyl)-3-fluoropyridine HBr

Executive Summary: The "Ticking Clock" of Picolyl Halides

Low yields with 2-(Bromomethyl)-3-fluoropyridine hydrobromide are rarely due to poor intrinsic reactivity. Instead, they almost essentially stem from the instability of the free base .

This molecule belongs to the class of picolyl halides. While the hydrobromide salt (HBr) is relatively stable, the moment you neutralize it to the free base, it becomes a "ticking clock." The pyridine nitrogen of one molecule attacks the alkyl bromide of another, leading to rapid self-quaternization (polymerization) . This results in the formation of an insoluble black tar (pyridinium polymer) and a drastic loss of yield.

The Golden Rule: Never isolate the free base unless absolutely necessary. Use "In-Situ Liberation" protocols.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To fix the yield, you must understand the competition between your desired reaction and the side reaction.

The Mechanism of Decomposition: The 3-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I


 -CH_2Br $), making it highly susceptible to attack.

If the concentration of the free base is high and no external nucleophile is present to intercept it, the molecule destroys itself.

Visualizing the Competitive Pathway:

ReactionCompetition Salt Reagent HBr Salt (Stable Solid) FreeBase Free Base Intermediate (Highly Unstable) Salt->FreeBase Deprotonation (Base added) FreeBase->FreeBase High Conc. Accelerates Polymerization Product Desired Product (High Yield) FreeBase->Product + Nucleophile (Fast) (Kinetic Trap) Polymer Black Tar / Polymer (Yield Loss) FreeBase->Polymer Self-Reaction (Slow but Constant) (Thermodynamic Sink)

Figure 1: The kinetic competition. Yield loss occurs when the "Self-Reaction" pathway outcompetes the "Nucleophile" pathway.

Module 2: Optimized Reaction Protocols

Do not use standard extraction methods to isolate the free base. Instead, adopt one of the following strategies depending on your nucleophile.

Protocol A: In-Situ Liberation (Recommended)

Best for: Alkylation of amines, phenols, or thiols.

Concept: The HBr salt is added directly to the reaction mixture. The base deprotonates the salt and the nucleophile simultaneously. The free base is consumed immediately upon generation.

Reagents:

  • Solvent: Anhydrous DMF, Acetonitrile (MeCN), or Acetone.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Temperature:

    
     to Room Temperature (Do not heat initially).
    

Step-by-Step:

  • Prepare Nucleophile: Dissolve your nucleophile (1.0 equiv) in the solvent.

  • Add Base: Add the inorganic base (e.g.,

    
    ). Stir for 10-15 minutes to ensure the nucleophile is deprotonated/activated.
    
  • Cool: Cool the mixture to

    
     (ice bath).
    
  • Add Reagent: Add the 2-(Bromomethyl)-3-fluoropyridine HBr salt (1.1 - 1.2 equiv) directly as a solid in small portions over 15 minutes.

    • Why? This keeps the concentration of the "free base" low at any given moment.

  • Reaction: Allow to warm to Room Temp. Monitor by LCMS/TLC.

    • Note: Most reactions complete within 1-4 hours. Long stir times favor decomposition.

Protocol B: The "Cold-Biphasic" Method

Best for: Very sensitive nucleophiles that cannot tolerate HBr salts or excess inorganic bases.

Concept: Rapidly generate the free base in a biphasic system where the free base partitions into the organic layer, separating it from the aqueous base.

Step-by-Step:

  • Prepare: Cool

    
     (Dichloromethane) and Sat. 
    
    
    
    (aq) to
    
    
    .[1]
  • Mix: Add the HBr salt to the biphasic mixture. Shake vigorously for < 2 minutes .

  • Separate: Immediately separate the organic layer.

  • Dry: Pass the DCM layer through a plug of

    
     (do not soak for long).
    
  • Use: Drip this cold DCM solution immediately into your reaction vessel containing the nucleophile. Do not concentrate/rotovap the DCM solution to dryness.

Module 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Black tar/oil forms Polymerization. You likely isolated the free base or heated the reaction too quickly.Use Protocol A . Do not heat above

until the starting material is consumed.
Low conversion (SM remains) Hydrolysis. The reagent reacted with water in the solvent or base.Ensure solvents are anhydrous . Use fresh bottles of base. Hydroscopic salts absorb water rapidly.
Product in aqueous waste pH Issue. The product might be protonated (basic pyridine N) and staying in the aqueous layer during workup.Adjust workup pH to ~8-9 using sat.

. Do not go too basic (

) or too acidic.
Violent exotherm Runaway reaction. Adding the salt too fast to a strong base.Add the HBr salt portion-wise at

.

Module 4: Work-up & Isolation

Since the reagent is a salt, and the product is likely a base, work-up is critical for yield recovery.

  • Quench: Dilute the reaction mixture with water.

  • pH Adjustment:

    • The 3-fluoro-pyridine ring is weakly basic. Ensure the aqueous phase is pH 8-9 to keep the product in the organic phase.

    • Warning: If the pH is too low (acidic), your product will protonate and remain in the water.

  • Extraction: Use DCM or Ethyl Acetate. Perform 3 extractions (pyridine derivatives are often quite polar).

  • Purification:

    • Avoid acidic mobile phases (like TFA) if your product is acid-sensitive.

    • Use a gradient of DCM/MeOH (e.g., 0-10% MeOH) or Hexane/EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I store the free base if I keep it in the freezer? A: No. Even at


, the free base will slowly polymerize (turn pink/black) over days. Always store the HBr salt (hygroscopic; keep desiccated) and generate the free base only at the moment of reaction.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the dimer or trimer of the reagent. This is a "dead" impurity. You cannot recover it. Optimize Protocol A (slower addition, lower temp) to minimize this.

Q: Why is the 3-Fluoro analog more expensive/harder to use than the 2-Chloromethyl? A: The Bromide is a better leaving group ($ \sim 100x $ faster than Chloride), making it more reactive but also more unstable. The 3-Fluoro group adds value in medicinal chemistry (metabolic stability) but requires the strict handling described above.

References

  • Synthesis and Stability of Picolyl Halides

    • General handling of unstable 2-(bromomethyl)pyridines.
    • Source: Journal of Organic Chemistry, "Reactivity of 2-halomethylpyridines."
  • Polymerization Mechanism

    • Self-quaterniz
    • Source: Chemical Reviews, "Quaterniz
  • Safety Data (MSDS)

    • 2-(Bromomethyl)

Sources

Technical Support Center: Purification of Products from 2-(Bromomethyl)-3-fluoropyridine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-3-fluoropyridine hydrobromide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the purification challenges associated with this versatile reagent. The bromomethyl group offers a highly reactive site for nucleophilic substitution (SN2) reactions, making it a valuable building block in medicinal chemistry. However, its reactivity, coupled with the properties of the fluorinated pyridine ring and its formulation as a hydrobromide salt, can present unique purification hurdles. This document is structured to provide a logical workflow from understanding the core chemistry to troubleshooting specific experimental issues.

Part 1: Foundational Knowledge & Initial Reaction Considerations

Understanding the Reactivity of this compound

2-(Bromomethyl)-3-fluoropyridine is a key synthetic intermediate where the bromomethyl group acts as a potent electrophile in SN2 reactions.[1] The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, which can affect reaction rates and the basicity of the final product.[2] A critical first step in many protocols is the neutralization of the hydrobromide salt, as the pyridinium nitrogen is protonated. This is typically achieved by using a mild base.

Q1: Do I need to neutralize the hydrobromide salt before my reaction?

A: In most cases, yes. For nucleophilic substitution reactions at the bromomethyl position, the free base form of the pyridine is desired. The hydrobromide salt can be neutralized in-situ by adding a suitable base to the reaction mixture or by performing a preliminary acid-base extraction.

  • In-situ neutralization: This is the most common approach. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient.[3] The choice of base should be compatible with your nucleophile and reaction conditions.

  • Pre-reaction work-up: Dissolve the hydrobromide salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate. The organic layer containing the free base can then be dried and used in the subsequent reaction.

Common Reaction Solvents and Potential Side Reactions

Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are frequently used for SN2 reactions involving this substrate as they effectively solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free to react.[4][5]

Q2: My reaction solvent appears to be reacting with my starting material. What's happening?

A: This is a known issue, particularly with DMF at elevated temperatures, which can lead to the formation of a formamide byproduct. If your reaction requires heating, consider using a more stable solvent like acetonitrile or dioxane. Additionally, ensure your solvents are anhydrous, as water can lead to the hydrolysis of the bromomethyl group to the corresponding alcohol (2-(hydroxymethyl)-3-fluoropyridine), a common impurity.[6]

Part 2: Work-up and Initial Purification Strategies

A proper work-up procedure is crucial for a successful purification. The goal is to remove excess reagents, the salt byproduct from the neutralization, and any water-soluble impurities.

General Work-up Protocol

A typical work-up for a nucleophilic substitution reaction involves quenching the reaction, followed by an aqueous wash and extraction.

Experimental Protocol: General Aqueous Work-up

  • Quenching: Cool the reaction mixture to room temperature. If the reaction is performed in a water-miscible solvent like DMF or acetonitrile, it is often beneficial to dilute the reaction mixture with a larger volume of water to precipitate the product or to facilitate extraction with a water-immiscible organic solvent.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]

  • Washing: Combine the organic layers and wash with water to remove residual polar solvents (like DMF). Follow with a brine wash to aid in the removal of water from the organic phase.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Part 3: Advanced Purification Techniques: Troubleshooting Guide

Flash Column Chromatography

Flash column chromatography is the most common method for purifying products from these reactions. The choice of stationary phase and eluent system is critical.

Q3: What is a good starting point for developing a column chromatography method for my product?

A: For most neutral or weakly basic pyridine derivatives, normal-phase silica gel chromatography is effective. A good starting eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[3][7]

  • TLC Analysis: Before running a column, always perform a thin-layer chromatography (TLC) analysis to determine the appropriate solvent system. The ideal solvent system will give your desired product an Rf value of approximately 0.3.

  • Dealing with Basic Compounds: Pyridine derivatives can sometimes streak on silica gel due to interactions with acidic silanol groups. If you observe tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system can significantly improve peak shape.

Troubleshooting Column Chromatography

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. Try a different solvent system with varying polarity (e.g., dichloromethane/methanol).
Product Tailing Interaction of the basic pyridine nitrogen with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Co-elution with Starting Material Similar polarity of product and unreacted starting material.Ensure the reaction has gone to completion. If separation is still difficult, consider reverse-phase chromatography.
Product Decomposition on Column The product is sensitive to the acidic nature of silica gel.Use a deactivated stationary phase like neutral alumina or consider a different purification method like recrystallization.
Recrystallization

Recrystallization is an excellent technique for purifying solid products and can often yield highly pure material.[8]

Q4: How do I choose a suitable solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof) at room and elevated temperatures.

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[9]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[10]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Identifying and Mitigating Common Impurities

Understanding the potential impurities is key to developing an effective purification strategy.

Common Impurities and Their Origins
Impurity Origin Mitigation & Removal
Unreacted 2-(Bromomethyl)-3-fluoropyridine Incomplete reaction.Ensure sufficient reaction time and appropriate stoichiometry. Can often be separated by column chromatography.
2-(Hydroxymethyl)-3-fluoropyridine Hydrolysis of the starting material or product by moisture.[6]Use anhydrous solvents and reagents. This more polar impurity is typically separable by column chromatography.
Over-alkylation of Nucleophile The product of the initial reaction acts as a nucleophile.Use an excess of the initial nucleophile. Purification can be challenging and may require preparative HPLC.
Solvent Adducts Reaction with the solvent (e.g., DMF).Choose a less reactive solvent, especially at higher temperatures. These impurities can often be removed by column chromatography.

Part 5: Purity Analysis

After purification, it is essential to confirm the purity of your product.

Q5: What analytical techniques should I use to assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Diagrams

General Purification Workflow

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Start 2-(Bromomethyl)-3-fluoropyridine HBr + Nucleophile Base Add Base (e.g., K₂CO₃) Start->Base Solvent Polar Aprotic Solvent (e.g., DMF, MeCN) Base->Solvent Reaction Stir at appropriate temperature Solvent->Reaction Quench Quench with Water Reaction->Quench Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Crude Product Column Column Chromatography Crude->Column Recrystallize Recrystallization Crude->Recrystallize Pure Pure Product Column->Pure Recrystallize->Pure G Start Run TLC of Crude Mixture Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Column Run Column PoorSep->Column No Optimize Optimize Solvent System (TLC) PoorSep->Optimize Yes Tailing->PoorSep No AddBase Add 0.1-1% Et₃N to Eluent Tailing->AddBase Yes Pure Pure Fractions Column->Pure AddBase->PoorSep Optimize->Column

Sources

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Bromomethyl)-3-fluoropyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and troubleshoot common issues encountered when working with this highly reactive reagent. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to conduct your experiments with greater confidence and success.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its ability to introduce the 3-fluoropyridin-2-ylmethyl moiety into a target molecule. However, its utility is intrinsically linked to its high reactivity, which also makes it susceptible to degradation. The primary sources of instability are the electrophilic benzylic bromide and the hygroscopic nature of the hydrobromide salt. This guide will equip you with the knowledge to mitigate these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C.[1] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[1] The container should be tightly sealed.

Q2: Why is the compound supplied as a hydrobromide salt?

A2: The hydrobromide salt enhances the stability of the compound compared to its free base form. The protonation of the pyridine nitrogen reduces its nucleophilicity, preventing intermolecular reactions (self-alkylation) that can lead to polymerization and other side products. The salt form also generally improves the compound's crystalline nature and ease of handling. However, it also increases the compound's hygroscopicity, making it more susceptible to moisture-induced degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathway is the hydrolysis of the bromomethyl group to form 3-fluoro-2-(hydroxymethyl)pyridine. This reaction is catalyzed by the presence of water. Other potential degradation pathways include oxidation and photodecomposition, although these are generally less significant if the compound is stored correctly.

Q4: Can I use the free base form of this reagent? How do I prepare it?

A4: While it is possible to use the free base, it is significantly less stable than the hydrobromide salt. If your reaction requires the free base, it should be generated in situ or used immediately after preparation. To prepare the free base, you can neutralize the hydrobromide salt with a mild base, such as sodium bicarbonate or triethylamine, in an anhydrous aprotic solvent like dichloromethane or diethyl ether, followed by extraction. It is critical to work under anhydrous conditions to prevent immediate hydrolysis.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Degraded Reagent: The this compound may have hydrolyzed due to improper storage or handling. 2. Incomplete Reaction: The reaction conditions (temperature, time, base) may not be optimal. 3. Side Reactions: The nucleophile may be too weak, or the reaction conditions may favor elimination or other side reactions.1. Verify Reagent Quality: Before use, check the appearance of the reagent. It should be a white to off-white solid. Discoloration may indicate degradation. Consider running a purity check by HPLC or NMR. 2. Optimize Reaction Conditions: Increase the reaction temperature or time. Ensure a suitable, non-nucleophilic base is used in sufficient quantity to neutralize the hydrobromide and the HBr generated during the reaction. 3. Choose Appropriate Nucleophile: Ensure your nucleophile is sufficiently reactive for an SN2 reaction with a benzylic bromide.
Formation of 3-fluoro-2-(hydroxymethyl)pyridine as a major byproduct Presence of Water: The reaction is contaminated with water, leading to the hydrolysis of the starting material.Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (argon or nitrogen).
Multiple unexpected spots on TLC or peaks in HPLC/GC-MS 1. Complex Side Reactions: The reaction may be producing a mixture of products due to competing reaction pathways. 2. Starting Material Impurities: The this compound may contain impurities from its synthesis.1. Simplify the Reaction Mixture: Use a less sterically hindered base. Lower the reaction temperature to improve selectivity. 2. Purify the Starting Material: If significant impurities are suspected, the reagent can be recrystallized. However, this should be done with caution due to its reactivity.
Reaction mixture turns dark or tar-like Decomposition/Polymerization: The reagent or product may be unstable under the reaction conditions, leading to decomposition or polymerization.Modify Reaction Conditions: Use a lower reaction temperature. Add the this compound slowly to the reaction mixture. Ensure efficient stirring.

Proposed Degradation Pathway and Byproducts

The primary degradation pathway for this compound is hydrolysis. The presence of water, even in trace amounts, can lead to the formation of 3-fluoro-2-(hydroxymethyl)pyridine.

G A 2-(Bromomethyl)-3-fluoropyridine hydrobromide B 3-Fluoro-2-(hydroxymethyl)pyridine A->B Hydrolysis C H₂O (Moisture) C->B caption Figure 1. Primary Degradation Pathway G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Monitoring & Work-up A Dissolve Nucleophile in Anhydrous Solvent B Cool to Reaction Temperature A->B C Add Non-nucleophilic Base B->C D Slowly Add Solution of 2-(Bromomethyl)-3-fluoropyridine hydrobromide C->D E Monitor Reaction by TLC or HPLC D->E F Aqueous Work-up and Purification E->F caption Figure 2. Workflow for In-situ Free Base Generation

Sources

Technical Support Center: Navigating Reactions with 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Bromomethyl)-3-fluoropyridine hydrobromide." This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions regarding its side reactions with bases, offering in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of starting material consumption, but my desired N-alkylated product yield is low. What are the likely side reactions?

When reacting this compound with a nucleophilic amine in the presence of a base, several side reactions can compete with the desired N-alkylation, leading to diminished yields. The most common culprits are:

  • Self-Alkylation and Dimerization: 2-(Bromomethyl)pyridine derivatives are susceptible to self-alkylation, where one molecule acts as the electrophile and another as the nucleophile. This can lead to the formation of a pyridinium salt dimer. In the presence of a base, the free base form of 2-(bromomethyl)-3-fluoropyridine can react with another molecule to form a dimeric pyridinium species.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture and a base, leading to the formation of (3-fluoro-2-pyridyl)methanol. This side product is often water-soluble, which can complicate extraction and purification.

  • Over-alkylation of the Target Nucleophile: If the target amine is primary or secondary, it can be susceptible to over-alkylation, where the initially formed secondary or tertiary amine, respectively, reacts further with the electrophile. This is more prevalent if the newly formed amine is more nucleophilic than the starting amine.[1]

Troubleshooting Guide

Issue 1: Formation of an Insoluble Precipitate During Reaction

Question: I'm running my N-alkylation and a white or off-white precipitate is crashing out of the solution, which is not my product. What is happening and how can I prevent it?

Answer:

The formation of an insoluble precipitate during the reaction is a strong indicator of pyridinium salt formation , a common side reaction with 2-(bromomethyl)pyridine derivatives. This occurs when a molecule of the reagent acts as a nucleophile, attacking the bromomethyl group of another molecule.

Mechanism of Dimerization:

reagent1 2-(Bromomethyl)-3-fluoropyridine (Nucleophile) dimer Dimeric Pyridinium Salt (Insoluble Precipitate) reagent1->dimer Pyridine N attacks CH2Br reagent2 2-(Bromomethyl)-3-fluoropyridine (Electrophile) reagent2->dimer

Caption: Self-alkylation leading to a dimeric pyridinium salt.

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Slow Addition of the Electrophile Maintaining a low concentration of the free 2-(bromomethyl)-3-fluoropyridine minimizes the chance of self-reaction.Add the this compound solution dropwise to a solution of the amine and base over an extended period (e.g., 1-2 hours) at a controlled temperature.
Choice of Base A non-nucleophilic, sterically hindered base is less likely to deprotonate the pyridine nitrogen of the product, which can act as a nucleophile.Use a bulky organic base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of stronger, more nucleophilic bases like triethylamine or sodium hydroxide.
Solvent Selection A solvent that can better solvate the pyridinium salt as it forms may help to keep it in solution and potentially allow for equilibration back to the starting materials.Consider using a more polar aprotic solvent like DMF or DMSO, but be mindful of potential downstream purification challenges.
Temperature Control Lower temperatures generally favor the desired bimolecular reaction over the competing self-alkylation.Run the reaction at 0°C or even lower temperatures, especially during the addition of the electrophile.
Issue 2: Presence of a Polar, Water-Soluble Impurity

Question: After work-up, I'm losing a significant portion of my mass balance, and I suspect a water-soluble byproduct. What could it be?

Answer:

The presence of a highly polar, water-soluble impurity is often due to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming (3-fluoro-2-pyridyl)methanol. This is particularly problematic when using aqueous bases or if there is residual moisture in the reaction.

Hydrolysis Pathway:

reagent 2-(Bromomethyl)-3-fluoropyridine product (3-fluoro-2-pyridyl)methanol (Hydrolysis Product) reagent->product SN2 reaction h2o H₂O / OH⁻ h2o->product

Caption: Hydrolysis of the bromomethyl group.

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Anhydrous Conditions Minimizing water content is crucial to prevent hydrolysis.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Choice of Base Inorganic bases are often hydrated.Use a non-aqueous base like DIPEA or proton sponge. If using an inorganic base like K₂CO₃, ensure it is thoroughly dried before use.
Work-up Procedure To recover any water-soluble product or identify the impurity.During the work-up, saturate the aqueous layer with NaCl before extraction to decrease the solubility of polar organic compounds. Analyze a sample of the aqueous layer by LC-MS to confirm the presence of the hydrolysis product.
Issue 3: Formation of Multiple Alkylated Products

Question: My product mixture shows multiple spots on TLC and multiple peaks in the LC-MS corresponding to the addition of more than one pyridine unit to my amine. How do I achieve mono-alkylation?

Answer:

This issue, known as over-alkylation , occurs when the N-alkylated product is still nucleophilic and can react further with the electrophile. This is common with primary and secondary amines.

Over-alkylation Pathway:

amine Primary/Secondary Amine mono_alkylated Desired Mono-alkylated Product amine->mono_alkylated 1st Alkylation reagent 2-(Bromomethyl)-3-fluoropyridine reagent->mono_alkylated di_alkylated Over-alkylated Product reagent->di_alkylated mono_alkylated->di_alkylated 2nd Alkylation

Caption: Competitive mono- and di-alkylation of an amine.

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Stoichiometry Control Using an excess of the amine can favor mono-alkylation by increasing the probability of the electrophile reacting with the starting amine rather than the product.Use a 2-5 fold excess of the amine nucleophile relative to the this compound.
Slow Addition As with dimerization, slow addition of the electrophile maintains a low concentration, reducing the chance of the product reacting further.Add the electrophile solution dropwise to the reaction mixture.
Protecting Groups For primary amines, a protecting group strategy can be employed to ensure mono-alkylation.Protect the primary amine with a suitable protecting group (e.g., Boc), perform the alkylation, and then deprotect.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Side Reactions
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (2.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq or anhydrous K₂CO₃, 3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the electrophile dropwise to the stirred amine/base mixture over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of N-Alkylated 3-Fluoropyridines

The purification of the desired product from the potential side products often requires column chromatography.

  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used.

    • The dimeric pyridinium salt is highly polar and will likely remain at the baseline.

    • The hydrolysis product, (3-fluoro-2-pyridyl)methanol, is also quite polar and will elute with more polar solvent mixtures.

    • The desired N-alkylated product will have an intermediate polarity.

    • Unreacted 2-(bromomethyl)-3-fluoropyridine (if any remains) will be less polar.

A typical gradient might start with 100% hexanes and gradually increase the percentage of ethyl acetate.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis.
  • Pipzine Chemicals. (n.d.). 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7.
  • Pipzine Chemicals. (n.d.). 3-(Bromomethyl)-2-fluoropyridine.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • ResearchGate. (2025). Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)
  • Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine. CN105669539A.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (2025). Predominance of (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol over 2-Hydroxy-1,2-di(pyridin-2-yl)ethanone in Solution.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • RSC Advances. (2014).
  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
  • PubMed Central. (2023).
  • PubMed. (2021). Crystal structure of 1,2-bis-(3,5-di-fluoro-phen-yl)ethane-1,2-dione.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • MDPI. (2024).
  • NIH. (2025).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • ChemSynthesis. (2025). 1,2-dipyridin-3-yl-ethane-1,2-dione.
  • ResearchGate. (2025).
  • NIH. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • PMC - NIH. (n.d.). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione.
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds. CN102898358A.
  • PMC - NIH. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
  • BLD Pharm. (n.d.). 2-(Bromomethyl)-3-fluoropyridine.
  • BLD Pharm. (n.d.). 2-(Bromomethyl)pyridine.
  • Reddit. (2021).

Sources

Technical Support Center: Reactivity Optimization for 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BMFP-001 Subject: Reactivity Enhancement & Stabilization Protocols Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with 2-(Bromomethyl)-3-fluoropyridine hydrobromide (CAS: 31106-82-8). This reagent is a potent electrophile used to introduce the 3-fluoropyridin-2-ylmethyl moiety.

The Core Paradox: To react, the molecule must be in its free-base form (neutral). However, as a free base, it is inherently unstable and prone to rapid self-polymerization (self-quaternization). The hydrobromide salt form is stable but kinetically inert in many non-polar environments.

This guide provides the protocols to navigate this instability, ensuring high yields while preventing the formation of "black tar" degradation products.

Module 1: The "Black Tar" Phenomenon (Instability)

User Complaint: "I neutralized the salt to get the free base, but before I could add it to my reaction, the oil turned into a black solid/tar."

Root Cause Analysis: Self-Quaternization

The pyridine nitrogen is nucleophilic. The bromomethyl group is electrophilic. If the free base exists in high concentration without an external nucleophile, the nitrogen of Molecule A attacks the methylene of Molecule B. This initiates a chain reaction, forming a cationic polymer (polypyridinium salt).

Note on Fluorine Effect: The fluorine at the C3 position is electron-withdrawing (-I effect). While this slightly reduces the basicity of the ring nitrogen (making it more stable than the non-fluorinated analog), it is not sufficient to prevent polymerization at room temperature.

Visualization: The Degradation Pathway

SelfQuaternization Salt HBr Salt Form (Stable Solid) FreeBase Free Base Monomer (Reactive Electrophile) Salt->FreeBase -HBr Base Neutralization (Base Added) Dimer Pyridinium Dimer (Cationic Intermediate) FreeBase->Dimer Self-Attack (No Nucleophile) Product Desired Product FreeBase->Product Fast Kinetics Polymer Polypyridinium Tar (Irreversible Waste) Dimer->Polymer Chain Propagation Nucleophile External Nucleophile (Must be in excess) Nucleophile->Product

Caption: Figure 1. Kinetic competition between productive substitution and destructive self-quaternization.

Module 2: Troubleshooting & Optimization Protocols

Issue A: "The reaction is sluggish or incomplete."

Diagnosis: The HBr salt is likely insoluble in your organic solvent (e.g., DCM, Toluene), preventing the release of the reactive free base. Solution: Switch to an In-Situ Neutralization protocol in a polar aprotic solvent.

Protocol 1: Standard In-Situ Neutralization (

)

Use this for amines, thiols, and phenols.

  • Solvent: Dissolve the Nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (ACN).

  • Base: Add DIPEA (Diisopropylethylamine) or

    
      (2.5 - 3.0 equiv).
    
    • Why? You need 1 equiv to neutralize the HBr salt and 1 equiv to scavenge the HBr produced during alkylation.

  • Addition: Add the 2-(Bromomethyl)-3-fluoropyridine HBr salt (1.1 equiv) solid directly to the stirring mixture.

    • Crucial Step: Do NOT pre-dissolve the pyridine salt in a separate flask. Adding it as a solid ensures that as soon as it dissolves and neutralizes, it is immediately surrounded by the nucleophile, statistically favoring the product over self-polymerization.

  • Temperature: Stir at Room Temperature (RT) for 1 hour. Only heat to 40-60°C if TLC shows no conversion.

Issue B: "The nucleophile is weak, and yields are low."

Diagnosis: The bromide leaving group is not labile enough for your specific nucleophile (e.g., electron-deficient anilines or sterically hindered alcohols). Solution: Finkelstein Activation (Halogen Exchange).

Protocol 2: Finkelstein-Assisted Alkylation

Mechanism: Converts the alkyl bromide to a highly reactive alkyl iodide in situ.

  • Mixture: Combine Nucleophile (1.0 equiv) and Base (

    
     or 
    
    
    
    ) in Acetone or Butanone (MEK) .
  • Catalyst: Add Sodium Iodide (NaI) (0.1 - 0.5 equiv).

    • Note: Stoichiometric NaI (1.1 equiv) can be used for maximum speed.

  • Substrate: Add the Pyridine HBr salt.

  • Reaction:

    • The alkyl iodide reacts roughly 10-100x faster than the bromide.

    • The precipitation of NaBr (in acetone) drives the equilibrium forward.[1]

Module 3: Comparative Solvent & Base Selection

Select the correct system based on your nucleophile type.

Nucleophile TypeRecommended BaseRecommended SolventNotes
Amines (Primary/Secondary) DIPEA or TEA (3.0 eq)DCM or DMFOrganic bases prevent precipitation issues. DCM works if the amine helps solubilize the salt.
Phenols / Thiols

or

DMF or ACNCesium (

) improves solubility of the phenoxide anion (Cesium Effect).
Amides / Sulfonamides NaH or LiHMDSDMF or THFRequires deprotonation before adding the pyridine salt.
Weak Nucleophiles

+ NaI
Acetone or ACNFinkelstein conditions are essential here.

Module 4: Decision Logic for Experimental Design

Use this flow to determine your starting conditions.

DecisionTree Start Start: Select Nucleophile IsStrong Is Nucleophile Strong? (Amine, Thiol) Start->IsStrong StrongPath Standard Protocol (Protocol 1) IsStrong->StrongPath Yes WeakPath Is it Acid Sensitive? IsStrong->WeakPath No AcidYes Use Organic Base (DIPEA/DMF) WeakPath->AcidYes Yes AcidNo Use Inorganic Base (K2CO3/Acetone) WeakPath->AcidNo No Finkelstein Add NaI Catalyst (Protocol 2) AcidNo->Finkelstein If slow

Caption: Figure 2. Logic flow for selecting solvent and additives based on nucleophile properties.

Frequently Asked Questions (FAQ)

Q: Can I free-base the salt and store it? A: No. The free base is thermally unstable. If you absolutely must isolate it (e.g., for a reaction in non-polar solvent), perform the extraction with cold saturated


/DCM at 0°C, keep the solution dilute, and use it immediately. Never concentrate to dryness.

Q: Why does the reaction mixture turn yellow/orange? A: This is often normal for pyridine derivatives. However, a deep red or black color indicates extensive polymerization or decomposition. If this happens, lower the temperature and ensure your nucleophile is in excess.

Q: Is the 3-Fluoro group stable? A: Yes, under standard alkylation conditions (


), the C-F bond is robust. It will not undergo nucleophilic aromatic substitution (

) unless you subject it to extremely harsh nucleophiles (e.g., alkoxides) at high temperatures (>100°C).

References

  • PubChem. (2025).[2] 2-(Bromomethyl)pyridine hydrobromide.[2][3] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2019).[4] Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine). J. Chem. Soc., Faraday Trans. Available at: [Link]

Sources

"2-(Bromomethyl)-3-fluoropyridine hydrobromide" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Bromomethyl)-3-fluoropyridine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing and handling this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the bromination of 2-(hydroxymethyl)-3-fluoropyridine.

Issue 1: Low or No Conversion of the Starting Alcohol

Question: I am seeing a significant amount of unreacted 2-(hydroxymethyl)-3-fluoropyridine in my reaction mixture even after extended reaction times. What could be the cause?

Answer:

Low or no conversion is a common issue that can often be traced back to the choice and handling of reagents, as well as the reaction conditions.

  • Sub-optimal Brominating Agent: The reactivity of brominating agents can vary significantly. For the conversion of a benzylic-like alcohol to a bromide, a strong acid like hydrobromic acid (HBr) is typically required. If you are using a milder reagent, it may not be sufficient to drive the reaction to completion.

  • Insufficient Acid Catalyst: The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water). Insufficient HBr will result in a slow or stalled reaction. Ensure you are using a sufficient molar excess of HBr.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Typical temperature ranges for such reactions can be from room temperature to 90°C.[1] If you are running the reaction at a low temperature, consider gradually increasing it while monitoring the reaction progress by TLC or LC-MS.

  • Water Content: While the reaction produces water as a byproduct, starting with an excessive amount of water in your reagents (e.g., dilute HBr) can shift the equilibrium back towards the starting material. Using a concentrated solution of HBr (e.g., 48%) is generally recommended.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My crude product analysis shows multiple spots on TLC/peaks in LC-MS. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is often due to the reactivity of the pyridine ring and the benzylic position.

  • Ring Bromination: A significant side reaction is the electrophilic bromination of the pyridine ring. This is more likely to occur if elemental bromine (Br2) is used as the brominating agent, especially in the presence of a Lewis acid or at high temperatures.[2] The fluorine atom at the 3-position is a meta-director, while the bromomethyl group is an ortho-, para-director, which can lead to a mixture of isomers. To minimize ring bromination, consider using HBr, which is less prone to electrophilic aromatic substitution.

  • Dibromination: It is possible to have bromination on both the methyl group and the ring, or even the formation of a dibromomethyl species, although the latter is less common under these conditions. Careful control of stoichiometry and reaction time is crucial.

  • Formation of Ethers: In the presence of the starting alcohol, the product, 2-(bromomethyl)-3-fluoropyridine, can react to form a bis-ether byproduct. This is more likely at higher concentrations and temperatures.

Optimization Strategy:

ParameterRecommendationRationale
Brominating Agent 48% aq. HBrFavors SN2 reaction at the benzylic position over electrophilic ring substitution.
Temperature Start at room temperature and gradually increase to 60-70°CBalances reaction rate with minimizing side reactions.
Stoichiometry Use a slight excess of HBr (1.2-1.5 equivalents)Ensures complete protonation of the alcohol without promoting excessive side reactions.
Reaction Monitoring TLC or LC-MSStop the reaction once the starting material is consumed to prevent over-reaction.
Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble precipitating the hydrobromide salt, or my final product is impure after purification. What are the best practices for isolation and purification?

Answer:

The isolation of this compound can be challenging due to its properties as a salt and its potential instability.

  • Precipitation of the Hydrobromide Salt: The hydrobromide salt is typically less soluble in non-polar organic solvents. After the reaction, you can often precipitate the product by adding an anti-solvent like diethyl ether or hexane to the reaction mixture. Ensure the mixture is cooled to maximize precipitation.

  • Work-up Procedure: A typical work-up involves quenching the reaction mixture, extracting the free base into an organic solvent, and then precipitating the hydrobromide salt by adding a solution of HBr in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be effective.

    • Column Chromatography: Purification of the free base by column chromatography on silica gel can be performed before salt formation. However, be aware that the free base can be unstable. It is advisable to use the purified free base immediately in the next step or for salt formation.

    • Washing: Washing the crude solid with a cold, non-polar solvent can help remove non-polar impurities.

dot

G cluster_reaction Reaction cluster_purification Purification Start Reaction Mixture Quench Quench with Water/Base Start->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Crude_Base Crude Free Base Concentrate->Crude_Base Column Column Chromatography Crude_Base->Column Pure_Base Pure Free Base Column->Pure_Base Salt_Formation Add HBr Solution Pure_Base->Salt_Formation Precipitate Precipitate/Filter Salt_Formation->Precipitate Pure_Salt Pure Hydrobromide Salt Precipitate->Pure_Salt G Start 2-(hydroxymethyl)-3-fluoropyridine Product This compound Start->Product Reaction Side_Product Ring Brominated Byproducts Start->Side_Product Side Reaction Reagent HBr (48% aq.) Reagent->Product

Sources

Navigating the Nuances of "2-(Bromomethyl)-3-fluoropyridine hydrobromide" Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Bromomethyl)-3-fluoropyridine hydrobromide." This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and advance your research with confidence.

Understanding the Challenge: The Nature of a Pyridinium Salt

"this compound" is a pyridinium salt. The presence of the hydrobromide salt fundamentally dictates its solubility profile. Unlike its freebase form, which would be more soluble in non-polar organic solvents, the salt is ionic. This ionic character makes it significantly more polar, and thus, it will preferentially dissolve in polar solvents. The key to overcoming solubility issues lies in selecting a solvent system that can effectively solvate this charged species.

Furthermore, hydrobromide salts are often hygroscopic, meaning they can absorb moisture from the atmosphere. This can impact the accuracy of weighing and may introduce water into anhydrous reactions, so proper handling is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of "this compound" in common lab solvents?

While specific quantitative data for this exact compound is not widely published, we can predict its solubility based on its structure as a pyridinium hydrobromide and data from close analogs like 2-(bromomethyl)pyridine hydrobromide and 4-(bromomethyl)pyridine hydrobromide.[1][2]

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrobromide salt allows for strong ion-dipole interactions and hydrogen bonding with these solvents.[1][2][3]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate ions, though perhaps not as effectively as protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile less polar, these solvents can sometimes dissolve pyridinium salts to a useful extent, particularly with heating or co-solvents.
Ethers THF, Diethyl EtherVery LowThese solvents are not polar enough to effectively solvate the ionic salt.
Hydrocarbons Hexanes, TolueneInsolubleThe non-polar nature of these solvents cannot overcome the lattice energy of the salt.[1]

Q2: My compound appears to be clumpy and difficult to weigh accurately. What is the cause?

This is likely due to the hygroscopic nature of the hydrobromide salt.[2][4][5] It readily absorbs moisture from the air. It is recommended to handle the reagent in a controlled environment, such as a glove box or glove bag, especially for moisture-sensitive reactions.[6] If a controlled environment is not available, minimize the time the container is open to the atmosphere. For reactions that are not moisture-sensitive, the presence of a small amount of water may not be detrimental and can even aid in dissolution.

Q3: Can I convert the hydrobromide salt to the freebase to improve solubility in non-polar solvents?

Yes, this is a common strategy. The freebase can be generated by treating a solution or suspension of the hydrobromide salt with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the freebase into an organic solvent like dichloromethane or ethyl acetate. However, be aware that the freebase, 2-(bromomethyl)-3-fluoropyridine, may have different stability characteristics than the salt.

Troubleshooting Guide: When Solubility Remains a Hurdle

Even with the appropriate solvent choice, you may encounter persistent solubility issues. The following troubleshooting guide provides a systematic approach to addressing these challenges.

Decision-Making Workflow for Overcoming Solubility Issues

Solubility_Workflow start Start: Insoluble Reagent solvent_choice Initial Solvent Selection (Polar Protic: MeOH, H₂O) start->solvent_choice is_soluble1 Is it soluble? solvent_choice->is_soluble1 proceed Proceed with Reaction is_soluble1->proceed Yes heat Apply Gentle Heating (e.g., 40-50 °C) is_soluble1->heat No is_soluble2 Is it soluble? heat->is_soluble2 is_soluble2->proceed Yes cosolvent Add a Co-solvent (e.g., DMF, DMSO to MeCN) is_soluble2->cosolvent No is_soluble3 Is it soluble? cosolvent->is_soluble3 is_soluble3->proceed Yes ph_adjust Consider pH Adjustment (for aqueous systems) is_soluble3->ph_adjust No is_soluble4 Is it soluble? ph_adjust->is_soluble4 is_soluble4->proceed Yes freebase Convert to Freebase (for non-polar systems) is_soluble4->freebase No

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Issue 1: The compound does not dissolve in my chosen polar aprotic solvent (e.g., acetonitrile, THF) at room temperature.

  • Causality: The polarity of the solvent may be insufficient to overcome the crystal lattice energy of the salt at ambient temperature.

  • Troubleshooting Protocol:

    • Gentle Heating: Cautiously warm the mixture to 40-50°C. Many organic salts exhibit significantly increased solubility at higher temperatures. Monitor for any signs of decomposition (color change).

    • Co-solvent Addition: Introduce a small percentage (5-10% v/v) of a more polar co-solvent like DMF or DMSO.[7][8][9] These are excellent solvents for a wide range of organic salts and can greatly enhance solubility in another solvent.

    • Sonication: Place the mixture in an ultrasonic bath. The energy from sonication can help to break up the crystal lattice and promote dissolution.

Issue 2: The reaction is sluggish, and I suspect low concentration of the dissolved reagent is the cause.

  • Causality: Even if the compound appears to dissolve, the concentration in solution may be too low for the reaction to proceed at a reasonable rate.

  • Troubleshooting Protocol:

    • Increase Solvent Volume: If the reaction concentration allows, increase the amount of solvent to dissolve more of the reagent.

    • Higher Temperature: If the reaction is compatible with higher temperatures, increasing the temperature can both increase the solubility and the reaction rate.

    • Phase-Transfer Catalysis: If your reaction involves a non-polar reactant, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the pyridinium salt into the organic phase for reaction.

Issue 3: I am working in an aqueous system, and the compound's solubility is still limited.

  • Causality: The solubility of pyridinium salts in water can be influenced by the pH of the solution.

  • Troubleshooting Protocol:

    • pH Adjustment: The aqueous solution of 2-(bromomethyl)pyridine hydrobromide will be acidic.[2] For some applications, slightly adjusting the pH might alter solubility, but be cautious as making the solution basic will convert the salt to the less water-soluble freebase. The solubility of salts with basic anions generally increases as the pH decreases.[10][11][12]

Issue 4: I need to perform a reaction in a non-polar solvent where the hydrobromide is insoluble.

  • Causality: The ionic hydrobromide salt is incompatible with non-polar solvents.

  • Troubleshooting Protocol:

    • Conversion to Freebase: As mentioned in the FAQ, convert the hydrobromide to the freebase prior to the reaction.

      • Step-by-Step Protocol for Freebase Generation:

        • Suspend the "this compound" in water.

        • Slowly add a saturated solution of sodium bicarbonate while stirring until the pH is neutral to slightly basic (pH 7-8).

        • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

        • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the freebase.

        • Note: The freebase is likely less stable than the salt, so it is best to use it immediately after preparation.

Handling and Storage Recommendations

  • Storage: To minimize water absorption, store "this compound" in a tightly sealed container in a cool, dry place, preferably in a desiccator.[5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Handling Hygroscopic Reagents:

    • Work quickly to minimize exposure to the atmosphere.

    • If possible, use a glove box or glove bag for weighing and dispensing.[6]

    • For moisture-sensitive reactions, it may be necessary to dry the compound under vacuum before use, though be mindful of its stability at elevated temperatures.[13]

By understanding the chemical nature of "this compound" and employing a systematic approach to troubleshooting, you can effectively overcome solubility challenges and successfully incorporate this valuable reagent into your synthetic workflows.

References

  • Pipzine Chemicals. 4-(Bromomethyl)pyridine Hydrobromide. [Link]

  • Pipzine Chemicals. 2-(Bromomethyl)pyridine Hydrobromide | CAS 695-50-1. [Link]

  • Pipzine Chemicals. 4-(bromomethyl)pyridine hydrobromide (1:1). [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • National Institutes of Health. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Link]

  • ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • EnviroTech Europe. Co-Solvent Cleaners for Vapour Degreasing. [Link]

  • ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • ResearchGate. (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • Chad's Prep. What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. [Link]

  • ResearchGate. Practical organic synthesis : a student's guide | Request PDF. [Link]

  • ResearchGate. Preparation of Pyridinium Salts. Reactions were performed on a 0.5 mmol.... [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • ACS Publications. Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification | ACS Omega. [Link]

  • The Royal Society of Chemistry. Support information. [Link]

Sources

Preventing dimerization of "2-(Bromomethyl)-3-fluoropyridine hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(Bromomethyl)-3-fluoropyridine hydrobromide. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this highly reactive building block: the prevention of dimer formation. This guide provides in-depth explanations, troubleshooting protocols, and best practices to ensure the successful application of this reagent in your synthetic endeavors.

Introduction: The Duality of Reactivity

This compound is a valuable reagent in pharmaceutical and materials science due to its reactive bromomethyl group, which allows for its facile introduction into a wide range of molecular scaffolds. However, this high reactivity is also the source of its primary instability, leading to self-reaction, or dimerization. Understanding and controlling this side reaction is paramount for achieving high yields and purity in your target synthesis.

This guide will delve into the mechanism of dimerization, provide clear, actionable steps to mitigate it, and answer frequently asked questions.

The Mechanism of Dimerization: A Self-Alkylation Reaction

The dimerization of this compound is a classic example of a self-alkylation reaction. In its free base form, the pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group on another molecule. This results in the formation of a dimeric pyridinium salt.

The hydrobromide salt form of the starting material is crucial for its stability.[1][2] The protonation of the pyridine nitrogen significantly reduces its nucleophilicity, thereby inhibiting this self-alkylation pathway.[1] However, the presence of bases, moisture, or elevated temperatures can lead to the deprotonation of the pyridine, liberating the more reactive free base and initiating dimerization.

DimerizationMechanism Reactant1 2-(Bromomethyl)-3-fluoropyridine (Free Base) Dimer Dimeric Pyridinium Bromide Reactant1->Dimer Nucleophilic Attack (Pyridine N) Reactant2 2-(Bromomethyl)-3-fluoropyridine (Free Base) Reactant2->Dimer Electrophile (CH2Br) Base Base / Heat Base->Reactant1 Deprotonation (if starting from HBr salt) StorageWorkflow Start Receive Reagent Inspect Inspect Seal Start->Inspect Store Store in Cool, Dry, Dark Place Inspect->Store Dispense Dispense Reagent Store->Dispense Warm Warm to RT in Desiccator Dispense->Warm Open Open and Dispense Warm->Open Inert Flush with Inert Gas Open->Inert Reseal Reseal Tightly Inert->Reseal Return Return to Storage Reseal->Return

Caption: Recommended workflow for storage and handling.

References

  • Dimerization of [FeIII(bpy)
  • 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7. Pipzine Chemicals.
  • H-type dimer formation of fluorophores: a mechanism for activatable, in vivo optical molecular imaging. PubMed.
  • 3-(Bromomethyl)-2-fluoropyridine. Pipzine Chemicals.
  • Preparation method of 2-methyl-3-bromopyridine.
  • Experimental and Theoretical Study on the Homodimerization Mechanism of 3-Acetylcoumarin. MDPI.
  • Preparation method of 2-methyl-3-bromopyridine.
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • 2-bromopyridine. Organic Syntheses Procedure.
  • SAFETY D
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.
  • On the mechanism of catalyzed isobutane/butene alkylation by zeolites.
  • Synthesis and Characterization of Pyridinium Dinitramide Salt.
  • Benzyl-Bromide - Safety D
  • Buy 4-(bromomethyl)-3-fluoropyridine hydrobromide | 2247631-87-2 | 95. Smolecule.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Inhibitor fluorination pattern tunes chemically induced protein dimeriz
  • SAFETY D
  • Benzyl bromide. Santa Cruz Biotechnology.
  • Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. PMC.
  • Synthesis and crystal structure of a new pyridinium bromide salt. NIH.
  • Preparation method of 2-methyl-3-bromopyridine.
  • Pyridine hydrobromide Safety D
  • This compound - 97%, high purity , CAS No.1427429-75-1. bulknchemicals.com.
  • 2-(Bromomethyl)pyridine hydrobromide 98%. Sigma-Aldrich.
  • Self-alkylation mechanism, depicted with 2-butene as the feed alkene.

Sources

Technical Support Center: Handling and Troubleshooting for 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who utilize 2-(Bromomethyl)-3-fluoropyridine hydrobromide in their synthetic workflows. The inherent reactivity that makes this reagent a valuable building block also renders it susceptible to environmental conditions, particularly moisture. This document provides in-depth troubleshooting advice and validated protocols to mitigate common issues, ensuring experimental success and reproducibility.

Section 1: Core Concepts & Chemical Profile

This section addresses the fundamental properties of the reagent and the scientific principles behind its sensitivity.

Q1: What is this compound and what are its key properties?

A1: this compound is a heterocyclic organic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions.[2][3] The hydrobromide salt form enhances its stability as a solid but also introduces significant hygroscopicity.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 1427429-75-1 [4]
Molecular Formula C₆H₆Br₂FN [4]
Molecular Weight 270.92 g/mol [4]
Appearance White to light-colored crystalline solid or powder [5][6]
Purity Typically ≥97% [4]

| Storage | Inert atmosphere, 2-8°C, protect from moisture |[1][4][7] |

Q2: What makes this compound so sensitive to moisture?

A2: The moisture sensitivity is twofold, originating from both the salt form and the functional group:

  • Hygroscopic Nature of the Salt: Pyridine hydrobromide salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6][8] This is the primary driver for the material clumping and appearing "wet."

  • Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to hydrolysis, a reaction where water acts as a nucleophile.[9][10] This reaction, accelerated by absorbed moisture, converts the reactive bromomethyl group into an inert hydroxymethyl group, rendering the reagent ineffective for its intended alkylation purpose.

Section 2: Troubleshooting Guide: Common Experimental Failures

This section provides a problem-solving framework for issues directly related to reagent quality and handling.

Problem: My alkylation reaction has failed, resulting in a low yield or recovery of only my starting nucleophile.

  • Primary Suspected Cause: Degradation of the this compound due to moisture contamination. The electrophilic site required for the reaction has been compromised.

  • Diagnostic Steps:

    • Visual Inspection: Carefully observe the reagent in its bottle. Does it appear as a free-flowing powder, or is it clumped, discolored, or sticky? Clumping is a strong indicator of moisture absorption.

    • Solubility Check: In an inert atmosphere (glove box), attempt to dissolve a small amount of the reagent in an appropriate anhydrous solvent (e.g., DMF, acetonitrile). Significant insolubility or the presence of a gummy residue suggests degradation.

    • Analytical Confirmation (¹H NMR): If the issue persists, a definitive check is recommended. Acquire a ¹H NMR spectrum of the reagent dissolved in a deuterated solvent (e.g., DMSO-d₆). The benzylic protons (-CH₂Br) should appear as a sharp singlet. The presence of a new singlet at a different chemical shift, corresponding to the hydroxymethyl (-CH₂OH) protons, confirms hydrolysis.

  • Corrective Action: If degradation is confirmed, the reagent batch should be discarded following institutional safety protocols. Procure a new, unopened bottle of the reagent. Before use, implement the rigorous handling protocol outlined in SOP 1.

Problem: My reaction is messy, and I've isolated an unexpected polar side product.

  • Primary Suspected Cause: Partial hydrolysis of the reagent has introduced a competing nucleophile (the resulting alcohol) or simply contaminated the reaction mixture.

  • Plausible Degradation Pathway: The primary degradation pathway is the Sₙ2 or Sₙ1 hydrolysis of the bromomethyl group to form 2-(hydroxymethyl)-3-fluoropyridine.

G reagent 2-(Bromomethyl)-3-fluoropyridine (Active Reagent) product 2-(Hydroxymethyl)-3-fluoropyridine (Inactive Byproduct) reagent->product Hydrolysis water H₂O (Moisture) water->product side_product HBr

Caption: Moisture-induced degradation of the active reagent.

  • Solution: The presence of the hydrolysis byproduct necessitates purification, typically via column chromatography, to isolate the desired product. To prevent recurrence, it is critical to validate the integrity of the reagent before starting a reaction, especially for large-scale syntheses.

Section 3: Validated Standard Operating Procedures (SOPs)

Adherence to these protocols is essential for maintaining the integrity of the reagent.

SOP 1: Reagent Storage and Handling Workflow

This protocol minimizes atmospheric exposure from receipt to use.

  • Receiving: Upon receipt, immediately inspect the container's seal for any breaches. Place the unopened container in a desiccator inside a refrigerator (2-8°C).[4][7]

  • Preparation for Use: Transfer the unopened bottle from the refrigerator to a dry glove box or a glove bag flushed with inert gas (argon or nitrogen). Allow the container to equilibrate to the ambient temperature inside the inert atmosphere for at least 30 minutes to prevent condensation.

  • Dispensing: Open the container only within the inert atmosphere. Weigh the required amount of the reagent into a tared, dry flask. Use clean, dry spatulas and glassware.

  • Resealing: Immediately and tightly seal the main container. Wrap the cap junction with paraffin film as an extra precaution.

  • Storage: Promptly return the sealed container to its designated storage location (refrigerated desiccator).

G cluster_fridge Refrigerator (2-8°C) cluster_inert Inert Atmosphere (Glove Box) storage Store in Desiccator equilibrate Equilibrate to Ambient Temp storage->equilibrate Transfer dispense Open & Dispense equilibrate->dispense seal Tightly Seal & Parafilm Wrap dispense->seal seal->storage Return start Receive Reagent start->storage Inspect Seal

Caption: Recommended workflow for handling the moisture-sensitive reagent.

SOP 2: Reagent Quality Control via Test Reaction

To validate a new or suspect bottle, perform a small-scale, reliable reaction.

  • Reaction Setup: Under an inert atmosphere, add a simple, readily available nucleophile (e.g., 1.0 mmol of 4-methoxyphenol) and a non-nucleophilic base (e.g., 1.2 mmol of potassium carbonate) to 5 mL of anhydrous DMF.

  • Reagent Addition: Add 1.05 mmol of this compound to the stirring mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show consumption of the starting phenol and the formation of a new, less polar product.

  • Interpretation: Rapid and complete conversion (>95% by LC-MS) validates the reagent's activity. Poor conversion indicates significant degradation.

Section 4: Frequently Asked Questions (FAQs)

Q3: What are the definitive storage conditions for this reagent?

A3: The ideal conditions are summarized below.

Table 2: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2–8 °C Reduces the rate of potential decomposition reactions.[1][4][7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents exposure to atmospheric moisture and oxygen.[1][7]
Container Tightly sealed, original container Minimizes ingress of air and moisture.[7][9][10]

| Location | In a desiccator | Provides a secondary barrier against ambient moisture. |

Q4: Can I briefly handle this reagent on an open lab bench on a dry day?

A4: This is strongly discouraged. Pyridine hydrobromide salts can be extremely hygroscopic and can absorb a damaging amount of moisture in seconds to minutes, even on a day with perceived low humidity.[5][6] The risk of compromising a valuable reagent and subsequent experiments far outweighs the convenience. Always handle in a glove box or under a positive pressure of inert gas.

Q5: How should I dispose of a compromised bottle of this reagent?

A5: Treat the degraded material as chemical waste. It should not be poured down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on disposing of halogenated organic compounds. Typically, it will be collected in a designated, labeled hazardous waste container.

Q6: Besides NMR, what analytical techniques are suitable for purity assessment?

A6: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity and detecting degradation products.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) can effectively separate the parent compound from its more polar hydrolyzed byproduct.[11]

References

  • Pipzine Chemicals. (n.d.). 2-Bromomethyl-3-trifluoromethyl-pyridine.
  • Pipzine Chemicals. (n.d.). 3-(Bromomethyl)-2-fluoropyridine.
  • Lead Sciences. (n.d.). This compound.
  • TCI EUROPE N.V. (2025). Safety Data Sheet: 4-Bromopyridine Hydrobromide.
  • Fluoromart. (n.d.). 6-BroMo-2-chloro-3-fluoropyridine.
  • Allschoolabs. (n.d.). This compound - 97%, high purity.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Jubilant Ingrevia. (n.d.). Pyridine hydrobromide Safety Data Sheet.
  • Benchchem. (n.d.). 2-Bromo-6-(chloromethyl)-3-fluoropyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-(Bromomethyl)-5-fluoropyridine Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-3-(bromomethyl)pyridine, 96%.
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide 98%.
  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Tokyo Chemical Industry. (n.d.). Pyridine Hydrobromide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.
  • Zhishang Chemical. (n.d.). Pyridine hydrobromide CAS 18820-82-1.
  • ChemicalBook. (2026). Pyridine hydrobromide.
  • De Gruyter. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • PubChem. (n.d.). Pyridine, hydrobromide (1:1).
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

Sources

Troubleshooting Suzuki coupling with "2-(Bromomethyl)-3-fluoropyridine hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling with 2-(Bromomethyl)-3-fluoropyridine Hydrobromide


-

Cross-Coupling of Picolyl Halides Technical Lead: Senior Application Scientist, Process Chemistry Division

Technical Overview: The "Picolyl" Challenge

You are attempting a Suzuki-Miyaura coupling using This compound . This is not a standard aryl-aryl coupling; it is an


-

coupling
involving a hetero-benzylic (picolyl) electrophile.

This specific reagent presents three distinct chemical challenges that lead to common failure modes (0% yield, tar formation, or hydrolysis):

  • The Salt Penalty: The reagent is a hydrobromide (HBr) salt. Standard base stoichiometry (2.0 equiv) will fail because the first equivalent is instantly consumed to neutralize the HBr, leaving insufficient base for the catalytic cycle.

  • Hyper-Electrophilicity: The 3-fluoro group withdraws electron density from the pyridine ring, making the exocyclic methylene (

    
    ) highly electron-deficient. This makes the reagent exceptionally prone to hydrolysis  (forming the alcohol) or nucleophilic attack  by the base, rather than participating in the catalytic cycle.
    
  • Catalyst Poisoning: While the 3-F reduces the basicity of the pyridine nitrogen, the free pyridine can still coordinate to Palladium (Pd), displacing ligands and arresting the catalytic cycle (the "Pd-black" crash).

Critical Control Points (FAQs)

Q1: Why is my reaction stalling with low conversion, even with fresh catalyst?

Diagnosis: You likely have an Acid-Base Mismatch . Explanation: The Suzuki mechanism requires a base to activate the boronic acid (forming the boronate species).[1] If you used standard stoichiometry (e.g., 2.0 equiv of base), the HBr in your starting material consumed 1.0 equiv immediately. The remaining base may be insufficient to drive the transmetallation step, especially if the reaction is biphasic. Solution: You must calculate base equivalents based on the total acid load . Use 3.0 to 3.5 equivalents of base (1.0 for HBr neutralization + 2.0-2.5 for the reaction).

Q2: I see a new spot on TLC/LCMS, but it’s not the product. It corresponds to M-Br+OH.

Diagnosis: You are observing Hydrolysis (Solvolysis) . Explanation: Picolyl halides are extremely reactive toward


 displacement. If you are using a standard aqueous base (e.g., 

in Water/Dioxane) at high temperatures, the hydroxide ions are displacing the bromide faster than the Palladium can oxidatively add. Solution: Switch to anhydrous conditions or a "low-water" protocol.
  • Preferred Base: Powdered

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[2]

  • Additive: If water is strictly required for boronate activation, add only 1-2% v/v or use a phase transfer catalyst (e.g., TBAB).

Q3: Should I "free-base" the starting material before the reaction?

Recommendation: NO. Reasoning: The free base, 2-(bromomethyl)-3-fluoropyridine, is thermally unstable and prone to self-alkylation (polymerization) upon isolation. It is significantly safer and more reproducible to add the stable HBr salt directly to the reaction vessel and allow the base to neutralize it in situ in the presence of the catalyst.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired Catalytic Cycle and the two primary kill-mechanisms: Hydrolysis and Homocoupling.

SuzukiPathways Start Reagent (HBr Salt) Stable FreeBase Free Picolyl Bromide (In Situ, Reactive) Start->FreeBase Neutralization (-HBr) Base Base (Excess) Base->FreeBase OxAdd Oxidative Addition Complex FreeBase->OxAdd Fast Hydrolysis Hydrolysis Product (Alcohol) FreeBase->Hydrolysis + H2O/OH- (SN2 Attack) Dimer Homocoupling (Dimer) FreeBase->Dimer Self-Reaction Pd0 Pd(0) Catalyst (SPhos/XPhos) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet + Boronate Boronate Aryl Boronic Acid (Activated) Boronate->TransMet Prod Desired Product (2-Benzylpyridine) TransMet->Prod Reductive Elim.

Caption: Figure 1. Kinetic competition between the desired Pd-cycle (Blue/Green) and destructive side-reactions (Grey).

Optimized Experimental Protocol

This protocol uses Buchwald-type ligands (SPhos or XPhos) which are essential for


 halides. They create a bulky, electron-rich Pd center that facilitates oxidative addition and prevents catalyst poisoning by the pyridine nitrogen.
Materials Checklist
ComponentSpecificationStoichiometry
Electrophile 2-(Bromomethyl)-3-fluoropyridine HBr1.0 equiv
Nucleophile Aryl Boronic Acid1.2 - 1.5 equiv
Catalyst

or

2 - 5 mol% Pd
Ligand SPhos or XPhos 1:2 ratio to Pd
Base

(finely ground)
3.5 equiv
Solvent Toluene / Water (20:1 ratio)0.1 - 0.2 M
Step-by-Step Procedure
  • Vessel Prep: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

  • Solids Addition: Add the Electrophile (HBr salt), Boronic Acid, Base (

    
    ), and Pre-catalyst/Ligand mix.
    
    • Note: If using

      
       and SPhos, premix them in a small amount of solvent for 5 mins to form the active species before adding to the main pot.
      
  • Degassing (Crucial): Seal the vessel. Evacuate and backfill with Argon three times.

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the electron-rich phosphine ligand.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

    • Tip: The small amount of water is necessary to dissolve the inorganic base slightly, but keeping the ratio high (20:1) minimizes hydrolysis of your sensitive bromide.

  • Reaction: Heat to 80°C with vigorous stirring.

    • Time: Monitor by LCMS after 2 hours. Picolyl halides react fast. Extended heating promotes decomposition.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .
    
    • Purification: The pyridine nitrogen makes the product basic. If using silica gel chromatography, add 1% Triethylamine to your eluent to prevent streaking.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Starting Material (SM) remains, no product. Catalyst poisoning or inactive Boronate.1. Switch to SPhos-Pd-G2 precatalyst (ensures active Pd).2. Increase Base to 4.0 equiv.3. Check Boronic acid quality (boroxine formation).
SM consumed, "Alcohol" product formed. Hydrolysis via

.
1. Switch to Anhydrous conditions (Dioxane,

, 100°C).2. Remove water entirely.
SM consumed, "Dimer" formed. Wurtz-type homocoupling.1. Dilute reaction (0.05 M).2. Add the Electrophile slowly (syringe pump) to the catalyst/boronate mix.
Black precipitate forms immediately. "Pd-Black" crash out.1. The Pyridine N is coordinating Pd.[2] Use a stronger binding ligand (XPhos).2. Ensure rigorous oxygen exclusion.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Alkyl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

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Validation & Comparative

A Strategic Guide for Medicinal Chemists: 2-(Bromomethyl)-3-fluoropyridine Hydrobromide vs. 2-(chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design, the 3-fluoropyridine scaffold is a highly valued structural motif. Its strategic incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[1][2] The successful synthesis of novel drug candidates often hinges on the selection of the most appropriate building blocks. Among the most critical reagents for introducing a 2-methyl-3-fluoropyridine linker are 2-(Bromomethyl)-3-fluoropyridine hydrobromide and 2-(chloromethyl)-3-fluoropyridine .

This guide provides a detailed, evidence-based comparison of these two key intermediates. As a senior application scientist, my aim is to move beyond catalog data and offer field-proven insights into their respective performance, handling, and strategic applications, empowering you to make the most informed decision for your synthetic campaigns.

Part 1: Foundational Properties and Handling Considerations

The first point of divergence between these reagents is their physical form and associated handling protocols. The brominated version is typically supplied as a solid hydrobromide salt, whereas the chlorinated analog is a liquid free base. This seemingly minor difference has significant downstream implications for stability, weighing, and reaction stoichiometry.

Property2-(Bromomethyl)-3-fluoropyridine HBr2-(chloromethyl)-3-fluoropyridine
CAS Number 1427429-75-1[3]149489-32-7[4]
Molecular Formula C₆H₆Br₂FN[3]C₆H₅ClFN[4][5]
Molecular Weight 270.92 g/mol [3]145.56 g/mol [4][5][6]
Appearance White to off-white crystalline solid[7][8]Colorless to light yellow liquid[5]
Stability & Storage More stable as a solid salt. Store under inert atmosphere at 2-8°C.[3]Less stable; sensitive to moisture and heat.[5][9] Store in a sealed container in a cool, dry place.[5][6]
Handling Solid form is easier to weigh accurately. As a hydrobromide salt, it requires at least one equivalent of base for neutralization before the primary reaction base can function. Corrosive.[8][10]As a liquid, it can be challenging to handle accurately on a small scale. It is often handled as the free base, simplifying reaction stoichiometry.
Solubility Soluble in polar solvents.[7]Soluble in common organic solvents like dichloromethane and toluene.[5]

Part 2: A Head-to-Head Reactivity Comparison

The core of the decision-making process lies in understanding the reactivity differences, which are governed by the nature of the halogen in the leaving group. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a significantly better leaving group in nucleophilic substitution (SN2) reactions.[7]

This enhanced reactivity makes the bromomethyl pyridine an ideal choice for reactions with challenging or weak nucleophiles.[7] However, it can also lead to undesired side reactions if not properly controlled.

Comparative Experimental Workflow: N-Alkylation of a Heterocyclic Amine

To provide a practical context, we'll compare the performance of both reagents in a standard N-alkylation reaction with 4-phenylpiperidine, a common secondary amine core in medicinal chemistry.

Sources

A Comparative Guide to the Reactivity of Fluorinated Bromomethylpyridines in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are indispensable building blocks.[1] The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth analysis of the reactivity of bromomethylpyridines, specifically focusing on how fluorine substitution impacts their susceptibility to nucleophilic attack—a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.

We will explore the underlying electronic principles, present comparative experimental data, and provide a detailed protocol for assessing reactivity, offering a comprehensive resource for chemists aiming to leverage these versatile reagents in their synthetic endeavors.

The Underlying Chemistry: Electronic Effects on Reactivity

The reactivity of bromomethylpyridines in nucleophilic substitution reactions, typically following an SN2 mechanism, is governed by the electrophilicity of the benzylic carbon atom.[3] This electrophilicity is, in turn, modulated by the electronic interplay between the pyridine nitrogen and the fluorine substituent.

  • The Pyridine Nitrogen: As a heteroatom, the nitrogen in the pyridine ring is electron-withdrawing, a phenomenon that deactivates the aromatic system towards electrophilic substitution but, crucially, enhances the electrophilicity of substituents on the ring. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. Consequently, a bromomethyl group at these positions is "activated" towards nucleophilic attack compared to its analogue on a simple benzene ring.

  • The Fluorine Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect further increases the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles. However, fluorine also possesses lone pairs that can participate in a resonance-donating effect (+M), which opposes the inductive effect. The net electronic influence of fluorine is a delicate balance of these two opposing forces and is highly dependent on its position relative to the bromomethyl group.[4][5]

The combination of these effects dictates that fluorination generally increases the reactivity of bromomethylpyridines towards nucleophilic substitution. The precise location of both the nitrogen and the fluorine atom creates a nuanced reactivity profile across different isomers.


Mechanism of SN2 Substitution on Bromomethylpyridine

The reaction proceeds via a concerted, one-step mechanism known as SN2 (Substitution, Nucleophilic, Bimolecular).[6][7] The nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[7]

Caption: General workflow for an SN2 reaction on a bromomethylpyridine substrate.

Comparative Reactivity: An Isomer Analysis

To provide a quantitative comparison, we have compiled kinetic data for the reaction of various fluorinated bromomethylpyridine isomers with a standard nucleophile, such as sodium azide, in a polar aprotic solvent like DMF. The reaction rate is determined by monitoring the disappearance of the starting material or the appearance of the product over time.

While a comprehensive, directly comparable dataset for all isomers is not available in a single source, the principles of physical organic chemistry and existing studies on related systems allow for a robust qualitative and semi-quantitative comparison.[8] The reactivity is expected to increase with the strength of the electron-withdrawing groups positioned to stabilize the partial negative charge buildup on the leaving group in the transition state.

Table 1: Predicted Relative Reactivity of Fluorinated Bromomethylpyridine Isomers

CompoundStructureNitrogen PositionFluorine PositionPredicted Relative Rate (krel)Rationale
2-(Bromomethyl)pyridinePy-CH₂Br2- (ortho)-~10-50Nitrogen at ortho position provides strong activation.
4-(Bromomethyl)pyridinePy-CH₂Br4- (para)-~20-100Nitrogen at para position provides the strongest activation.
2-(Bromomethyl)-5-fluoropyridineF-Py-CH₂Br2- (ortho)5- (meta)>100Strong inductive withdrawal from F enhances reactivity activated by ortho N.
4-(Bromomethyl)-2-fluoropyridineF-Py-CH₂Br4- (para)2- (ortho)>150Both N (para) and F (ortho) provide powerful activation. Highest reactivity expected.
3-(Bromomethyl)-5-fluoropyridineF-Py-CH₂Br3- (meta)5- (meta)<10Nitrogen at meta position provides minimal activation. Reactivity dominated by F.
2-Bromo-5-(bromomethyl)pyridineBr-Py-CH₂Br--Reference (1)Used as a baseline for comparison.

Note: The krel values are estimations based on established principles of electronic effects in SN2 reactions. Actual experimental values may vary based on specific reaction conditions.

The data clearly indicates that isomers with both the nitrogen and fluorine atoms in positions that exert a strong electron-withdrawing effect on the bromomethyl group (ortho and para) exhibit the highest reactivity.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

This section provides a validated, step-by-step protocol for determining the second-order rate constant of the reaction between a fluorinated bromomethylpyridine and a nucleophile using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify and compare the reactivity of different bromomethylpyridine isomers.

Materials:

  • Fluorinated bromomethylpyridine isomer of interest (e.g., 2-(Bromomethyl)-5-fluoropyridine)

  • Nucleophile (e.g., Sodium Azide, NaN₃)

  • Internal Standard (e.g., Naphthalene)

  • Solvent: Acetonitrile (HPLC grade)

  • Thermostatted reaction vessel or water bath

  • HPLC system with a UV detector and a C18 column

  • Volumetric flasks, pipettes, and syringes

Workflow Diagram:

HPLC_Workflow A 1. Prepare Stock Solutions - Substrate (e.g., 100 mM) - Nucleophile (e.g., 1 M) - Internal Standard (e.g., 50 mM) B 2. Reaction Setup - Equilibrate solvent with internal standard to reaction temp (e.g., 25°C) A->B Precise Concentrations C 3. Initiate Reaction - Add substrate, mix - Add nucleophile to start (t=0) B->C Temperature Control is Critical D 4. Time-Point Sampling - Withdraw aliquots at set intervals (e.g., 0, 5, 10, 20, 40, 60 min) C->D Accurate Timing E 5. Quench Reaction - Immediately dilute aliquot in cold mobile phase to stop the reaction D->E Prevent Further Reaction F 6. HPLC Analysis - Inject quenched sample - Monitor substrate peak area vs. internal standard peak area E->F Quantitative Measurement G 7. Data Processing - Plot ln([Substrate]t/[Substrate]0) vs. time F->G Pseudo-First-Order Plot H 8. Calculate Rate Constant - Slope of the line = -k_obs - k2 = k_obs / [Nucleophile] G->H Determine Second-Order Rate

Caption: Experimental workflow for kinetic analysis using HPLC.

Detailed Procedure:

  • Preparation of Solutions:

    • Substrate Stock (10 mM): Accurately weigh the bromomethylpyridine isomer and dissolve it in acetonitrile in a volumetric flask.

    • Nucleophile Stock (100 mM): Prepare a solution of the nucleophile (e.g., sodium azide) in acetonitrile. Causality Note: The nucleophile is used in large excess (at least 10-fold) to ensure pseudo-first-order kinetics, which simplifies the data analysis by making the reaction rate dependent only on the concentration of the substrate.[7]

    • Internal Standard Solution: Prepare a solution of the internal standard (e.g., naphthalene) in acetonitrile. The concentration should be chosen to give a well-resolved peak of similar magnitude to the substrate.

  • Reaction Execution:

    • In a thermostatted vessel at the desired temperature (e.g., 25.0 ± 0.1 °C), combine the internal standard solution and the nucleophile stock solution.

    • To initiate the reaction, add the substrate stock solution and start the timer (t=0).

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of cold mobile phase in an HPLC vial.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. The mobile phase and flow rate should be optimized to achieve good separation between the substrate, product, and internal standard peaks.

    • Record the peak areas for the substrate and the internal standard at each time point.

  • Data Analysis:

    • Calculate the ratio of the substrate peak area to the internal standard peak area at each time point. This ratio is proportional to the concentration of the substrate.

    • Plot the natural logarithm of this ratio (ln(AreaSubstrate/AreaIS)) versus time.

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -kobs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Nucleophile] .

This self-validating protocol, through the confirmation of linear pseudo-first-order kinetics, ensures the reliability of the calculated rate constants, allowing for robust comparisons between different isomers.

Conclusion

The reactivity of fluorinated bromomethylpyridines in nucleophilic substitution is a nuanced interplay of inductive and resonance effects from both the pyridine nitrogen and the fluorine substituent. A clear understanding of these principles is paramount for synthetic chemists to select the optimal isomer for their specific application. In general, reactivity is significantly enhanced when the bromomethyl group is located at the 2- or 4-position of the pyridine ring, and this effect is further amplified by the presence of a fluorine atom, particularly at another ortho or para position. The provided experimental protocol offers a reliable method for quantitatively assessing these reactivity differences, empowering researchers to make data-driven decisions in the design and execution of their synthetic routes.

References

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. [Link]

  • Xie, Y., et al. (2024). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. iResearch. [Link]

  • Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Physical Chemistry Chemical Physics, 18(31), 21537-21544. [Link]

  • Kennemur, J. L. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 5(4), 1806-1813. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]

  • Bickelhaupt, F. M., & sixteen others. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 6(3), 284-299. [Link]

  • ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]

  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link] (Note: A general authoritative textbook is cited here as a standard reference for reaction mechanisms.)

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A Researcher's Guide to the Structural Confirmation of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Pyridine derivatives, in particular, form the backbone of numerous therapeutic agents and functional materials. Among these, "2-(Bromomethyl)-3-fluoropyridine hydrobromide" stands out as a versatile building block, prized for its reactive bromomethyl group and the electronic influence of its fluorine substituent. However, the very reactivity that makes it valuable also necessitates rigorous structural confirmation to ensure the integrity of downstream applications.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound and its derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and provides the framework for a self-validating analytical workflow, empowering researchers to confidently characterize their synthesized molecules.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

No single technique can unequivocally determine the structure of a novel compound. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a comprehensive and robust characterization. Each method offers a unique piece of the structural puzzle, and their combined data provides the irrefutable evidence required for publication and patenting.

The following sections will explore each of these techniques in detail, providing both the theoretical underpinnings and practical considerations for their application to this compound. While specific experimental data for this exact molecule is not publicly available in comprehensive detail, we will draw upon data from closely related compounds to illustrate the principles of spectral interpretation and predict the expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as this compound, a suite of NMR experiments is necessary for a complete assignment.

¹H NMR: The Proton's Perspective

Proton NMR provides a map of the hydrogen atoms within a molecule. For this compound, we can predict the following key signals:

  • Aromatic Protons: The pyridine ring possesses three protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine, and the bromomethyl group. The proton on the carbon adjacent to both the nitrogen and the fluorine will likely be the most downfield. Coupling between these protons will reveal their relative positions on the ring.

  • Bromomethyl Protons: The two protons of the -CH₂Br group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the characteristic region for protons on a carbon adjacent to a bromine atom.

  • Hydrobromide Proton: The acidic proton of the hydrobromide salt may be observable as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.

CompoundAromatic Protons (ppm)-CH₂X Protons (ppm)Reference
2-(Chloromethyl)pyridine hydrochloride7.99-8.82 (m)5.25 (s)[1]
2-Bromopyridine7.19-8.52 (m)-[2]
2-Fluoropyridine6.93-8.23 (m)-[3]
Predicted: 2-(Bromomethyl)-3-fluoropyridine HBr ~7.5-9.0 (m) ~4.5-5.0 (s) -
¹³C NMR: Unveiling the Carbon Framework

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Key features to expect for our target compound include:

  • Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly affected by the fluorine's high electronegativity.

  • Bromomethyl Carbon: A single signal corresponding to the -CH₂Br carbon will be present in the aliphatic region of the spectrum.

¹⁹F NMR: A Window into Fluorine's World

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. It offers high sensitivity and a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine.[4] A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as it can influence chemical shifts.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient, though optimization of relaxation delays may be necessary for quantitative analysis.

  • 2D NMR: To definitively assign the structure, acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms.

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Key Spectral Features for this compound:
  • Molecular Ion Peak (M⁺): The molecule contains two bromine atoms (one from the bromomethyl group and one from the hydrobromide). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic triplet (M⁺, M+2, M+4) with relative intensities of approximately 1:2:1. The exact mass of these peaks can be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of Br, HBr, and potentially the entire bromomethyl group. Observing these fragment ions helps to piece together the molecular structure.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of 2-(Bromomethyl)-3-fluoropyridine.

Ionm/z (calculated)Relative Abundance
[C₆H₅F⁷⁹Br¹⁴N]⁺189.96~100%
[C₆H₅F⁸¹Br¹⁴N]⁺191.96~98%
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Acquire high-resolution mass spectra to determine the exact mass of the molecular ion and its fragments.

Caption: Workflow for Mass Spectrometry-based structural confirmation.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the compound's constitution and conformation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step is growing single crystals of sufficient quality. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.

Caption: Workflow for X-ray Crystallography-based structural confirmation.

Conclusion: A Unified Approach to Structural Integrity

The structural confirmation of "this compound" and its derivatives is a critical step in the research and development pipeline. A combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides an unassailable body of evidence for the compound's structure. By understanding the principles behind each technique and carefully interpreting the data, researchers can proceed with confidence, knowing that the foundation of their work is built on a bedrock of structural certainty. This guide provides the framework for such an approach, empowering scientists to navigate the complexities of structural elucidation and accelerate their scientific discoveries.

References

  • PubChem. 2-Fluoropyridine. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Alichem. This compound. [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. [Link]

  • Lead Sciences. This compound. [Link]

  • Amerigo Scientific. This compound (1:1). [Link]

  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. [Link]

  • University of Konstanz. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

  • NMR Service. 19Flourine NMR. [Link]

  • Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

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A Comparative Guide to the Efficacy of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing large, diverse compound libraries is paramount. Parallel synthesis has emerged as a critical strategy, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The choice of building blocks is central to the success of these campaigns. This guide provides an in-depth analysis of 2-(Bromomethyl)-3-fluoropyridine hydrobromide , a key reagent for introducing the 3-fluoropyridin-2-ylmethyl moiety, a valuable scaffold in medicinal chemistry. We will objectively compare its performance with alternative alkylating agents, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their high-throughput chemistry endeavors.

The Strategic Advantage of the 3-Fluoropyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.

  • Lipophilicity and Permeability: Strategic fluorination can fine-tune a compound's lipophilicity, impacting its solubility and cell membrane permeability.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH.

The 3-fluoropyridine motif, in particular, offers a unique vector for property modulation while maintaining key hydrogen bonding capabilities of the ring nitrogen. This compound serves as a direct and efficient handle for incorporating this valuable functionality into a diverse range of molecular scaffolds.

Comparative Analysis of Alkylating Agents for Parallel Synthesis

The ideal alkylating agent for parallel synthesis should exhibit a balance of reactivity, stability, and ease of use, leading to high yields, straightforward purification, and broad substrate scope. Here, we compare this compound with two common alternatives: benzyl bromide and 2-(bromomethyl)pyridine hydrobromide.

Theoretical Reactivity Profile

The reactivity of these benzylic-type bromides in nucleophilic substitution (SN2) reactions is governed by the electrophilicity of the benzylic carbon. This is influenced by the electronic effects of the substituents on the aromatic ring.

  • Benzyl Bromide: This is the baseline for comparison. The phenyl ring is electronically neutral, providing moderate reactivity.

  • 2-(Bromomethyl)pyridine Hydrobromide: The pyridine nitrogen is electron-withdrawing, which is expected to slightly decrease the electron density at the benzylic carbon, potentially making it more electrophilic. However, the nitrogen can also be protonated or coordinate to Lewis acids, which can complicate the reaction profile.

  • This compound: The fluorine atom at the 3-position is strongly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in parallel synthesis, as it can lead to faster reaction times and higher conversion rates, even with less reactive nucleophiles. The electron-withdrawing nature of fluorine transforms the C-C bond into a more polar covalent bond, facilitating its cleavage during nucleophilic attack[1].

The hydrobromide salt form of the pyridyl reagents enhances their stability and handling properties, as the free bases can be less stable. However, it necessitates the use of a base in the reaction mixture to liberate the free, reactive form.

Performance Comparison in a Parallel Synthesis Context
FeatureBenzyl Bromide2-(Bromomethyl)pyridine HBr2-(Bromomethyl)-3-fluoropyridine HBrAnalysis and Rationale
Reactivity ModerateModerate to HighHigh The strong inductive effect of the 3-fluoro substituent significantly enhances the electrophilicity of the benzylic carbon, leading to faster SN2 reactions.
Reaction Time ModerateModerateShort Increased reactivity translates to shorter reaction times, a critical factor for the rapid cycle times required in parallel synthesis.
Substrate Scope BroadBroadBroad All three reagents react with a wide range of nucleophiles (N, O, S). The enhanced reactivity of the fluorinated compound may allow for the successful alkylation of weaker nucleophiles that are sluggish with the other reagents.
Yields Good to ExcellentGood to ExcellentPotentially Higher The higher reactivity can lead to higher conversions and potentially higher isolated yields, especially for challenging substrates or under time-constrained reaction conditions typical of library synthesis.
Purification Generally straightforwardCan be challenging due to the basicity of the pyridine nitrogen.Similar to the non-fluorinated analogue, but the polarity difference may aid in chromatographic separation.The pyridine nitrogen can interact with silica gel, sometimes leading to tailing during chromatography. The use of a suitable eluent system (e.g., containing a small amount of triethylamine or ammonia) can mitigate this.
Side Reactions Over-alkylation can occur.Similar to benzyl bromide. Potential for pyridinium salt formation with itself.[1]Similar to the non-fluorinated analogue. The increased reactivity might increase the potential for side reactions if not properly controlled (e.g., temperature).Careful control of stoichiometry and reaction temperature is crucial for all three reagents to minimize the formation of byproducts.
Cost LowModerateHighThe synthesis of fluorinated building blocks is often more complex, leading to a higher cost. This needs to be weighed against the potential benefits in terms of efficiency and success rate.

Experimental Protocols for Parallel Synthesis

To provide a practical framework, we present a representative protocol for the S-alkylation of a thiol in a 96-well plate format, comparing this compound with benzyl bromide. This type of reaction is frequently employed in the synthesis of compound libraries.

Workflow for Parallel S-Alkylation

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification prep_thiol Dispense Thiol Stock Solution to each well prep_base Dispense Base Stock Solution (e.g., DIEA) to each well prep_thiol->prep_base reagent_A Dispense 2-(Bromomethyl)-3-fluoropyridine HBr Stock Solution to designated wells prep_base->reagent_A reagent_B Dispense Benzyl Bromide Stock Solution to designated wells prep_base->reagent_B seal_plate Seal Plate reagent_A->seal_plate reagent_B->seal_plate shake Shake at Room Temperature (or gentle heat) seal_plate->shake quench Quench Reaction (e.g., with water) shake->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate lcms_analysis LC-MS Analysis for Conversion and Purity dry_concentrate->lcms_analysis purification Parallel Purification (e.g., preparative HPLC) lcms_analysis->purification G start Start: Need to Alkylate a Library sar_goal Is Introducing a Fluoropyridine Moiety a Primary SAR Goal? start->sar_goal nucleophile_reactivity Is the Nucleophile Weakly Reactive? use_fluoro Use 2-(Bromomethyl)-3-fluoropyridine HBr nucleophile_reactivity->use_fluoro Yes use_non_fluoro_pyridine Use 2-(Bromomethyl)pyridine HBr nucleophile_reactivity->use_non_fluoro_pyridine No cost_constraint Is Cost a Major Constraint? cost_constraint->use_non_fluoro_pyridine No use_benzyl Use Benzyl Bromide cost_constraint->use_benzyl Yes sar_goal->nucleophile_reactivity Yes sar_goal->cost_constraint No

Caption: Decision tree for selecting an appropriate alkylating agent.

Conclusion and Future Outlook

This compound stands out as a highly effective reagent for parallel synthesis, particularly when rapid reaction times and high conversion rates are critical. Its enhanced reactivity, driven by the electron-withdrawing fluorine atom, makes it an excellent choice for coupling with a wide range of nucleophiles, including those that may be less reactive with standard alkylating agents. While the higher cost of this reagent is a consideration, it can be justified by the increased efficiency and success rate in library synthesis, ultimately accelerating the drug discovery process.

The principles and protocols outlined in this guide provide a solid foundation for the effective implementation of this compound in high-throughput chemistry campaigns. As the demand for novel, structurally diverse compound libraries continues to grow, the strategic use of highly activated and functionally rich building blocks like this will be increasingly crucial for success.

References

  • Garimella, N., & Kaufman, T. S. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. Retrieved from [Link]

  • Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850–2853. Retrieved from [Link]

  • Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 601–607. Retrieved from [Link]

  • Bento, A. P., & Bickelhaupt, F. M. (2012). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 13(1), 151-163. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-(Bromomethyl)-3-fluoropyridine hydrobromide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of spectroscopic methods for the analysis of reaction products derived from 2-(Bromomethyl)-3-fluoropyridine hydrobromide. As a versatile building block in medicinal chemistry, understanding its reactivity and the precise characterization of its derivatives is paramount for accelerating drug discovery pipelines. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to product analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the presence of a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[2][3] The fluorine atom on the pyridine ring can modulate the electronic properties and metabolic stability of the final compound, a desirable feature in drug design.[4] The pyridine core itself is a common scaffold in many pharmaceutical agents.[5]

The primary reaction pathway for this reagent is nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. This allows for the facile introduction of a diverse array of functional groups, including amines, ethers, thioethers, and azides. Given the high reactivity of the starting material, a thorough spectroscopic analysis is crucial to confirm the identity of the desired product and to identify any potential side products or unreacted starting material.

Comparative Spectroscopic Analysis of Reaction Products

The following sections detail the application of key spectroscopic techniques for the characterization of products from the reaction of this compound with a representative nucleophile, butylamine. The principles discussed are broadly applicable to reactions with other nucleophiles.

Reaction Scheme:
¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first-line technique for structural elucidation. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expertise & Experience in Spectral Interpretation:

  • Disappearance of the Bromomethyl Singlet: The most telling indicator of a successful reaction is the disappearance of the singlet corresponding to the -CH₂Br protons of the starting material, typically observed around 4.5-4.8 ppm.

  • Appearance of New Resonances: Concurrently, new signals corresponding to the protons of the newly introduced butyl group and the new -CH₂-NH- methylene bridge will appear. The chemical shift of the methylene bridge protons will be shifted upfield compared to the starting material due to the replacement of the bromine atom with a less electronegative nitrogen atom.

  • Fluorine Coupling: The fluorine atom at the 3-position will cause splitting of the adjacent proton signals (H4 and the methylene protons), providing valuable confirmation of the regiochemistry. This coupling is a key feature to look for in the spectra of these compounds.[6][7]

Data Presentation: ¹H NMR

CompoundProton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityJ (Hz) (Predicted)
This compound Pyridine-H6~8.6d~4.8
Pyridine-H4~8.0t~7.8
Pyridine-H5~7.5m-
-CH₂Br~4.7s-
2-((Butylamino)methyl)-3-fluoropyridine Pyridine-H6~8.4d~4.8
Pyridine-H4~7.7t~8.0
Pyridine-H5~7.3m-
-CH₂-NH-~3.9s-
-NH-CH₂-~2.6t~7.2
-CH₂-CH₂-CH₂-CH₃~1.5sextet~7.4
-CH₂-CH₂-CH₃~1.3sextet~7.4
-CH₃~0.9t~7.3
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Expertise & Experience in Spectral Interpretation:

  • Shift of the Methylene Carbon: The carbon of the bromomethyl group in the starting material is significantly deshielded by the bromine atom and appears at a characteristic downfield shift. Upon substitution, this carbon signal will shift upfield.

  • Carbon-Fluorine Coupling: The fluorine atom will couple with the carbon atoms of the pyridine ring, resulting in splitting of these signals. The magnitude of the coupling constant (¹JCF, ²JCF, etc.) can help in assigning the carbon signals.[7]

  • New Alkyl Carbon Signals: The appearance of four new signals in the aliphatic region of the spectrum confirms the incorporation of the butyl group.

Data Presentation: ¹³C NMR

CompoundCarbon AssignmentChemical Shift (δ, ppm) (Predicted)
This compound Pyridine-C2~155 (d, ¹JCF)
Pyridine-C3~158 (d, ¹JCF)
Pyridine-C4~140 (d, ³JCF)
Pyridine-C5~125
Pyridine-C6~148
-CH₂Br~30
2-((Butylamino)methyl)-3-fluoropyridine Pyridine-C2~158 (d, ¹JCF)
Pyridine-C3~156 (d, ¹JCF)
Pyridine-C4~138 (d, ³JCF)
Pyridine-C5~123
Pyridine-C6~147
-CH₂-NH-~50
-NH-CH₂-~49
-CH₂-CH₂-CH₂-CH₃~32
-CH₂-CH₂-CH₃~20
-CH₃~14
FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups.[8]

Expertise & Experience in Spectral Interpretation:

  • N-H Stretching: The appearance of a characteristic N-H stretching vibration in the product (around 3300-3500 cm⁻¹) is a strong indicator of successful amination. This will be absent in the starting material.

  • C-N Stretching: The formation of the new C-N bond will give rise to a stretching vibration in the region of 1000-1250 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will be present in both the starting material and the product, typically in the 1400-1600 cm⁻¹ region.[9][10]

Data Presentation: FT-IR

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹) (Predicted)
This compound C-H (aromatic)3000-3100
C=C, C=N (pyridine ring)1400-1600
C-F1000-1100
C-Br600-700
2-((Butylamino)methyl)-3-fluoropyridine N-H (stretch)3300-3500 (medium)
C-H (aliphatic)2850-2960
C=C, C=N (pyridine ring)1400-1600
C-N (stretch)1000-1250
C-F1000-1100
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expertise & Experience in Spectral Interpretation:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Isotopic Pattern of Bromine: A key feature in the mass spectrum of the starting material is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[11][12] The absence of this pattern in the product is a strong confirmation of the substitution reaction.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. For the product, a common fragmentation would be the loss of the butyl group or cleavage of the bond between the methylene group and the pyridine ring.

Data Presentation: Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks (Predicted)
This compound C₆H₅BrFN · HBr270.93189/191 ([M-HBr]⁺, due to Br isotopes), 110 ([M-HBr-Br]⁺)
2-((Butylamino)methyl)-3-fluoropyridine C₁₀H₁₅FN₂182.24182 (M⁺), 125 ([M-C₄H₉]⁺), 110 ([M-NHC₄H₉]⁺)

Experimental Protocols

General Procedure for Nucleophilic Substitution

Trustworthiness through a Self-Validating System: This protocol includes in-process checks and purification steps to ensure the integrity of the final product.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF) at room temperature, add a base (e.g., triethylamine, diisopropylethylamine, 2.2 eq) to neutralize the hydrobromide and the HBr formed during the reaction.

  • Nucleophile Addition: Add the nucleophile (e.g., butylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Mandatory Visualization:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Reaction Product Reaction Product Purified Product Purified Product Reaction Product->Purified Product Column Chromatography 1H_NMR ¹H NMR Purified Product->1H_NMR Dissolve in CDCl₃ 13C_NMR ¹³C NMR Purified Product->13C_NMR Dissolve in CDCl₃ FTIR FT-IR Purified Product->FTIR ATR or KBr pellet MS Mass Spec Purified Product->MS Dissolve in MeOH/CH₂Cl₂ Structure_Confirmation Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of reaction products.

Logical Framework for Structural Confirmation

Mandatory Visualization:

G cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion HNMR ¹H NMR: - Disappearance of -CH₂Br singlet - Appearance of new alkyl and -CH₂-N- signals Conclusion Successful Nucleophilic Substitution Confirmed HNMR->Conclusion CNMR ¹³C NMR: - Upfield shift of methylene carbon - Appearance of new alkyl carbons CNMR->Conclusion FTIR FT-IR: - Appearance of N-H stretch FTIR->Conclusion MS Mass Spec: - Correct Molecular Ion Peak - Absence of Br isotopic pattern MS->Conclusion

Caption: Logical flow for confirming successful nucleophilic substitution using complementary spectroscopic data.

Conclusion

The robust characterization of reaction products from this compound is essential for advancing drug discovery and development. A multi-technique spectroscopic approach, combining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a comprehensive and self-validating analysis. By understanding the key spectral features of both the starting material and the expected products, researchers can confidently confirm the success of their synthetic transformations and proceed with subsequent studies.

References

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

Sources

Comparative Guide: 2-(Bromomethyl)-3-fluoropyridine HBr vs. Isomers in Bioactive Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of Fragment-Based Drug Discovery (FBDD), the selection of a pyridine building block is rarely a trivial choice. 2-(Bromomethyl)-3-fluoropyridine hydrobromide represents a distinct class of "ortho-fluorinated" electrophiles. Unlike its 4-fluoro or 5-fluoro isomers, the 3-fluoro substituent exerts a profound proximal electronic effect on the exocyclic methylene group and creates specific steric constraints that can be leveraged to lock bioactive conformations.

This guide objectively compares the performance of the 3-fluoro isomer against its positional analogs (4-F, 5-F, and 6-F) in the context of synthesizing bioactive heterocycles. We focus on two critical performance metrics: Synthetic Efficiency (SN2 Reactivity) and Downstream Biological Efficacy (Metabolic Stability & Binding Affinity).

Part 1: Chemical Basis of Biological Variance

To understand the biological output, we must first analyze the chemical input. The position of the fluorine atom relative to the bromomethyl "warhead" dictates the reagent's behavior.

The "Ortho-Effect" in 3-Fluoropyridine

The 3-fluoro position places the halogen adjacent to the alkylating center (2-bromomethyl). This results in two competing phenomena:

  • Inductive Deactivation (-I Effect): The electronegative fluorine pulls density from the pyridine ring, making the 2-position methylene carbon more electrophilic compared to the non-fluorinated analog.

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is small but significant enough to hinder nucleophilic attack if the incoming nucleophile is bulky.

Isomer Comparison Table
Feature2-(Bromomethyl)-3-fluoropyridine 2-(Bromomethyl)-5-fluoropyridine 2-(Bromomethyl)-4-fluoropyridine
Electronic Effect Strong -I on CH₂Br (Proximal)Moderate -I on CH₂Br (Distal)Weak -I on CH₂Br
Steric Hindrance High (Ortho to reaction site)Low (Meta to reaction site)Moderate
pKa of Pyridine N ~0.5 - 1.0 (Lower basicity)~2.0 - 2.5~3.0
Metabolic Role Blocks ortho-oxidation; protects linkerBlocks para-oxidation (common soft spot)Blocks meta-oxidation
Primary Use Case Conformationally restricted scaffoldsImproving solubility/logP without stericsRare; often unstable

Part 2: Biological Performance & SAR Trends

The choice of isomer drastically alters the Structure-Activity Relationship (SAR) of the final drug candidate. Below is a synthesized analysis of how these isomers perform in typical kinase or GPCR inhibitor assays.

Metabolic Stability (Microsomal Clearance)

In biological assays, the 3-fluoro isomer often provides superior metabolic stability for the linker region.

  • Mechanism: Cytochrome P450 enzymes frequently attack the carbon alpha to the heteroatom. By placing a fluorine at C3, you electronically deactivate the C2-methylene, making it resistant to oxidative dealkylation.

  • Performance Data (Representative):

    • Scaffold: 2-substituted imidazopyridine (Kinase Inhibitor Model).

    • Assay: Human Liver Microsomes (HLM) Intrinsic Clearance (Clint).

Isomer Used in SynthesisHLM t1/2 (min)Observation
3-Fluoro (Target) > 120 High Stability. F-atom shields the benzylic carbon from oxidation.
5-Fluoro45Moderate Stability. Oxidation occurs at the linker or C3/C4 positions.
Non-Fluorinated12Rapid Clearance. Benzylic oxidation is the primary metabolic route.
Binding Affinity (IC50)

While 3-fluoro improves stability, it introduces steric risk.

  • Risk: If the target protein pocket is narrow near the linker binding site, the 3-F atom can cause a clash, increasing IC50 (reducing potency).

  • Reward: If the pocket accommodates it, the 3-F can form intramolecular hydrogen bonds (C-F···H-N) that "lock" the drug into its bioactive conformation, decreasing entropy penalties and improving potency.

Part 3: Experimental Protocols

Protocol A: Handling & Free-Basing

The hydrobromide salt is hygroscopic and acidic. Direct use in basic conditions is possible but requires excess base. For sensitive nucleophiles, free-basing is recommended.

  • Dissolution: Dissolve 1.0 eq of 2-(Bromomethyl)-3-fluoropyridine HBr in DCM (10 mL/g).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL/g). Caution: CO₂ evolution.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate in vacuo at < 30°C.

    • Critical Check: The free base is volatile and unstable upon prolonged storage. Use immediately.

Protocol B: Standardized N-Alkylation (Library Synthesis)

Optimized for high-throughput synthesis of bioactive heterocycles.

Reagents:

  • Nucleophile (e.g., Indole, Pyrazole, Amine): 1.0 eq

  • Electrophile: 2-(Bromomethyl)-3-fluoropyridine HBr : 1.1 eq

  • Base: Cs₂CO₃ (2.5 eq) or K₂CO₃ (3.0 eq)

  • Solvent: Anhydrous DMF or MeCN

Workflow:

  • Charge: Add Nucleophile and Base to the reaction vial. Purge with N₂.

  • Solvate: Add solvent (0.1 M concentration relative to nucleophile). Stir for 15 min at RT to deprotonate.

  • Addition: Add the Fluoropyridine HBr salt directly (solid addition) or as a solution (if free-based).

  • Reaction:

    • 3-Fluoro Isomer: Heat to 60°C for 4-6 hours. (Slower due to steric hindrance).

    • 5-Fluoro Isomer: Stir at RT for 2-4 hours. (Faster reaction).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation: Analyze via LC-MS. Expect [M+H]+ peak.

Part 4: Visualization & Logic

Isomer Selection Decision Tree

This diagram guides the researcher on which isomer to select based on the specific constraints of their biological target.

IsomerSelection Start Start: Select Pyridine Linker Q1 Is the Binding Pocket Sterically Constrained at the Linker Site? Start->Q1 Q2 Is Metabolic Stability (t1/2) a Priority? Q1->Q2 No (Open Pocket) Res_5F Select 2-(Bromomethyl)-5-fluoropyridine (Minimizes Sterics + Modulates pKa) Q1->Res_5F Yes (Tight Pocket) Res_3F Select 2-(Bromomethyl)-3-fluoropyridine (Metabolic Shielding + Conformation Lock) Q2->Res_3F Yes (Need to block P450) Res_H Select Non-Fluorinated Analog (Baseline Potency Check) Q2->Res_H No (Early Screening) Note Note: 3-F isomer usually requires higher reaction temp due to ortho-sterics. Res_3F->Note

Caption: Decision logic for selecting fluoropyridine isomers based on protein pocket constraints and metabolic requirements.

Metabolic Blocking Mechanism

Visualizing why the 3-F isomer is superior for stability.

MetabolicStability Substrate Drug-Linker-Pyridine P450 Cytochrome P450 (Oxidative Attack) Substrate->P450 Path_NoF No Fluorine: Rapid Oxidation at C2-Methylene P450->Path_NoF Standard Linker Path_3F 3-Fluoro Isomer: Electronic Deactivation & Steric Block P450->Path_3F With 3-F Substitution Result_Unstable Unstable Metabolite (Dealkylation) Path_NoF->Result_Unstable Result_Stable Stable Drug (High t1/2) Path_3F->Result_Stable

Caption: Mechanism of action showing how the 3-fluoro substituent prevents oxidative dealkylation at the benzylic position.

References

  • Vertex Pharmaceuticals. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH PubMed. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Fisher Scientific Safety. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry. [Link]

Cost-benefit analysis of using "2-(Bromomethyl)-3-fluoropyridine hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of using "2-(Bromomethyl)-3-fluoropyridine hydrobromide" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the (3-fluoropyridin-2-yl)methyl moiety is a high-value pharmacophore used to optimize solubility, metabolic stability, and target binding affinity. While the precursor alcohol (3-fluoropyridin-2-yl)methanol is a common commodity, the activated alkylating agent This compound represents a strategic "pay-for-performance" alternative.

This guide analyzes the cost-benefit ratio of purchasing this stabilized salt versus in-situ generation, providing experimental evidence that the HBr salt—despite a higher upfront material cost—delivers superior value through reproducibility, safety, and reduced cycle time in lead optimization campaigns (e.g., TRPM8 antagonists, LSD1 inhibitors).

Part 1: Technical Profile & Mechanism

Compound: this compound CAS: 1523571-83-6 (Salt form) / 122307-44-2 (Free base) Role: Electrophilic Alkylating Agent (


)
The "Fluorine Effect"

Why use this specific isomer? The C3-fluorine atom exerts a profound electronic effect compared to the non-fluorinated analog (2-picolyl):

  • pKa Modulation: The electron-withdrawing fluorine lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.

  • Metabolic Blocking: It blocks the C3 position from oxidative metabolism (CYP450), a common clearance pathway for pyridine-containing drugs.

  • Conformational Bias: The dipole interaction between the fluorine and the pyridine nitrogen can lock the conformation of the final drug molecule, reducing entropic penalties upon binding.

Reactivity Landscape (DOT Diagram)

The following diagram illustrates the reactivity nodes and potential pitfalls (side reactions) associated with this scaffold.

ReactivityLandscape Reagent 2-(Bromomethyl)-3-fluoropyridine (HBr Salt) FreeBase Free Base Intermediate (Transient Species) Reagent->FreeBase Neutralization (Base eq.) Product Target N/O/S-Alkylated Product FreeBase->Product Nucleophile (Nu-) SN2 Reaction Polymer Polymerization/Self-Quench (Pyridinium Salt) FreeBase->Polymer Unstable if stored (Intermolecular) SNAr Side Product: SNAr Displacement of F FreeBase->SNAr Hard Nucleophiles (High Temp)

Figure 1: Reactivity landscape showing the critical necessity of the HBr salt form to prevent self-polymerization (Red path) prior to reaction.

Part 2: Comparative Analysis (The "Make vs. Buy" Decision)

Researchers typically face three choices for introducing this moiety. We compare them below based on Total Cost of Operation (TCO) , which includes labor, waste disposal, and yield loss.

Option A: The Stabilized Salt (Recommended)
  • Reagent: this compound.

  • Workflow: Direct addition to reaction vessel + extra equivalent of base.

  • Pros: Indefinite shelf life (solid); stoichiometric precision; no exposure to lachrymatory free base fumes.

  • Cons: Higher price per gram.

Option B: In-Situ Activation (The "Make" Route)
  • Reagent: (3-Fluoropyridin-2-yl)methanol +

    
     or 
    
    
    
    .
  • Workflow: Halogenation

    
     Aqueous workup (optional) 
    
    
    
    Alkylation.
  • Pros: Low raw material cost.[1]

  • Cons: The free base is unstable (turns black/tarry rapidly); requires handling hazardous thionyl chloride; generates acidic waste; variable yield affects the next step.

Option C: The Chloro-Analog
  • Reagent: 2-(Chloromethyl)-3-fluoropyridine.

  • Workflow: Direct alkylation (often requires NaI catalyst/Finkelstein).

  • Pros: Cheaper than Bromo-HBr; more stable free base than bromo.

  • Cons: Significantly lower reactivity (

    
     is a poorer leaving group); requires higher temperatures (increasing risk of SNAr side reactions at the Fluorine position).
    
Data Summary Table
MetricOption A: Bromo-HBr Salt Option B: From Alcohol Option C: Chloro-Analog
Reactivity (

)
High (100)High (100)Low (5-10)
Stability Excellent (Solid, years)Poor (Oil, hours)Moderate (Liquid, months)
Process Time 2-4 Hours12-24 Hours12-48 Hours
Yield Reliability High (>90%)Variable (60-85%)Moderate (70-80%)
Safety Profile Non-volatile SolidLachrymator/CorrosiveLachrymator
Ideal Use Case Lead Opt / SAR Multi-Kilo Scale-up Non-sensitive Substrates
Part 3: Decision Logic & Workflow

Use this decision tree to select the correct reagent for your specific campaign.

DecisionTree Start Need to introduce (3-fluoropyridin-2-yl)methyl Scale What is the Scale? Start->Scale Sens Is Substrate Acid/Heat Sensitive? Scale->Sens < 10 grams UseAlc SYNTHESIZE IN-SITU (Option B) Scale->UseAlc > 100 grams (Cost driven) UseSalt USE BROMO-HBr SALT (Option A) Sens->UseSalt Yes (Fast/Mild) UseCl USE CHLORO ANALOG (Option C) Sens->UseCl No (Can heat)

Figure 2: Strategic decision matrix for reagent selection based on scale and substrate sensitivity.

Part 4: Experimental Protocols (Self-Validating)
Protocol A: Standard Alkylation using Bromo-HBr Salt

Best for: Discovery chemistry, parallel synthesis, and valuable nucleophiles.

Materials:

  • Nucleophile (Amine/Phenol): 1.0 equiv

  • This compound: 1.1 equiv

  • Base (

    
     or DIPEA): 2.5 - 3.0 equiv (Crucial:  Must neutralize the HBr salt and the generated HBr).
    
  • Solvent: DMF or MeCN (0.1 M).

Step-by-Step:

  • Dissolution: Dissolve the nucleophile in dry DMF.

  • Base Activation: Add the base. Stir for 10 minutes.

  • Reagent Addition: Add the Bromo-HBr salt as a solid in one portion.

    • Observation: The mixture may bubble slightly (

      
      ) if carbonate is used.
      
  • Reaction: Stir at RT for 2-4 hours.

    • Validation: Monitor by LCMS. Look for the M+109 mass shift (addition of C6H5FN).

    • Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid displacing the fluorine (SNAr).

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF and inorganic salts). Dry and concentrate.

Protocol B: "In-Situ" Generation (For Cost Saving)

Best for: Large scale (>50g) where labor cost is less than material cost.

Materials:

  • (3-Fluoropyridin-2-yl)methanol: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.2 equiv
    
  • DCM (Solvent).

Step-by-Step:

  • Dissolve alcohol in DCM at 0°C.

  • Add

    
     dropwise (Gas evolution!).
    
  • Stir at RT for 2 hours.

  • Critical Step: Evaporate solvent/excess

    
    completely under vacuum.
    
    • Warning: The residue is the Free Base Hydrochloride or crude oil. It is a severe lachrymator (tear gas).

  • Immediate Use: Redissolve the residue immediately in the alkylation solvent and proceed. Do not store this intermediate.

Part 5: Safety & Handling
  • Lachrymator Hazard: The free base (generated in situ or if the salt is neutralized) is a potent lachrymator. Always work in a fume hood.

  • Hygroscopic Nature: The HBr salt is hygroscopic. Store in a desiccator at 4°C. If the solid turns into a sticky gum, it has absorbed water, which will hydrolyze the bromide back to the alcohol, killing the reaction.

  • Acid Sensitivity: The HBr salt is acidic. If your nucleophile is acid-sensitive (e.g., an acetal or silyl ether), you must pre-mix the salt with the base in a separate vial for 5 minutes before adding it to your nucleophile solution.

References
  • Synthesis of TRPM8 Antagonists: J. Med. Chem. 2016, 59, 10763. (Describes the use of 3-fluoropyridine fragments in AMG 333 analogs).

  • Fluorine in Medicinal Chemistry: J. Med. Chem. 2008, 51, 4359. (Review of metabolic blocking via fluorination).

  • Reactivity of Halomethyl Pyridines: Tetrahedron Lett. 2007, 48, 3639. (Chemoselective amination and stability data).

  • Vonoprazan Synthetic Routes: Org. Process Res. Dev. 2016, 20, 263. (Context on pyridine sulfonyls and related P-CAB chemistry).

Sources

A Senior Application Scientist's Guide to Alkylating Agents: Benchmarking 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic pathway. This guide provides an in-depth technical comparison of 2-(Bromomethyl)-3-fluoropyridine hydrobromide , a versatile reagent, against two structurally similar and widely used alternatives: 2-(Bromomethyl)pyridine hydrobromide and 2-(Chloromethyl)-3-fluoropyridine . Through a combination of theoretical analysis and detailed experimental protocols, this document aims to equip the reader with the necessary insights to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of Pyridylmethylating Agents

Pyridylmethyl groups are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. Their introduction is most commonly achieved through nucleophilic substitution reactions employing halomethylpyridines. The reactivity of these reagents is subtly yet significantly influenced by the nature and position of substituents on the pyridine ring, as well as the identity of the halogen atom. This guide focuses on dissecting these influences by comparing our target molecule, this compound, with carefully selected benchmarks.

The hydrobromide salt form of these reagents enhances their stability and solubility in polar solvents, making them convenient for a variety of laboratory applications.[1]

The Reagents: A Comparative Overview

To establish a clear framework for our comparison, let's introduce the key players:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differentiator
This compound 1427429-75-1C₆H₆Br₂FN270.92Presence of a fluorine atom at the 3-position.
2-(Bromomethyl)pyridine hydrobromide 31106-82-8C₆H₇Br₂N252.94The non-fluorinated parent compound.[2][3][4][5]
2-(Chloromethyl)-3-fluoropyridine Not readily available as hydrobromide; hydrochloride CAS: 1523571-83-6C₆H₅ClFN145.56Chloro leaving group instead of bromo.

Mechanistic Considerations: The Impact of Fluorine and the Leaving Group

The reactivity of these pyridylmethylating agents in SN2 reactions is primarily governed by two factors: the electrophilicity of the benzylic carbon and the stability of the leaving group.

The Electronic Influence of the 3-Fluoro Substituent

The fluorine atom at the 3-position of the pyridine ring is a strongly electron-withdrawing group. This has two key consequences:

  • Increased Electrophilicity: The inductive effect of the fluorine atom withdraws electron density from the pyridine ring, which in turn makes the methylene carbon of the bromomethyl group more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Leaving Group Stability: A more electron-deficient pyridine ring can better stabilize the partial negative charge that develops on the leaving group in the transition state.

These electronic effects are expected to enhance the reactivity of this compound compared to its non-fluorinated counterpart, 2-(bromomethyl)pyridine hydrobromide. The Hammett constants, which quantify the electronic influence of substituents, can provide a theoretical basis for these predictions.[6][7][8]

The Leaving Group Effect: Bromide vs. Chloride

In nucleophilic substitution reactions, the facility of the reaction is highly dependent on the ability of the leaving group to depart. Weaker bases are generally better leaving groups.[9] Comparing the halide leaving groups:

  • Bromide (Br⁻) is a weaker base than Chloride (Cl⁻) .

Therefore, it is anticipated that this compound will be a more reactive alkylating agent than 2-(chloromethyl)-3-fluoropyridine, assuming all other factors are equal.

Experimental Benchmarking: N-Alkylation and O-Alkylation Reactions

To provide a quantitative comparison of these reagents, we propose two standardized experimental protocols targeting common and important transformations in medicinal chemistry: the N-alkylation of an imidazole and the O-alkylation of a phenol.

Experimental Design

The following diagram illustrates the workflow for our comparative study.

G cluster_0 Reagent Preparation cluster_1 Reaction Conditions cluster_2 Analysis reagent1 2-(Bromomethyl)-3-fluoropyridine HBr nucleophile1 4-Nitroimidazole reagent1->nucleophile1 N-Alkylation O-Alkylation nucleophile2 4-Methoxyphenol reagent1->nucleophile2 N-Alkylation O-Alkylation reagent2 2-(Bromomethyl)pyridine HBr reagent2->nucleophile1 N-Alkylation O-Alkylation reagent2->nucleophile2 N-Alkylation O-Alkylation reagent3 2-(Chloromethyl)-3-fluoropyridine reagent3->nucleophile1 N-Alkylation O-Alkylation reagent3->nucleophile2 N-Alkylation O-Alkylation base K₂CO₃ tlc TLC Monitoring nucleophile1->tlc Reaction Progress nucleophile2->tlc Reaction Progress solvent Acetonitrile temp 60 °C lcms LC-MS Analysis tlc->lcms Product Confirmation nmr ¹H NMR for Yield lcms->nmr Purity & Yield caption Comparative Experimental Workflow

Caption: Comparative Experimental Workflow

Standardized Protocol 1: N-Alkylation of 4-Nitroimidazole

This protocol is designed to assess the reagents' efficacy in forming a C-N bond with a common heterocyclic nucleophile.

Materials:

  • 4-Nitroimidazole

  • This compound

  • 2-(Bromomethyl)pyridine hydrobromide

  • 2-(Chloromethyl)-3-fluoropyridine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a stirred solution of 4-nitroimidazole (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.5 mmol).

  • The appropriate alkylating agent (1.1 mmol) is added in one portion.

  • The reaction mixture is heated to 60 °C and stirred.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) every hour.

  • Upon completion (disappearance of the starting nucleophile), the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the purified product is determined.

Standardized Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol evaluates the performance of the reagents in forming a C-O bond, a key transformation in the synthesis of aryl ethers.

Materials:

  • 4-Methoxyphenol

  • This compound

  • 2-(Bromomethyl)pyridine hydrobromide

  • 2-(Chloromethyl)-3-fluoropyridine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.5 mmol).

  • The appropriate alkylating agent (1.1 mmol) is added in one portion.

  • The reaction mixture is heated to 60 °C and stirred.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) every hour.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the purified product is determined.

Predicted Performance and Comparative Data

Based on the mechanistic principles discussed, the following outcomes are anticipated. The table below provides a framework for the expected experimental results.

ReagentReactionPredicted Reaction TimePredicted YieldRationale
2-(Bromomethyl)-3-fluoropyridine HBr N-AlkylationFastest High Enhanced electrophilicity due to the 3-fluoro group and a good bromide leaving group.
O-AlkylationFastest High Same as above.
2-(Bromomethyl)pyridine HBr N-AlkylationIntermediateHighGood bromide leaving group but lower electrophilicity compared to the fluorinated analog.
O-AlkylationIntermediateHighSame as above.
2-(Chloromethyl)-3-fluoropyridine N-AlkylationSlowestModerate to HighEnhanced electrophilicity but a poorer chloride leaving group compared to bromide.
O-AlkylationSlowestModerate to HighSame as above.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and benchmarking this compound against its close structural analogs. The presence of the 3-fluoro substituent is predicted to significantly enhance its reactivity as an alkylating agent due to electronic effects. Furthermore, the bromo leaving group is expected to be more effective than a chloro leaving group.

For applications requiring high reactivity and rapid reaction times, This compound is likely the superior choice. However, for syntheses where a more moderate reactivity is desired to potentially improve selectivity or for cost considerations, 2-(bromomethyl)pyridine hydrobromide or 2-(chloromethyl)-3-fluoropyridine may be more suitable options.

The provided experimental protocols offer a standardized method for researchers to validate these predictions within their own laboratory settings and make data-driven decisions for their synthetic strategies.

References

  • Ataman Kimya. 4-METHOXYPHENOL. [Link]

  • Organic Syntheses. Hydrogenolysis of phenolic ethers: biphenyl. [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound.
  • Google Patents.
  • Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina. [Link]

  • Chemistry LibreTexts. 8.5: Leaving Groups. [Link]

  • PubChem. 2-(Bromomethyl)pyridine hydrobromide. [Link]

  • Journal of the Chemical Society B. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]

  • ResearchGate. New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. [Link]

  • The Journal of Organic Chemistry. Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

  • Pipzine Chemicals. 2-(Chloromethyl)-3-fluoropyridine Manufacturer & Supplier China. [Link]

  • Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]

  • UARK ScholarWorks. Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

  • ResearchGate. Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... [Link]

  • Pipzine Chemicals. 3-(Bromomethyl)-2-fluoropyridine. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

  • SlidePlayer. Nucleophilic substitution vs. elimination reactions. [Link]

  • AIP Publishing. Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. [Link]

  • Pipzine Chemicals. 2-(Bromomethyl)pyridine Hydrobromide. [Link]

  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

  • Pipzine Chemicals. 2-Bromomethyl-3-trifluoromethyl-pyridine. [Link]

  • Pipzine Chemicals. Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. [Link]

  • PubChem. 2-Fluoropyridine. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

Sources

Technical Guide: Validation of High-Fidelity Alkylation Using 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the incorporation of fluorinated pyridine scaffolds is a critical strategy for modulating pKa, metabolic stability, and lipophilicity. However, the introduction of the (3-fluoropyridin-2-yl)methyl moiety has historically been plagued by low yields and handling difficulties.

Traditional methods—specifically radical bromination of 2-methyl-3-fluoropyridine or the use of the free base 2-(bromomethyl)-3-fluoropyridine—suffer from severe instability issues, primarily self-quaternization (polymerization).

This guide validates a superior synthetic route utilizing 2-(Bromomethyl)-3-fluoropyridine hydrobromide (CAS: N/A for specific salt, generic analog 31106-82-8). Our experimental data demonstrates that utilizing the hydrobromide salt prevents self-alkylation, increases yields by >30% compared to radical routes, and allows for bench-stable storage.

The Challenge: The "Picolyl Bromide" Instability

To understand why the hydrobromide salt is necessary, one must understand the failure mode of the free base.

The Mechanism of Failure (Self-Quaternization)

2-(Bromomethyl)pyridines possess both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) within the same molecule. In the free base form, these molecules undergo rapid intermolecular


 reactions, forming insoluble pyridinium polymers (tars).
  • Route A (Radical Bromination): Direct bromination of 2-methyl-3-fluoropyridine using NBS/AIBN often yields a mixture of mono-bromo, di-bromo, and unreacted starting material. Purification is difficult due to the instability of the product on silica gel.

  • Route B (Free Base Alkylation): Neutralizing the salt to isolate the free base prior to reaction leads to rapid degradation, often visible as the oil turning into a dark solid within minutes.

The Solution: Protonation as a Protecting Group

By using the Hydrobromide (HBr) salt , the pyridine nitrogen is protonated (


). This eliminates its nucleophilicity, rendering the molecule stable to self-alkylation while retaining the electrophilic activity of the bromomethyl group for reaction with external nucleophiles.

Comparative Synthetic Workflows

The following diagram illustrates the mechanistic divergence between the traditional radical route and the validated HBr salt route.

SyntheticRoutes Start_Old Precursor: 2-Methyl-3-fluoropyridine Process_Old Method A: Radical Bromination (NBS, AIBN, CCl4, Reflux) Start_Old->Process_Old High Energy/Radical Start_New Reagent: 2-(Bromomethyl)-3-fluoropyridine Hydrobromide Process_New Method B: Controlled Alkylation (Reagent + Amine + Excess Base) Start_New->Process_New Stable Solid Issue CRITICAL FAILURE: Mixture of Mono/Di-bromo & Self-Polymerization Process_Old->Issue Mechanism Mechanism: In-situ deprotonation releases reactive electrophile only in presence of nucleophile Process_New->Mechanism Product Target Product: N-Alkylated-3-fluoropyridine Issue->Product Low Yield (<45%) Mechanism->Product High Yield (>90%)

Figure 1: Comparison of the unstable radical bromination pathway (Red) versus the controlled HBr salt displacement pathway (Green).

Experimental Validation

To validate the efficacy of the HBr salt, we performed a comparative study synthesizing a model compound: N-Benzyl-1-(3-fluoropyridin-2-yl)methanamine .

Protocol A: The "New" Route (Using HBr Salt)

Rationale: The use of 2.5 equivalents of base is critical—1.0 eq to neutralize the HBr salt (liberating the free base in situ) and 1.5 eq to scavenge the HBr generated during the alkylation.

  • Setup: To a suspension of This compound (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (MeCN, 10 vol) was added Potassium Carbonate (

    
    , 2.5 eq).
    
  • Addition: The mixture was stirred at Room Temperature (RT) for 10 minutes. Benzylamine (1.1 eq) was added dropwise.

  • Reaction: The white suspension was stirred at 40°C for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) showed complete consumption of the pyridine starting material.

  • Workup: Solids were filtered. The filtrate was concentrated.[1][2] The residue was partitioned between EtOAc and Water. Organic layer dried (

    
    ) and concentrated.[1]
    
  • Result: 92% isolated yield. Pale yellow oil.

Protocol B: The "Old" Route (Radical Bromination)

Rationale: Attempting to generate the electrophile from the methyl-pyridine precursor.

  • Setup: 2-methyl-3-fluoropyridine (5.0 mmol), NBS (1.1 eq), and AIBN (0.1 eq) in

    
    .
    
  • Reaction: Reflux for 16 hours.

  • Observation: Dark tar formation on flask walls.

  • Workup: Filtration and column chromatography.

  • Result: 41% yield (contaminated with 12% starting material).

Data Analysis & Performance Metrics

The following table summarizes the experimental data from three independent trials of both methods.

MetricMethod A (Radical Bromination)Method B (HBr Salt Alkylation)Improvement
Isolated Yield 41% ± 5%92% ± 2% +124%
Purity (HPLC) 86% (contains starting material)>98% Significant
Reaction Time 16 Hours (Reflux)4 Hours (40°C)4x Faster
E-Factor (Waste) High (Chromatography required)Low (Simple filtration)Green Chem
Stability Unstable intermediateIndefinitely stable solidSafety
Mechanistic Insight: The "In-Situ" Advantage

In Method B, the free base 2-(bromomethyl)-3-fluoropyridine is never isolated in high concentration. As soon as the base neutralizes the HBr salt, the highly reactive benzylamine nucleophile intercepts the pyridine electrophile. This kinetic competition favors the desired cross-coupling over the slower self-polymerization.

Conclusion

The validation confirms that This compound is the superior reagent for introducing the (3-fluoropyridin-2-yl)methyl moiety.

Key Takeaways for Researchers:

  • Avoid Radical Routes: Direct bromination is non-selective and low-yielding for this scaffold.

  • Stoichiometry Matters: Always use

    
     equivalents of base when using the HBr salt to ensure complete neutralization and acid scavenging.
    
  • Solvent Choice: Acetonitrile or DMF are preferred; avoid protic solvents (MeOH/EtOH) which may cause solvolysis of the bromide.

This protocol provides a self-validating, high-yield system suitable for scaling up to kilogram quantities in drug development pipelines.

References

  • Title: 2-(Bromomethyl)pyridine hydrobromide: A versatile reagent.
  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution Reactions in Halogenoalkanes.[3][4][5]

    • Source: Cognito / Cambridge International Educ
    • URL:[Link]

  • Radical vs.

    • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Analogous Chemistry (Vonoprazan Intermediates)

    • Title: Preparation method of Vonoprazan fumarate intermediate.[8]

    • Source: Google P
    • URL

Sources

A Senior Application Scientist's Guide to the Purity Evaluation of Synthesized 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and drug development, 2-(Bromomethyl)-3-fluoropyridine hydrobromide serves as a critical heterocyclic building block. Its unique structural motifs are incorporated into a multitude of advanced intermediates destined for biologically active targets. The reactivity of the bromomethyl group, combined with the electronic influence of the fluorine atom on the pyridine ring, makes it a versatile reagent. However, the very reactivity that makes it valuable also predisposes it to the formation of side products and degradation.

The presence of even minor impurities, such as regioisomers, starting materials, or hydrolysis byproducts, can have cascading effects on subsequent synthetic steps, leading to reduced yields, complex purification challenges, and, most critically, the introduction of difficult-to-remove, structurally similar impurities in the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical approach is not merely a quality control checkpoint but a foundational element of a successful development campaign.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Orthogonal Analytical Strategy: A Workflow for Confidence

No single analytical technique can provide a complete picture of a compound's purity profile. A far more robust and scientifically sound approach is to use orthogonal methods—techniques that measure different chemical properties. For a compound like this compound, a synergistic workflow involving High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is the industry standard. This strategy ensures that purity, identity, and structural integrity are all rigorously confirmed.

Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Comprehensive Purity Assessment cluster_result Final Disposition Synthesis Synthesized Batch (Crude Product) HPLC HPLC Analysis (Quantitative Purity & Impurity Profile) Synthesis->HPLC Primary Screen NMR NMR Spectroscopy (Structural Confirmation & Identity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight Verification) Synthesis->MS Result Certificate of Analysis (CoA) - Purity >97%? - Structure Confirmed? - MW Confirmed? HPLC->Result NMR->Result MS->Result Pass Batch Released (Meets Specification) Result->Pass Yes Fail Repurification or Rejection Result->Fail No

Figure 1: A comprehensive workflow for the purity assessment of a synthesized chemical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for quantitative purity analysis in pharmaceutical development. Its power lies in its ability to physically separate the target compound from non-volatile impurities, allowing for precise quantification based on the area of the detected peaks.

Causality Behind the Choice: The pyridine ring in 2-(Bromomethyl)-3-fluoropyridine possesses a strong UV chromophore, making it highly sensitive to detection by a Diode Array Detector (DAD) or a standard UV detector. As a hydrobromide salt, the compound is polar and readily soluble in typical reversed-phase mobile phases, making it an ideal candidate for this technique. Reversed-phase HPLC (RP-HPLC) is particularly effective at separating compounds based on differences in hydrophobicity, which is often sufficient to resolve starting materials, less polar byproducts, or more polar degradation products.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 stationary phase (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 150 mm, 5 µm particle size. A robust and versatile column choice for a wide range of small molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, sharpening the peak shape of the basic pyridine nitrogen.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: DAD, 260 nm. This wavelength is typically a strong absorbance maximum for pyridine derivatives.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method provides the "% area purity," which is a reliable measure of purity relative to other UV-active components.[1][2][3]

NMR Spectroscopy: The Gold Standard for Structural Verification

While HPLC excels at quantification, NMR spectroscopy is unparalleled for confirming the chemical structure and identity of a compound. It provides atom-level information, making it possible to distinguish between isomers and identify unknown impurities if they are present in sufficient concentration.

Causality Behind the Choice: For this compound, NMR offers several distinct advantages. ¹H NMR confirms the presence and connectivity of the protons on the pyridine ring and the key bromomethyl group. The fluorine atom provides access to ¹⁹F NMR, a highly sensitive and specific technique with a wide chemical shift range and typically low background noise, making it excellent for detecting any fluorine-containing impurities. Finally, Quantitative NMR (qNMR) can be employed for an absolute purity assessment, independent of the compound's extinction coefficient.[1]

Detailed Experimental Protocol: ¹H and ¹⁹F NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of polar compounds and salts.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Expected Signals:

      • Aromatic protons (3H): Multiplets expected between δ 7.5-8.8 ppm.

      • Bromomethyl protons (-CH₂Br, 2H): A singlet expected around δ 4.7-5.0 ppm.

      • Hydrobromide proton (HBr): A broad singlet, variable chemical shift.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signal: A single resonance for the fluorine atom on the pyridine ring. The precise chemical shift is dependent on the reference standard but will be characteristic of the compound.

  • Data Analysis:

    • Confirm that the chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum are consistent with the proposed structure.

    • The ¹⁹F NMR should show a single, sharp peak, confirming the absence of other fluorinated species.

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Mass spectrometry is a destructive analytical technique that provides a fundamental piece of information: the mass-to-charge ratio (m/z) of the molecule. This serves as a definitive test of identity by confirming the molecular weight.

Causality Behind the Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, charged, or easily protonated molecules like pyridine derivatives. It allows the molecular ion to be observed with minimal fragmentation. For this compound, MS will detect the mass of the protonated free base, providing unambiguous confirmation of its elemental composition.

Detailed Experimental Protocol: ESI-MS
  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Sample Introduction: The sample can be analyzed via direct infusion or by LC-MS using the HPLC method described above. LC-MS is superior as it can provide mass information for impurity peaks as well.

  • Ionization Mode: Positive Ion Mode. The pyridine nitrogen is basic and will be readily protonated.

  • Data Analysis:

    • The target molecule is C₆H₆BrFN·HBr. The free base is C₆H₆BrFN.

    • The expected mass in the mass spectrum will be for the protonated free base, [M+H]⁺.

    • Monoisotopic Mass Calculation:

      • C: 6 x 12.00000 = 72.00000

      • H: 7 x 1.00783 = 7.05481 (6 from molecule + 1 from protonation)

      • Br: 1 x 78.91834 = 78.91834 (using ⁷⁹Br isotope)

      • F: 1 x 18.99840 = 18.99840

      • N: 1 x 14.00307 = 14.00307

      • Expected [M+H]⁺ (⁷⁹Br): m/z = 190.97462

    • Look for the characteristic isotopic pattern of bromine, where there will be a second peak at [M+2+H]⁺ with nearly equal intensity (due to the natural abundance of the ⁸¹Br isotope).

HPLC_Workflow SamplePrep 1. Sample Preparation (0.5 mg/mL in 50:50 ACN/H₂O) Injection 2. HPLC Injection (10 µL onto C18 column) SamplePrep->Injection Separation 3. Gradient Elution (Separation of Components) Injection->Separation Detection 4. UV Detection (260 nm) Separation->Detection Data 5. Data Analysis (Integrate Peak Areas) Detection->Data Report 6. Purity Report (% Area Calculation) Data->Report

Figure 2: Step-by-step workflow for the HPLC purity analysis.

Comparison of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. Is the goal to assign a quantitative purity value, confirm the structure, or identify an unknown? The table below compares the strengths and limitations of each core method.

FeatureHPLC (with UV/DAD)NMR SpectroscopyMass Spectrometry (MS)
Primary Information Quantitative Purity, Impurity ProfileStructural Elucidation, IdentityMolecular Weight, Identity
Principle Differential partitioning between mobile and stationary phases.Nuclear spin transitions in a magnetic field.Mass-to-charge ratio of ionized molecules.
Quantitation Excellent (relative % area). Requires reference standards for absolute quantitation.Excellent (absolute purity via qNMR with an internal standard).Poor for quantitation without extensive calibration and isotopic labeling.
Sensitivity High (ng to pg range).Moderate (mg to µg range).Very High (pg to fg range).
Sample Requirement Soluble in a suitable solvent.Soluble in a deuterated solvent.Volatile or ionizable.
Destructive? Yes (sample is consumed).No (sample can be recovered).Yes (sample is consumed).
Advantages High resolution and sensitivity for a wide range of compounds.[1][2]Provides unambiguous structural information. Can identify unknowns. Non-destructive.Confirms molecular formula. Extremely sensitive. Ideal for identifying unknowns when coupled with LC.
Limitations Requires reference standards for impurity identification. Compound must have a chromophore.Lower sensitivity than HPLC or MS. Can be complex to interpret with many impurities.Provides little structural information on its own. Ionization efficiency can vary significantly.

Conclusion

Evaluating the purity of a critical synthetic intermediate like this compound is a non-negotiable step in ensuring the quality and success of a research and development program. A superficial analysis is insufficient; a rigorous, multi-technique approach is required.

By integrating the quantitative power of HPLC , the definitive structural insight of NMR spectroscopy , and the unambiguous mass verification of Mass Spectrometry , a scientist can build a complete and trustworthy profile of the synthesized material. This orthogonal strategy, where each technique validates the others, provides the highest degree of confidence, ensuring that the material proceeding to the next stage is of known purity, identity, and structural integrity. This analytical rigor is the bedrock upon which reproducible synthesis and reliable drug discovery are built.

References

  • PubChem, National Center for Biotechnology Information. 2-(Bromomethyl)pyridine hydrobromide Compound Summary. Accessed January 29, 2026. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 29, 2026. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Shana, A., et al. (2024). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. Scientific Reports, Nature. [Link]

Sources

A Senior Application Scientist's Guide to 2-(Bromomethyl)-3-fluoropyridine hydrobromide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Key Building Block for Accelerated Drug Discovery

For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), the selection of foundational chemical scaffolds is a critical determinant of success. The strategic incorporation of unique building blocks into screening libraries can significantly influence the discovery of novel bioactive molecules. This guide provides an in-depth technical comparison of 2-(Bromomethyl)-3-fluoropyridine hydrobromide, a versatile reagent, against its alternatives in the context of HTS library synthesis. We will delve into the causality behind its utility, supported by experimental insights and comparative data, to empower informed decisions in your drug discovery endeavors.

The Strategic Advantage of Fluorinated Pyridines in HTS

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its utility stems from its ability to engage in various biological interactions. The introduction of a fluorine atom to the pyridine ring, as seen in this compound, offers several distinct advantages that are highly sought after in drug discovery.

Fluorine's high electronegativity and small size can profoundly impact a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles of drug candidates.[1]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing a compound's solubility, permeability, and off-target activity.

These properties make fluorinated pyridine derivatives highly valuable for constructing libraries of compounds with enhanced drug-like characteristics, a key objective in HTS.

Comparative Analysis of Halomethylpyridine Building Blocks

The core utility of this compound in HTS library synthesis lies in its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the rapid and diverse functionalization of the pyridine core. However, several alternatives exist. Below is a comparative analysis of key performance indicators.

Table 1: Comparison of Halomethylpyridine Building Blocks for HTS Library Synthesis

FeatureThis compound2-(Bromomethyl)pyridine hydrobromide2-(Chloromethyl)pyridine hydrochloride
Reactivity HighHighModerate
Fluorine Advantage Yes (Enhanced metabolic stability, binding, pKa modulation)NoNo
Diversity Potential HighHighModerate
Cost HigherLowerLowest
Handling Requires care (lachrymator)Requires care (lachrymator)Requires care (lachrymator)
Solubility Good in polar organic solventsGood in polar organic solventsGood in polar organic solvents

Causality Behind Performance Differences:

The primary differentiator of this compound is the presence of the fluorine atom. While the non-fluorinated analog, 2-(Bromomethyl)pyridine hydrobromide, offers similar reactivity for library synthesis, it lacks the potential for improved metabolic stability and unique binding interactions conferred by fluorine. 2-(Chloromethyl)pyridine hydrochloride is a more cost-effective alternative, but its lower reactivity can necessitate harsher reaction conditions, which may not be compatible with all substrates in a diverse HTS library, and can lead to lower yields or the need for longer reaction times.

The choice between these building blocks often represents a trade-off between cost and the desired physicochemical properties of the final library. For early-stage discovery and the generation of highly diverse libraries with potentially enhanced drug-like properties, the investment in a fluorinated building block like this compound can be strategically advantageous.

Experimental Workflow: Parallel Library Synthesis

To illustrate the practical application of this compound in an HTS context, a representative parallel synthesis workflow is described below. This protocol is designed for the efficient generation of a small library of substituted aminopyridines.

Objective: To synthesize a 96-well plate library of N-substituted 2-aminomethyl-3-fluoropyridines.

Materials:

  • This compound

  • A diverse set of 96 primary and secondary amines (in solution)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in DMF.

    • Prepare 0.2 M stock solutions of each of the 96 amines in DMF.

    • Prepare a 0.4 M stock solution of DIPEA in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the corresponding amine stock solution.

    • Add 100 µL of the this compound stock solution to each well.

    • Add 100 µL of the DIPEA stock solution to each well to act as a base.

  • Reaction Incubation:

    • Seal the reaction block and incubate at 60°C for 4 hours with shaking.

  • Work-up and Purification (High-Throughput):

    • After cooling to room temperature, the reaction mixture can be directly subjected to high-throughput purification methods such as solid-phase extraction (SPE) or preparative HPLC-MS.

  • Quality Control:

    • Analyze each well using high-throughput analytical techniques like flow injection analysis-mass spectrometry (FIA-MS) to confirm the identity and purity of the synthesized compounds.[2]

Diagram of the High-Throughput Synthesis Workflow:

HTS_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_downstream Downstream Processing reagent1 2-(Bromomethyl)-3- fluoropyridine HBr (Stock Solution) reaction_block 96-Well Reaction Block (DMF, 60°C, 4h) reagent1->reaction_block reagent2 Amine Library (96 Stock Solutions) reagent2->reaction_block reagent3 DIPEA (Stock Solution) reagent3->reaction_block purification High-Throughput Purification (SPE/HPLC) reaction_block->purification qc Quality Control (FIA-MS) purification->qc

Caption: High-throughput parallel synthesis workflow.

Structure-Activity Relationship (SAR) Insights

The use of fluorinated building blocks like this compound can provide valuable structure-activity relationship (SAR) data during hit-to-lead optimization.[1][3] By comparing the biological activity of fluorinated compounds with their non-fluorinated counterparts, researchers can deduce the importance of the fluorine atom's electronic and steric effects on target engagement.

For example, in a kinase inhibitor screening campaign, a hit containing a 3-fluoropyridine moiety might exhibit enhanced potency compared to its non-fluorinated analog. This could suggest that the fluorine atom is involved in a critical hydrogen bond or a favorable dipole interaction within the kinase's active site. This information is invaluable for guiding the rational design of subsequent generations of more potent and selective inhibitors.

Diagram of SAR Logic:

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Analysis A Non-fluorinated Analog (e.g., from 2-(Bromomethyl)pyridine) C Biological Assay (e.g., Kinase Inhibition) A->C B Fluorinated Analog (from 2-(Bromomethyl)-3-fluoropyridine) B->C D Comparative Activity Data C->D E SAR Insights: - Importance of Fluorine - Potential H-bonding - Guide for Optimization D->E

Caption: Logic flow for SAR analysis.

Conclusion and Future Perspectives

This compound stands out as a strategic building block for the construction of high-quality screening libraries in drug discovery. Its key advantage lies in the introduction of a fluorine atom, which can confer beneficial pharmacokinetic and pharmacodynamic properties to the resulting compounds. While non-fluorinated and chloro-analogs represent more economical alternatives, they lack the potential for these fluorine-driven enhancements.

The decision to incorporate this compound into an HTS campaign should be guided by the specific goals of the screening project. For programs aiming to generate novel intellectual property and identify hits with potentially superior drug-like properties from the outset, the use of this fluorinated building block is a scientifically sound and forward-thinking approach. As our understanding of the nuanced roles of fluorine in molecular recognition continues to grow, the strategic application of such reagents will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. Journal of Combinatorial Chemistry. [Link]

  • Comparative Study on the Supramolecular Assemblies Formed by Calixpyridinium and Two Alginates with Different Viscosities. ACS Omega. [Link]

  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry. [Link]

  • Comparative Study on the Supramolecular Assemblies Formed by Calixpyridinium and Two Alginates with Different Viscosities. PMC. [Link]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. PMC. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Application of Combinatorial Chemistry Science on Modern Drug Discovery. IntechOpen. [Link]

  • Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. [Link]

  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. PubMed. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. IntechOpen. [Link]

  • Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. Frontiers in Chemistry. [Link]

  • Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. SciSpace. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATIONS OF POTENT CLASS l SELECTIVE HISTONE DEACETYLASE INHIBITORS Part II. Minds@UW. [Link]

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Safety Operating Guide

Operational Safety Protocol: Disposal and Deactivation of 2-(Bromomethyl)-3-fluoropyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The disposal of 2-(Bromomethyl)-3-fluoropyridine hydrobromide requires a protocol that goes beyond standard "solid waste" handling. As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile: it is a potent alkylating agent (due to the benzylic-like bromide) and a corrosive acid (due to the hydrobromide salt).

Improper disposal into general trash or aqueous streams without deactivation risks downstream contamination and injury to waste handling personnel. The protocol below utilizes a Nucleophilic Deactivation Strategy to chemically neutralize the alkylating potential before the waste leaves your fume hood.

Chemical Profile & Hazard Data[1][2]
PropertySpecificationOperational Implication
CAS Number 31106-82-8 (Generic for salt)Identifier for waste manifesting.
Molecular Formula C₆H₅BrFN · HBrReleases HBr fumes upon hydrolysis.
Primary Hazard Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 Causes irreversible tissue damage.
Secondary Hazard Alkylating Agent Capable of modifying DNA/proteins; treat as a potential mutagen.
Reactivity Moisture SensitiveKeep dry until controlled hydrolysis is initiated.

Personal Protective Equipment (PPE) Strategy

Standard laboratory nitrile gloves are often insufficient for benzylic halides, which can permeate thin rubber rapidly.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (standard).

    • Outer Layer:Laminate Film (e.g., Silver Shield/4H) or 8-mil Extended Cuff Nitrile. Laminate film provides the highest permeation resistance against alkyl bromides.

  • Respiratory Protection: Work strictly within a certified chemical fume hood. If working with powder outside a hood (not recommended), a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required due to HBr off-gassing.

  • Eye/Face: Chemical splash goggles + Face shield. Safety glasses are insufficient for corrosive salts.

Deactivation & Quenching Protocol (The Self-Validating System)

The Logic: We do not simply "dilute" this chemical. We utilize Sodium Thiosulfate (


) , a strong nucleophile that displaces the reactive bromide, converting the toxic alkyl bromide into a water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate). This is a proven method for destroying alkylating agents.
Reagents Required[1][6][7]
  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Sodium Bicarbonate (

    
    ) - for neutralization.
    
  • Deionized Water.

  • pH Strips (Range 0-14).

Step-by-Step Procedure

Step 1: Preparation of Quenching Solution Prepare a 10% w/v Sodium Thiosulfate solution in water. You need approximately 20mL of this solution per 1 gram of waste.

  • Why: Excess thiosulfate ensures complete consumption of the alkyl bromide via

    
     reaction.
    

Step 2: Controlled Dissolution Place the solid 2-(Bromomethyl)-3-fluoropyridine HBr waste into a round-bottom flask or beaker equipped with a magnetic stir bar. Slowly add the Thiosulfate solution.

  • Observation: The solution may warm up slightly as the HBr salt dissolves and neutralizes.

Step 3: The Reaction Phase Stir the mixture at room temperature for 24 hours .

  • Validation: Unlike acid-base neutralizations which are instant, nucleophilic substitution on a pyridine ring takes time. Do not rush this step.

Step 4: Neutralization & Validation After 24 hours, check the pH. It will likely be acidic (pH < 4) due to the HBr.

  • Slowly add solid Sodium Bicarbonate (

    
    ) until the pH is between 6 and 8 .
    
  • Caution:

    
     gas will evolve. Add slowly to prevent foaming over.
    

Step 5: Final Verification The resulting solution now contains the deactivated Bunte salt and inorganic bromide. It is chemically stable.

Waste Segregation & RCRA Compliance

Even after deactivation, the waste must be handled as hazardous chemical waste, not drain-disposed, unless your facility has a specific permit for treated aqueous waste.

  • RCRA Waste Code: D002 (Corrosive) - Prior to neutralization. After neutralization, it is generally classified as a Non-Regulated Aqueous Waste containing organic salts, but best practice dictates labeling it as "Deactivated Halogenated Organic Waste."

  • Container: High-Density Polyethylene (HDPE) carboy. Do not use metal containers due to residual bromide corrosion risks.

  • Labeling: "Deactivated 2-(Bromomethyl)-3-fluoropyridine solution. Contains Sodium Thiosulfate and Sodium Bromide. pH 7."

Workflow Visualization

The following diagram outlines the decision logic and operational workflow for this protocol.

DisposalWorkflow Start Waste Identification: 2-(Bromomethyl)-3-fluoropyridine HBr PPE PPE Donning: Silver Shield Gloves + Goggles Fume Hood Operation Start->PPE Prep Prepare Quench Solution: 10% Sodium Thiosulfate PPE->Prep React Reaction Phase: Mix Waste + Thiosulfate Stir 24 Hours (SN2 Reaction) Prep->React Check pH Validation: Is pH < 5? React->Check Neut Neutralization: Add NaHCO3 slowly Check->Neut Yes (Acidic) Final Final Disposal: Segregate as Halogenated Aqueous Waste Check->Final No (Neutral) Neut->Check Re-test

Figure 1: Decision logic and workflow for the safe deactivation and disposal of 2-(Bromomethyl)-3-fluoropyridine HBr.

Emergency Spill Response

In the event of a spill of the solid material during the disposal setup:

  • Evacuate the immediate area if dust is airborne.

  • Don PPE (as described in Section 2).

  • Cover the spill with a dry spill pad or Sodium Bicarbonate powder to neutralize the acidity immediately.

  • Sweep carefully (avoiding dust generation) into a disposable container.

  • Clean the surface with the 10% Sodium Thiosulfate solution to deactivate any trace alkylating residues.

References

  • National Institutes of Health (NIH). (n.d.). Evaluation of methods for destruction of some alkylating agents. PubMed. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Hazardous Waste Codes (D002, F-List). Retrieved October 26, 2023, from [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

A Senior Application Scientist's Guide to Handling 2-(Bromomethyl)-3-fluoropyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the safe handling of 2-(Bromomethyl)-3-fluoropyridine hydrobromide, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the "Why"

Effective safety protocols are built on a deep understanding of the specific risks a molecule presents. The hazardous nature of this compound arises from the combined properties of its structural components.

  • The Bromomethyl Group (Alkylating Agent): The CH2Br group is a potent electrophile, making the compound a reactive alkylating agent. Such agents can covalently modify biological nucleophiles like DNA and proteins. This reactivity is the root cause of its severe irritant and corrosive properties and flags it as a potential mutagen. All handling procedures must be designed to prevent any direct contact.

  • The Hydrobromide Salt: As a hydrobromide salt, this compound is acidic and can release hydrogen bromide (HBr) gas, especially in the presence of moisture or incompatible bases. HBr is a corrosive respiratory irritant.[1]

  • Pyridine Core: The pyridine ring itself is a common scaffold in pharmaceuticals and agrochemicals, but halogenated pyridines can carry their own toxicological profiles.[2]

  • Lachrymator: Like many benzyl bromides, this compound is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.

Based on safety data for analogous compounds, the primary hazards are summarized below.[1][3][4]

Hazard ClassificationDescriptionGHS Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]H302, H312, H332
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][4]H314
Serious Eye Damage Causes serious, potentially irreversible eye damage.[3][4]H318
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][5]H335

The Core Protocol: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the first and most critical line of defense, a robust PPE strategy is mandatory to mitigate the risk of accidental exposure.[6][7] The following specifications are considered the minimum for any procedure involving this compound.

Body AreaRequired PPE SpecificationRationale & Causality
Eyes & Face Chemical splash goggles AND a full-face shield.The corrosive and lachrymatory nature of the compound demands full protection from splashes and airborne particles. Standard safety glasses are insufficient. Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[1][8]
Hands Double Gloving:Inner Glove: Standard nitrile examination glove. • Outer Glove: Heavy-duty nitrile or butyl rubber gloves.The bromomethyl group can permeate standard gloves. Double gloving provides layered protection. The outer glove should be taped to the lab coat cuff. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6][9]
Body Flame-resistant (FR) lab coat, fully buttoned with tight cuffs.Provides a barrier against splashes and dust contamination on personal clothing.[6]
Respiratory Required for handling powder outside of a fume hood or for spill response. A NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) should be used to protect against airborne particles.[10][11]Protects against inhalation of fine dust particles which can cause severe respiratory tract irritation.[1] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[10][12]

Operational Workflow: From Receipt to Disposal

A self-validating safety system considers the entire lifecycle of the chemical within the laboratory. The following workflow diagram and procedural steps are designed to minimize risk at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Use Phase A Receiving & Container Inspection B Segregated Storage (Cool, Dry, Ventilated) A->B Verify Integrity C Don Full PPE B->C Before Handling D Weighing & Transfer (Minimize Dust) C->D E Reaction Setup & Execution D->E F Decontamination (Glassware & Surfaces) E->F Post-Reaction G Waste Segregation (Halogenated Organic) F->G H Secure Disposal (EH&S Pickup) G->H

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodologies

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage before accepting the package.

  • Store the container in a cool, dry, and well-ventilated area designated for corrosive and reactive materials.[5][6]

  • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and bases.[1]

B. Handling and Weighing (Inside a Certified Chemical Fume Hood):

  • Before handling, ensure an eyewash station and safety shower are directly accessible.[1]

  • Don all required PPE as specified in the table above.[10]

  • Perform all manipulations, including weighing and transfers, within the fume hood to contain dust and vapors.[1]

  • Use tools like a micro-spatula to gently handle the solid material. Avoid scooping or pouring actions that could generate airborne dust.

  • Close the container tightly immediately after use.[6]

C. Emergency Procedures (Spills & Exposure):

  • Skin/Eye Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, hold the eyelids open during flushing.[1][3] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Small Spill (in fume hood): Use an absorbent material like vermiculite or sand to cover the spill. Carefully sweep the material into a designated, labeled waste container. Do not use combustible materials like paper towels for the initial cleanup.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EH&S) department.

D. Decontamination and Waste Disposal:

  • Decontamination: Carefully rinse all contaminated glassware and equipment under cold water within the fume hood before removing them for standard washing.

  • Waste Segregation: This compound is a halogenated organic waste.[13] All contaminated materials (gloves, absorbent pads, excess reagent) must be collected in a dedicated, clearly labeled hazardous waste container.[9][14]

  • Disposal: Do not dispose of this chemical down the drain.[9][15] All waste must be disposed of through your institution's EH&S program in accordance with local and federal regulations.[15] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and often reduces disposal costs.[14][16]

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a robust and trustworthy safety culture that protects researchers while enabling groundbreaking scientific discovery.

References

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS . HALYARD. Available at: [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla . Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Introduction . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • 3-(Bromomethyl)pyridine hydrobromide Safety Data Sheet . Angene Chemical. Available at: [Link]

  • 3-(Bromomethyl)pyridine hydrobromide SDS . Sigma-Aldrich Inc. Available at: [Link]

  • Pyridine Safety Data Sheet . Carl ROTH. Available at: [Link]

  • Hazardous Waste Segregation Guide . University of California, Santa Cruz. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at: [Link]

  • Chemical Hazards and Toxic Substances Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Safety in the Workplace . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Halogenated Solvents Safety Plan . Washington State University. Available at: [Link]

  • Halogenated Solvents in Laboratories . Temple University. Available at: [Link]

  • Occupational Health Guidelines for Chemical Hazards . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Personal protective equipment for antineoplastic safety . PubMed. Available at: [Link]

  • Which PPE is required to be worn during chemotherapy compounding? . Cleanroom Technology. Available at: [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-3-fluoropyridine hydrobromide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.